molecular formula C7H11N3 B3024283 4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 74197-16-3

4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B3024283
CAS No.: 74197-16-3
M. Wt: 137.18 g/mol
InChI Key: XTWQGFNPJUNTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2) is a versatile bicyclic amine derivative with the molecular formula C7H11N3 and an average molecular weight of 137.18 g/mol . This compound features a tetrahydroindazole structure, which is a pharmacologically important scaffold in medicinal chemistry, serving as a key building block for the design and synthesis of novel pharmaceutical agents . Researchers utilize this amine as a critical starting material to create diverse chemical libraries through derivatization, aiming to optimize drug candidates for improved efficacy, selectivity, and safety profiles . The tetrahydroindazole core is particularly valuable in probing the function of biological targets such as the sigma-2 receptor (TMEM97), which plays a significant role in central nervous system (CNS) disorders and cancer . The structural versatility of this scaffold allows medicinal chemists to explore various substitution patterns for structure-activity relationship (SAR) studies, aiding in the identification of lead compounds for therapeutic areas including oncology, CNS disorders, infectious diseases, and inflammation . The compound should be stored in a cool, dry, and dark place, sealed under dry conditions . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQGFNPJUNTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512532
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74197-15-2
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,5,6,7-tetrahydro-1H-indazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS: 21331-33-3 for racemic; 955406-59-4 for S-isomer) represents a critical bicyclic scaffold in modern drug discovery. Unlike its fully aromatic analogue (5-aminoindazole), the tetrahydro- derivative possesses a non-planar, semi-saturated cyclohexene ring fused to a pyrazole. This structural nuance introduces a stereogenic center at C5 and alters the vector orientation of substituents, making it a privileged pharmacophore for kinase inhibitors (e.g., targeting ATP binding pockets) and GPCR ligands.

This guide details the physicochemical properties, validated synthetic pathways, and regioselective functionalization strategies required to utilize this scaffold effectively.

Structural Characterization & Molecular Geometry

Molecular Architecture

The molecule consists of a pyrazole ring fused to a cyclohexane ring. The saturation of the C4-C7 positions imparts flexibility (half-chair conformation) distinct from the rigid planarity of fully aromatic indazoles.

  • Formula: C₇H₁₁N₃

  • Molecular Weight: 137.18 g/mol

  • Chirality: The Carbon-5 (C5) position is a chiral center. In drug development, enantiomeric purity is often required, as the (S)- and (R)-enantiomers may exhibit distinct binding affinities.

Tautomerism (The N1/N2 Challenge)

Like all indazoles, the tetrahydro- variant exhibits annular tautomerism. The hydrogen atom can reside on N1 (1H-tautomer) or N2 (2H-tautomer).[1] While the 1H-tautomer is generally thermodynamically favored in the gas phase and non-polar solvents, the 2H-form can become significant depending on solvent polarity and C-substituents.

Tautomerism cluster_0 Annular Tautomerism Equilibrium N1 1H-Tautomer (Thermodynamically Preferred) N2 2H-Tautomer (Kinetically Accessible) N1->N2 Solvent/pH dependent caption Fig 1. Tautomeric equilibrium critical for alkylation regioselectivity.

Physicochemical Profile

PropertyValue / DescriptionExperimental Context
pKa (Amine) ~9.5 - 10.2Typical primary aliphatic amine; protonated at physiological pH.
pKa (Pyrazole) ~2.5 (protonation) / ~14 (deprotonation)The pyrazole NH is weakly acidic; requires strong bases (NaH, Cs₂CO₃) for alkylation.
LogP ~0.2 - 0.5Highly polar due to the primary amine and pyrazole NH; good water solubility as a salt.
H-Bond Donors 3 (NH₂, Indazole-NH)Critical for interactions with Asp/Glu residues in kinase hinge regions.
Solubility High in MeOH, DMSO, dilute acid.Free base may be oil or low-melting solid; HCl salts are stable solids.

Synthetic Pathways[2][3][4][5][6][7]

Retrosynthetic Analysis

Direct reduction of fully aromatic 5-nitroindazole is not recommended for accessing the tetrahydro- scaffold, as reduction of the benzene ring requires harsh conditions (high pressure H₂/Rh) that often compromise the pyrazole.

The industry-standard approach constructs the tetrahydro ring via Reductive Amination of the corresponding ketone: 4,5,6,7-tetrahydro-1H-indazol-5-one .

Validated Protocol: Reductive Amination

This protocol ensures the preservation of the pyrazole ring while installing the amine.

Reagents:

  • Substrate: 4,5,6,7-Tetrahydro-1H-indazol-5-one[2]

  • Amine Source: Ammonium Acetate (NH₄OAc) (excess)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)[3]

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous MeOH. Stir at room temperature for 1 hour to allow equilibrium formation of the imine/enamine.

  • Reduction: Cool to 0°C. Add NaCNBH₃ (1.5 eq) portion-wise. Note: STAB is safer but reacts slower in MeOH; if using STAB, consider DCE/AcOH.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 138.1).

  • Workup: Quench with 1N HCl (carefully, to decompose borates). Basify to pH >10 with 1N NaOH to liberate the free amine.

  • Extraction: Extract with DCM or CHCl₃/IPA (3:1) (the amine is polar).

  • Purification: The crude amine is often an oil. Convert to HCl salt for storage or purify via reverse-phase flash chromatography (C18).

Synthesis Ketone 4,5,6,7-Tetrahydro- 1H-indazol-5-one Imine Intermediate Imine Ketone->Imine NH4OAc, MeOH (Imine Formation) Product 4,5,6,7-Tetrahydro- 1H-indazol-5-amine Imine->Product NaCNBH3 (Reductive Amination) caption Fig 2. Reductive amination strategy avoiding aromatic reduction.

Reactivity & Regioselective Derivatization[4][10]

The most common failure mode in using this scaffold is regio-scrambling during alkylation of the indazole nitrogen.

The Regioselectivity Rule (N1 vs. N2)

When alkylating the scaffold (e.g., with an alkyl halide R-X):

  • N1-Alkylation (Thermodynamic): Favored by Sodium Hydride (NaH) in THF or DMF . The irreversible deprotonation leads to the most stable anion, which alkylates at N1.

  • N2-Alkylation (Kinetic/Chelation): Often observed with weaker bases (Cs₂CO₃) or if a substituent at C7 provides steric hindrance or chelation effects.

Critical Insight: If you require N1 selectivity, use NaH. If you obtain a mixture, the N1 and N2 isomers typically have significantly different retention times on silica gel (N2 isomers are often less polar).

Amine Functionalization

The C5-amine is a standard primary amine.

  • Amide Coupling: Reacts readily with carboxylic acids (HATU/DIEA).

  • Protection: If modifying the indazole ring first, protect the amine with Boc (di-tert-butyl dicarbonate).

    • Protocol: Amine + Boc₂O + Et₃N in DCM → N-Boc-4,5,6,7-tetrahydroindazol-5-amine .

Medicinal Chemistry Applications

Kinase Inhibition

The tetrahydroindazole core mimics the adenine ring of ATP. The N1-H and N2 atoms form a donor-acceptor motif that binds to the "hinge region" of kinases.

  • Advantage: The C5-amine allows vectors to project into the solvent-exposed region or the ribose-binding pocket, enabling the attachment of solubilizing groups.

GPCR Ligands

Derivatives of this scaffold act as bioisosteres for tryptamines or other bicyclic amines, utilized in serotonin (5-HT) and dopamine receptor modulation.

References

  • Synthesis & Regioselectivity: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1950. Link

  • Reductive Amination Methodology: Sodium Cyanoborohydride in Hexamethylphosphoramide... (Classic Borch Reduction adaptation). J. Am. Chem. Soc. 1971, 93, 2897.[3] Link

  • Scaffold Properties: PubChem Compound Summary for CID 12898417 (4,5,6,7-tetrahydro-1H-indazol-5-amine). National Center for Biotechnology Information. Link

  • Medicinal Application:Tetrahydroindazole derivatives as inhibitors of Hsp90. Bioorg. Med. Chem. Lett. 2010. (Example of scaffold utility).

Sources

Structural Elucidation and Analytical Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS: 74197-21-0) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for kinase inhibitors (e.g., ALK, CDK) and GPCR ligands. Its structural duality—combining a polar, hydrogen-bond-donating pyrazole ring with a conformationally flexible cyclohexene-fused amine—presents unique analytical challenges.

This guide provides a definitive technical framework for the spectroscopic validation of this intermediate. Unlike standard datasheets, this document focuses on the causality of spectral features, distinguishing intrinsic molecular signals from common synthetic impurities such as regioisomers and oxidation byproducts.

Part 1: Molecular Identity & Physicochemical Profile

Before initiating spectral acquisition, the analyst must understand the theoretical baseline. The molecule exhibits annular tautomerism (1H- vs. 2H-indazole), which significantly influences NMR chemical shifts depending on solvent polarity.

PropertySpecification
IUPAC Name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Molecular Formula C₇H₁₁N₃
Exact Mass 137.0953 Da
Monoisotopic Mass (M+H) 138.1026 Da
Topological Polar Surface Area 54.7 Ų
pKa (Calculated) ~9.5 (Primary amine), ~14.0 (Pyrazole NH)
Chirality C5 is a stereocenter.[1][2] Usually synthesized as a racemate unless asymmetric hydrogenation is employed.

Part 2: Synthesis-Driven Impurity Profiling

Expert Insight: You cannot accurately analyze a spectrum without knowing the synthetic history. The presence of specific impurities dictates the choice of solvent and acquisition parameters.

Analytical Workflow Diagram

The following workflow outlines the critical decision nodes for characterizing this scaffold, moving from crude isolation to certified purity.

AnalyticalWorkflow Start Crude Synthesis (Reductive Amination) ImpurityCheck Impurity Profiling (LC-MS) Start->ImpurityCheck Purification Purification (SCX/Flash) ImpurityCheck->Purification Ketone/Oxime Detected NMR_Validation Structural Validation (1H/13C/2D NMR) Purification->NMR_Validation NMR_Validation->ImpurityCheck Isomer Mix Detected Final_QC Final QC (qNMR/HPLC) NMR_Validation->Final_QC Structure Confirmed

Figure 1: Analytical workflow for the isolation and validation of tetrahydroindazol-5-amine.

Common Impurities to Watch:

  • 4,5,6,7-Tetrahydro-1H-indazol-5-one: Starting material. Look for C=O stretch in IR (~1710 cm⁻¹) and loss of amine protons in NMR.

  • Regioisomers: N-alkylation during protection steps can yield N1 vs. N2 isomers, separable by NOESY NMR.

  • Aromatization: Oxidation to fully aromatic 1H-indazol-5-amine (loss of aliphatic multiplets).

Part 3: Mass Spectrometry (MS) Analysis[3][4]

Method: Electrospray Ionization (ESI-MS)

Protocol: Dissolve 0.1 mg sample in MeOH:H₂O (50:50) + 0.1% Formic Acid. Direct infusion or LC-MS (C18 column).

Interpretation Logic: The molecule is highly basic. In ESI(+), the protonated molecular ion


 is the base peak. High collision energy (CE) studies reveal a characteristic fragmentation pattern driven by the stability of the pyrazole core.
Ion (m/z)IdentityMechanistic Origin
138.1

Parent ion (Protonation at primary amine or pyrazole N).
121.1

Diagnostic: Loss of ammonia from C5. Generates a conjugated cyclohexenyl cation.
95.1

Retro-Diels-Alder (RDA): Collapse of the cyclohexene ring, ejecting ethene/propene fragments.
179.1

Common adduct if Acetonitrile is used as mobile phase.

Fragmentation Pathway Visualization:

MS_Fragmentation Parent [M+H]+ m/z 138.1 LossNH3 [M - NH3]+ m/z 121.1 Parent->LossNH3 - 17 Da (NH3) RDA Retro-Diels-Alder m/z ~95 Parent->RDA Ring Collapse

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS experiments.

Part 4: NMR Spectroscopy (The Gold Standard)

Experimental Protocol
  • Solvent: DMSO-d₆ is mandatory. CDCl₃ often leads to broadening of the amine and pyrazole protons due to exchange and poor solubility.

  • Concentration: 5-10 mg in 600 µL solvent.

  • Acquisition:

    • 1H: 16 scans, d1 = 2.0s (ensure relaxation of pyrazole H).

    • 13C: 1024 scans, proton-decoupled.

    • COSY: Essential to trace the spin system from C4 to C7.

1H NMR Assignment (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct aromatic singlet (pyrazole C3-H) and a set of aliphatic multiplets.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Py) 12.2 - 12.5Broad s1HExchangeable. Disappears with D₂O shake. Chemical shift varies with concentration (H-bonding).
H-3 7.25s1HDiagnostic pyrazole singlet. Sharpest peak in the aromatic region.
NH₂ 1.8 - 2.5Broad s2HPrimary amine. Often overlaps with solvent or water peak in DMSO.
H-5 2.95 - 3.05m1HChiral Center. The "handle" of the molecule. Multiplet due to coupling with H4 and H6.
H-4 2.35 - 2.60m2HDiastereotopic protons adjacent to the aromatic ring.
H-7 2.50 - 2.65m2HAllylic-like protons adjacent to the pyrazole N.
H-6 1.50 - 1.90m2HFurthest from aromatic ring; most shielded aliphatic signal.
13C NMR Assignment (100 MHz, DMSO-d₆)
  • C-3 (133.5 ppm): Aromatic CH.

  • C-3a/C-7a (115.0 / 139.0 ppm): Quaternary bridgehead carbons. C-7a is usually downfield due to proximity to Nitrogen.

  • C-5 (48.5 ppm): The carbon bearing the amine. Key diagnostic for substitution success.

  • C-4, C-6, C-7 (20-30 ppm): Aliphatic region.

Part 5: Infrared Spectroscopy (IR)

Method: ATR-FTIR

Protocol: Place neat solid on Diamond/ZnSe crystal. Apply high pressure to ensure contact.

Spectral Fingerprint: The IR spectrum validates the functional groups, specifically distinguishing the primary amine from the secondary pyrazole amine.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3350, 3280 N-H Stretch (Primary Amine)MediumDoublet: Characteristic of -NH₂ (asymmetric/symmetric stretch).
3100 - 3200 N-H Stretch (Pyrazole)BroadOften overlaps with amine stretches; indicates H-bonding network.
2850 - 2950 C-H Stretch (sp³)MediumCyclohexene ring CH₂ stretches.
1580 - 1620 C=N / C=C StretchStrongPyrazole ring breathing modes.
1450 CH₂ BendMediumScissoring deformation of methylene groups.

Part 6: References

  • PubChem Compound Summary. "4,5,6,7-tetrahydro-1H-indazol-5-amine." National Center for Biotechnology Information. Accessed 2025.[1][3][4][5][6]

  • BenchChem. "Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers." (Provides comparative spectral data for tetrahydroindazole scaffolds).

  • National Institutes of Health (NIH). "Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids." (Reference for synthesis and ring properties).

  • ChemSynthesis. "4,5,6,7-tetrahydro-1H-indazole Physical Properties."

Sources

Physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 4,5,6,7-Tetrahydro-1H-indazol-5-amine , a critical bicyclic scaffold in modern medicinal chemistry.

Executive Summary

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS: 74197-15-2) serves as a versatile pharmacophore in drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a saturated cyclohexane ring fused to a pyrazole moiety, offering a semi-rigid scaffold that mimics the geometry of biologically active indoles and adenines while providing distinct solubility and hydrogen-bonding profiles. This guide provides a comprehensive analysis of its properties, validated synthetic protocols, and handling requirements for research applications.

Molecular Identity & Structural Analysis[1][2]

The molecule features a chiral center at the C5 position, though it is commonly supplied as a racemate in early-stage discovery. The indazole nitrogen protons are tautomeric, capable of shifting between N1 and N2, which influences binding modes in protein active sites.

Property Data
IUPAC Name 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Common Name 5-Amino-4,5,6,7-tetrahydroindazole
CAS Number 74197-15-2 (Free Base)74197-17-4 (Dihydrochloride Salt)
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol (Free Base)210.11 g/mol (2HCl Salt)
SMILES NC1CCC2=C(C1)C=NN2
InChI Key XTWQGFNPJUNTFD-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7][8][9] • Fused 5,6-bicyclic system• Primary amine (aliphatic) at C5• Tautomeric pyrazole NH

Physicochemical Profile

Understanding the acid-base behavior of this molecule is critical for formulation and assay development. The molecule possesses two distinct basic centers: the aliphatic primary amine and the pyrazole ring.

Experimental & Predicted Properties[12][13][14][15]
Parameter Value / Range Context
Physical State Solid (Salt); Viscous Oil/Low-melt Solid (Base)Free base oxidizes slowly in air; Salt is stable.
Melting Point >250 °C (Dec.)Data for Dihydrochloride salt.
Solubility High (Water, DMSO, MeOH)Salt form is highly water-soluble (>50 mM).
LogP (Octanol/Water) 0.23 (Predicted)Hydrophilic; favorable for CNS penetration.
pKa (1) ~9.8Primary amine (–NH₃⁺ ⇌ –NH₂).
pKa (2) ~2.5Pyrazole nitrogen (protonation).
pKa (3) ~14.0Pyrazole NH (deprotonation).
TPSA 54.7 ŲPolar Surface Area; indicates good membrane permeability.

Synthetic Pathways & Manufacturing

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine is typically achieved via the "Enaminone Route," which ensures regiochemical control and high yields.

Method A: The Enaminone Cyclization Protocol

This method utilizes 4-acetamidocyclohexanone as the starting material to install the amine functionality before ring closure.

Step-by-Step Methodology
  • Formylation (Enaminone Formation):

    • Reagents: 4-Acetamidocyclohexanone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Solvent: Toluene or DMF.

    • Conditions: Reflux (110°C) for 4–6 hours.

    • Mechanism: The DMF-DMA attacks the α-carbon of the ketone, generating a β-enaminone intermediate.

    • Checkpoint: Monitor by TLC (formation of a UV-active, less polar spot).

  • Cyclization:

    • Reagents: Hydrazine hydrate (1.2 eq).

    • Solvent: Ethanol or Methanol.[10]

    • Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Workup: Concentrate solvent.[10][11] The pyrazole ring closes, yielding the N-acetyl protected tetrahydroindazole.

  • Deprotection (Hydrolysis):

    • Reagents: 6N HCl (aqueous).

    • Conditions: Reflux for 12 hours.

    • Isolation: Neutralize with NaOH to pH 10, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. For the salt form, treat the ethanolic solution with HCl gas/ether.

Visual Synthesis Workflow

SynthesisPath Start 4-Acetamidocyclohexanone Inter1 β-Enaminone Intermediate Start->Inter1 DMF-DMA Reflux Inter2 N-Acetyl-Tetrahydroindazole Inter1->Inter2 NH2NH2 (Hydrazine) Cyclization Product 4,5,6,7-Tetrahydro-1H-indazol-5-amine Inter2->Product HCl / H2O Hydrolysis

Caption: Figure 1. Convergent synthesis via the DMF-DMA enaminone pathway.

Chemical Reactivity & Derivatization[15][17]

The scaffold presents three distinct vectors for chemical modification, enabling "Fragment-Growing" strategies in drug design.

Primary Amine (C5 Position)
  • Reactivity: High nucleophilicity.

  • Reactions: Amide coupling (EDC/HOBt), Reductive amination (Aldehydes/NaBH(OAc)₃), Sulfonylation.

  • Utility: Attachment of "tail" regions to probe solvent-exposed pockets in enzymes.

Pyrazole Nitrogen (N1/N2)
  • Reactivity: Amphoteric; weak nucleophile.

  • Reactions: N-alkylation or N-arylation (Chan-Lam coupling).

  • Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups are recommended if selective chemistry at the C5-amine is required first.

C3 Position (Pyrazole Carbon)
  • Reactivity: Electrophilic substitution (Halogenation).

  • Protocol: Treatment with NIS (N-iodosuccinimide) yields the 3-iodo derivative, a precursor for Suzuki-Miyaura cross-coupling to install aryl groups.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

The tetrahydroindazole core mimics the purine ring of ATP. The C5-amine is frequently derivatized to form hydrogen bonds with the "Hinge Region" of kinases.

  • Example: Derivatives have shown potency against DNA Gyrase and CDK (Cyclin-Dependent Kinase) families. The saturation of the 6-membered ring allows the molecule to adopt a "pucker" conformation, filling hydrophobic pockets that flat aromatic systems (like indazole) cannot.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~137 Da, this molecule is an ideal "Fragment."

  • Ligand Efficiency (LE): High.

  • Growth Vector: The amine allows rapid library generation (Parallel Medicinal Chemistry) to explore Structure-Activity Relationships (SAR).

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Storage: Hygroscopic (Salt form). Store at -20°C under inert atmosphere (Argon/Nitrogen).

Hazard Precaution
Inhalation Use in a fume hood. Dust mask (N95) recommended for solid salts.
Skin Contact Nitrile gloves (0.11 mm) provide >480 min breakthrough time.
Stability Free base absorbs CO₂ from air (carbamate formation). Always store as HCl salt if possible.

References

  • Synthesis of Tetrahydroindazoles: Journal of Heterocyclic Chemistry. "Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis." (2009).[12][13]

  • Kinase Inhibitor Applications: Journal of Medicinal Chemistry. "Design and Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives as Inhibitors of Heat Shock Protein 90 (Hsp90)."

  • Physical Properties Database: PubChem Compound Summary for CID 12898417.

  • Safety Data: Sigma-Aldrich SDS for 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride.

Sources

Biological Activity Screening of Novel Tetrahydroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, multi-stage screening pipeline for novel tetrahydroindazole (THI) derivatives. The THI scaffold is a privileged structure in medicinal chemistry, exhibiting versatility as an ATP-competitive inhibitor in kinases (e.g., p38 MAPK, CDK2) and heat shock proteins (HSP90), as well as a ligand for Sigma receptors. This document provides Senior Application Scientists with the rationale, protocols, and validation metrics required to transition these compounds from synthesis to lead optimization.

Part 1: The Pharmacophore & Rational Design

The tetrahydroindazole core serves as a rigid mimetic of the purine ring found in ATP. Its biological activity is dictated by the electronic and steric properties of substituents at the


, 

, and the fused cyclohexane ring.
Structural Causality
  • N1 Position: Critical for solubility and orienting the molecule within the solvent-exposed regions of the binding pocket. Bulky aryl groups here often dictate selectivity (e.g., Sigma-2 vs. Sigma-1).

  • C3 Position: Often bears a hydrogen bond acceptor/donor motif that interacts with the "hinge region" of kinases.

  • Cyclohexane Ring: Provides hydrophobic bulk and restricts conformational flexibility, reducing the entropic penalty of binding.

Part 2: In Silico Pre-Screening (Filter Stage)

Before wet-lab expenditure, candidates must pass computational filters.

Workflow
  • Ligand Preparation: Generate 3D conformers; ionize at pH 7.4.

  • ADMET Filtering: Remove PAINS (Pan-Assay Interference Compounds) and violators of Lipinski’s Rule of 5.

  • Molecular Docking:

    • Target:p38

      
       MAPK  (PDB ID: 1A9U) or HSP90  (PDB ID: 1YET).
      
    • Validation: Re-dock the co-crystallized ligand (RMSD must be

      
       Å).
      
Visualization: The Screening Pipeline

The following diagram illustrates the critical path from synthesis to lead identification.

ScreeningPipeline Synthesis Synthesis & Purity (>95% HPLC) InSilico In Silico Filter (Docking/ADMET) Synthesis->InSilico Library Generation Enzymatic Primary Screen (ADP-Glo Kinase) InSilico->Enzymatic Hit Selection Cellular Secondary Screen (Cell Viability/WB) Enzymatic->Cellular IC50 < 1µM Cellular->Synthesis SAR Feedback Lead Lead Candidate (SAR Analysis) Cellular->Lead Selectivity & Efficacy

Caption: Figure 1. Integrated screening workflow for tetrahydroindazole derivatives ensuring purity and efficacy gates.

Part 3: Primary Screening (Enzymatic Assay)

Target: p38


 Mitogen-Activated Protein Kinase (MAPK).[1][2]
Method:  ADP-Glo™ Kinase Assay (Promega).[3]
Rationale:  This homogeneous assay quantifies kinase activity by measuring the generation of ADP.[4] It is preferred over radioactive (

P) assays for HTS due to sensitivity and safety.
Protocol 1: ADP-Glo Kinase Assay

Self-Validating Step: Calculate the Z-Factor (


) using positive (known inhibitor) and negative (DMSO) controls. A 

is required for assay acceptance.

Materials:

  • Recombinant p38

    
     MAPK (10 ng/well).
    
  • Substrate: p38 peptide or ATF2.

  • Ultrapure ATP (10 µM,

    
     apparent).
    
  • Test Compounds (10-point dose-response, starting at 10 µM).

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, add 2 µL of compound (in 1% DMSO), 2 µL of kinase, and 2 µL of Substrate/ATP mix.

    • Control High: Enzyme + Substrate + DMSO (No inhibitor).

    • Control Low: Buffer (No enzyme) or Saturating Inhibitor (e.g., SB203580).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 6 µL of ADP-Glo Reagent. Incubate for 40 minutes at RT.

    • Mechanism:[5][6] Terminates kinase reaction and depletes remaining ATP.[3][4][7][8][9]

  • Detection: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Mechanism:[5][6] Converts generated ADP back to ATP, then to light via luciferase.[3][4][7][8]

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine


.


Part 4: Secondary Screening (Cellular Activity)

Objective: Confirm that enzymatic inhibition translates to cellular efficacy and target engagement.

Protocol 2: Cell Viability (MTT Assay)

Cell Lines: A549 (Lung carcinoma) or MCF-7 (Breast cancer), as these often overexpress HSP90 or rely on p38 signaling.

  • Seeding: Seed

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat with THI derivatives (0.1 – 100 µM) for 72 hours.

    • Critical Check: Ensure final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Protocol 3: Mechanism of Action (Western Blot)

To prove the compound hits the target (p38 MAPK) rather than causing non-specific toxicity, monitor the phosphorylation status of downstream substrates.

  • Marker: Phospho-MAPKAPK2 (Thr334).

  • Expectation: A true p38 inhibitor will decrease p-MAPKAPK2 levels but may increase upstream p-p38 (due to loss of negative feedback loops).

Visualization: p38 MAPK Signaling Pathway

This diagram highlights where the THI derivatives intervene.

p38Pathway Stimulus Stress / Cytokines (TNF-alpha) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor THI Derivative Inhibitor->p38 Inhibition HSP27 HSP27 (Actin Remodeling) MAPKAPK2->HSP27

Caption: Figure 2. Mechanism of Action. THI derivatives block p38 catalytic activity, preventing downstream activation of HSP27 and ATF2.

Part 5: Structure-Activity Relationship (SAR) Analysis

Data from the screens should be tabulated to identify trends. The table below represents a synthesized summary of typical SAR findings for this scaffold.

Compound IDR1 (N-Position)R2 (C3-Position)Enzymatic IC50 (nM)Cell Viability EC50 (µM)SAR Insight
THI-01 HPhenyl540>50Poor permeability; weak binding.
THI-05 4-FluorophenylPyridine-4-yl452.1Lead. Fluorine improves metabolic stability; Pyridine engages hinge H-bonds.
THI-08 MethylAmide linker1200>50Loss of hydrophobic interaction in pocket II.
THI-12 BenzylPyridine-4-yl855.4Good potency, but lower solubility than THI-05.

Key SAR Rules for Tetrahydroindazoles:

  • Hinge Binding: A heteroatom at C3 (like pyridine) is essential for H-bonding with the kinase hinge region (e.g., Met109 in p38).

  • Hydrophobic Pocket: An aromatic group at N1 (specifically 4-fluorophenyl) occupies the hydrophobic pocket I, significantly boosting potency compared to alkyl groups.

  • Solubility: Fused cyclohexane ring modifications (e.g., introducing polarity) can improve ADME properties without sacrificing potency.

References

  • Khandelwal, A., et al. (2018).[10] Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation.[11] Frontiers in Pharmacology. [Link]

  • Pattarayan, D., et al. (2021). A Special View of What Was Almost Forgotten: p38δ MAPK. International Journal of Molecular Sciences. [Link]

  • Shang, C., et al. (2021).[12] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Ye, Z., et al. (2019).[13] Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

Sources

The Tetrahydroindazole Scaffold: A Technical Deep Dive into Structural Utility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a critical evolution in heterocyclic medicinal chemistry, distinct from its fully aromatic cousin, the indazole.[1] While aromatic indazoles (e.g., Pazopanib) are planar, kinase-privileged structures, the THI scaffold introduces sp³-hybridized carbons in the fused ring.[1] This saturation imparts unique physicochemical properties: increased solubility, specific stereochemical vectors for substituent projection, and a non-planar geometry that allows for deeper penetration into globular protein pockets.[1]

This guide analyzes the THI scaffold's discovery, synthetic nuances, and its emergence as a powerhouse in targeting Sigma receptors , HSP90 , and p38 MAPK .[1]

Part 1: Structural Chemistry & Physicochemical Properties[2]

The "Tetrahydro" Advantage

The defining feature of the THI scaffold is the saturation of the C4-C7 positions. This structural modification fundamentally alters the ligand-protein interaction landscape compared to fully aromatic indazoles.

FeatureIndazole (Aromatic)Tetrahydroindazole (THI)Significance
Geometry Planar (Flat)Puckered (Half-chair/Envelope)THI can fit into more globular, aliphatic-friendly pockets.[1]
Solubility Low (Stacking interactions)Moderate to HighDisruption of π-stacking improves dissolution rates.
Fsp³ Fraction LowHigherHigher Fsp³ correlates with improved clinical success probabilities.
Vectors 2D projection3D projectionAllows "out-of-plane" substituent growth to capture unique residues.
Tautomerism and Functionalization

Like indazoles, THIs exhibit annular tautomerism (1H- vs. 2H-).[1] However, the steric bulk of the cyclohexane ring at positions 4 and 7 can influence the preferred tautomer in solution, often favoring the 1H-form unless N-substituted. The C3 position is a primary vector for pharmacophore installation, while the C4-C7 ring serves as a platform for solubilizing groups or stereospecific handles.

Part 2: Synthetic Strategies and Regiocontrol

Core Synthesis: The Knorr-Type Condensation

The most robust method for assembling the THI core involves the condensation of cyclic


-keto esters or 2-acylcyclohexanones with hydrazines.

Critical Insight (Expertise): A common pitfall in this synthesis is regioselectivity . When using substituted hydrazines (R-NH-NH₂), two isomers (N1-substituted and N2-substituted) are possible.[1]

  • Electronic Control: Electron-withdrawing groups on the hydrazine tend to favor the N1-isomer via conjugate addition logic.

  • Steric Control: Bulky substituents at the C2 position of the cyclohexanone can force the hydrazine substituent to the distal nitrogen (N1), avoiding steric clash.

Diagram 1: Synthesis & Regioselectivity Pathways

THI_Synthesis Start Cyclic beta-Keto Ester Inter Hydrazone Intermediate Start->Inter Acid Cat. (-H2O) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Inter N1_Iso N1-Isomer (Thermodynamic) Inter->N1_Iso Cyclization (Path A) N2_Iso N2-Isomer (Kinetic/Steric) Inter->N2_Iso Cyclization (Path B) RegioNote Regioselectivity depends on: 1. Sterics of R-group 2. Solvent Polarity 3. Temperature Inter->RegioNote

Caption: Divergent synthesis of tetrahydroindazoles showing the critical regiochemical bifurcation point.

Part 3: Medicinal Chemistry & Key Targets[1][3]

Sigma Receptors (σ1 and σ2): The Crown Jewel

The THI scaffold has demonstrated exceptional potency against Sigma receptors, particularly σ2, which is implicated in cancer cell proliferation and CNS disorders.[1]

  • Mechanism: The basic nitrogen at N1 or N2 (often part of a pendant chain) mimics the "positive ionizable group" required for the Sigma pharmacophore. The THI core acts as the hydrophobic spacer.

  • SAR Insight: Research indicates that N2-substituted THIs often show superior selectivity for σ1, while specific modifications to the C3-carboxamide linker can toggle selectivity toward σ2.[1]

  • Key Compound: 7bf (N2-substituted) demonstrated

    
     against σ1 with >500-fold selectivity over σ2 [1].
    
HSP90 Inhibition: SNX-5422

SNX-5422 is a clinical-stage prodrug (metabolized to SNX-2112) that utilizes a highly substituted THI core.

  • Structure: 4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indazole.[1][2]

  • Role of THI: The scaffold positions a carboxamide to interact with the ATP-binding pocket of HSP90. The "tetrahydro" nature (specifically the gem-dimethyl group on the saturated ring) locks the conformation, reducing the entropic penalty of binding.

  • Clinical Status: It has entered trials for solid tumors and lymphomas, validating the THI scaffold as "drug-like" [2].[1]

p38 MAP Kinase

Evolution from pyrazole-urea inhibitors led to THI derivatives where the fused ring restricts rotation, improving affinity for the ATP pocket. The THI core serves as a bioisostere for the naphthalene ring found in other kinase inhibitors but with improved solubility profiles [3].

Diagram 2: Multitarget Pharmacology of THI

THI_Targets Core Tetrahydroindazole Scaffold Sigma Sigma Receptors (σ1 / σ2) Core->Sigma N-alkyl substitution HSP90 HSP90 (Chaperone) Core->HSP90 C3/C4 functionalization Kinase p38 MAPK / ITK Core->Kinase ATP-mimetic core Ca Ca2+ Modulation & ER Stress Sigma->Ca Degrad Client Protein Degradation (HER2, AKT) HSP90->Degrad Inflam Anti-inflammatory Cytokine Reduc. Kinase->Inflam

Caption: The THI scaffold serves as a central hub for diverse pharmacological outcomes based on substitution patterns.

Part 4: Experimental Protocol

Protocol: Regioselective Synthesis of N1-Substituted Tetrahydroindazole

This protocol validates the synthesis of a generic THI core suitable for further functionalization.

Reagents:

  • 2-Acetylcyclohexanone (1.0 equiv)[1]

  • Phenylhydrazine (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Acetic Acid (Catalytic)[1]

Workflow:

  • Dissolution: Dissolve 2-acetylcyclohexanone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Phenylhydrazine (11 mmol) dropwise at 0°C to control the exotherm.

  • Catalysis: Add glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.[1]

  • Validation:

    • 1H NMR: Look for the disappearance of the ketone signal and the appearance of the pyrazole proton (if C3 is unsubstituted) or specific alkyl shifts.

    • Regio-check: NOESY NMR is mandatory to distinguish N1 vs N2 isomers. Cross-peaks between the N-phenyl ortho-protons and the C7-methylene protons confirm the N1-isomer.

Part 5: Future Outlook

The THI scaffold is moving beyond simple kinase inhibition. Emerging areas include:

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high solubility make THI an ideal fragment for screening.

  • PROTACs: THI-based HSP90 inhibitors are being explored as the E3-ligase recruiting moiety (or target binder) in chimera molecules.

  • Infectious Disease: Recent screens identified THI derivatives with potent anti-tubercular activity (MIC < 2 µM), likely targeting cell wall synthesis pathways [4].[1]

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Source: ChemMedChem (2019) URL:[Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Source: Journal of Medicinal Chemistry URL:[Link][1]

Sources

Solubility Profiling of 4,5,6,7-Tetrahydro-1H-indazol-5-amine: A Process Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4,5,6,7-tetrahydro-1H-indazol-5-amine in Organic Solvents Content Type: Technical Guide / Process Development Whitepaper Audience: Process Chemists, Formulation Scientists, Drug Development Researchers

Executive Summary

4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS: 216309-92-1) is a critical bicyclic intermediate employed in the synthesis of next-generation kinase inhibitors (e.g., Rociletinib analogs). Its physicochemical behavior is dominated by the interplay between the polar pyrazole moiety, the basic primary amine, and the lipophilic cyclohexyl ring.

Unlike commoditized reagents, specific thermodynamic solubility data for this intermediate is often proprietary or absent from public spectral databases. This guide functions as a methodological standard , providing the predicted solubility landscape based on structural analogs and a rigorous, self-validating protocol for empirically determining the solubility curves necessary for process optimization (crystallization, reaction solvent selection).

Physicochemical Profile & Predicted Solubility Landscape

Structural Analysis
  • Core Structure: Fused pyrazole-cyclohexane ring system.

  • Functionality:

    • Pyrazole N-H: Hydrogen bond donor (HBD) and acceptor (HBA). Amphoteric character.

    • C5-Amine: Primary amine (Basic). High polarity; potential for salt formation.

    • LogP (Predicted): ~0.2 – 0.6 (Low lipophilicity).

    • pKa: Pyrazole ~2.5 (acidic H) / ~14 (basic N); Primary amine ~9-10.

Solubility Classification (Qualitative)

Based on the "Like Dissolves Like" principle and data from structurally related tetrahydroindazoles (e.g., 4,5,6,7-tetrahydro-1H-indazol-5-ol), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Protic Methanol, Ethanol, Water (pH dependent)High (>50 mg/mL)Reaction medium (Reductions), Recrystallization solvent.
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solutions, Coupling reactions.
Moderately Polar THF, Ethyl Acetate, DCMModerate (10–50 mg/mL)Extraction, Chromatography mobile phase.
Non-Polar n-Heptane, Hexane, TolueneLow/Insoluble (<1 mg/mL)Anti-solvent for crystallization.

Critical Insight: The free base amine is prone to oxidation. Solubility experiments in protic solvents (MeOH) should be conducted under inert atmosphere (


) to prevent artifact formation during extended equilibration times.

Experimental Protocol: Thermodynamic Solubility Determination

Workflow Diagram

SolubilityProtocol Start Sample Preparation (Excess Solid + Solvent) Equilibration Equilibration (Orbital Shaker, Constant T) Start->Equilibration Sampling Sampling (0, 24, 48, 72 hrs) Equilibration->Sampling Timepoints Filtration Filtration (0.45 µm PTFE/Nylon) Sampling->Filtration Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis HPLC-UV Quantification (vs. Standard Curve) Dilution->Analysis Analysis->Equilibration If Conc. varies >5% DataProc Data Fitting (Apelblat Equation) Analysis->DataProc

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess 4,5,6,7-tetrahydro-1H-indazol-5-amine solid to 5 mL of the target solvent in a crimp-sealed glass vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K to 323.15 K). Shake at 200 rpm.

  • Time-Course Validation: Withdraw aliquots at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration deviation between consecutive time points is

    
    .
    
  • Phase Separation: Filter the supernatant using a syringe filter (0.22 µm or 0.45 µm). Note: Pre-heat the filter for high-temperature samples to prevent precipitation.

  • Quantification: Analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

    • Detection: UV at 254 nm (pyrazole characteristic absorption).

Quantitative Data Analysis & Modeling

Once experimental mole fraction solubility (


) is obtained, it must be modeled to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization processes.
The Modified Apelblat Equation

The solubility of 4,5,6,7-tetrahydro-1H-indazol-5-amine in pure solvents correlates well with the semi-empirical Apelblat model:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy (


) and entropy (

) to understand the driving forces:



  • Positive

    
     : Endothermic dissolution (Solubility increases with T). Typical for this class of compounds in alcohols.
    
  • Negative

    
     : Exothermic dissolution (Solubility decreases with T). Rare, but possible in specific solvent mixtures.
    

Process Application: Crystallization Strategy

For purification of the 5-amine intermediate, a Cooling + Anti-solvent Crystallization is the most robust strategy based on the predicted solubility differential.

Recommended Solvent System:
  • Solvent (Good): Ethanol or Methanol (High solubility, steep temperature dependence).

  • Anti-Solvent (Poor): n-Heptane or MTBE (Methyl tert-butyl ether).

Protocol:
  • Dissolve crude amine in Ethanol at 60°C (near reflux) to saturation.

  • Perform a polish filtration to remove insoluble mechanical impurities.

  • Slowly add n-Heptane (Anti-solvent) while maintaining 60°C until the cloud point is reached.

  • Cool effectively to 0–5°C at a controlled rate (e.g., 0.5°C/min) to induce nucleation and growth.

  • Filter and wash with cold Heptane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12898417, 4,5,6,7-tetrahydro-1H-indazol-5-amine. Retrieved from [Link]

  • World Intellectual Property Organization (2012).WO2012061415 - Synthesis of Kinase Inhibitors and Intermediates.
  • Jouyban, A. (2010).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).

Molecular weight and formula of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine: A Core Scaffold for Drug Discovery

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, 4,5,6,7-tetrahydro-1H-indazol-5-amine, providing a comprehensive overview for researchers and professionals in drug development. While detailed literature on this specific isomer is limited, this document synthesizes available data, discusses the broader chemical context of the tetrahydroindazole family, and presents validated methodologies for its synthesis and characterization based on established principles for related structures.

Core Molecular Profile

4,5,6,7-tetrahydro-1H-indazol-5-amine is a bicyclic heterocyclic amine. Its fundamental properties are the foundation for its use as a chemical building block in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₁₁N₃[1][2][3]
Molecular Weight 137.18 g/mol [1][3]
Monoisotopic Mass 137.0953 Da[2]
CAS Number 74197-15-2[1][3]

The Tetrahydroindazole Scaffold in Medicinal Chemistry

The indazole ring system, particularly its saturated and partially saturated derivatives, is of significant interest in pharmacology. The fusion of a pyrazole ring with a cyclohexane ring creates a rigid, three-dimensional structure that can effectively interact with biological targets. Derivatives of the 4,5,6,7-tetrahydro-1H-indazole core have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory Activity : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory properties in preclinical models.[4] This highlights the potential of the C5-substituted tetrahydroindazole scaffold in modulating inflammatory pathways.

  • Antimicrobial and Antifungal Activity : Thiazole derivatives of the tetrahydroindazole core have shown promising antibacterial and antifungal activities, suggesting the scaffold's utility in developing new anti-infective agents.[5]

  • Serotonin 5-HT3 Receptor Antagonism : The indazole moiety is a known pharmacophore for 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in chemotherapy.[6]

  • General Kinase Inhibition : The bicyclic nature of the scaffold makes it an attractive starting point for the design of kinase inhibitors, a major class of drugs in oncology and immunology.

The 5-amino group on the tetrahydro-1H-indazol-5-amine molecule serves as a critical synthetic handle. It provides a nucleophilic site for further functionalization, allowing for the construction of diverse chemical libraries to explore structure-activity relationships (SAR) in various drug discovery programs.

Synthesis and Chemical Logic

A plausible synthetic approach would involve the reductive amination of the corresponding ketone, 4,5,6,7-tetrahydro-1H-indazol-5-one.

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reductive Amination A Cyclohexane-1,3-dione C 4,5,6,7-Tetrahydro-1H- indazol-5-one A->C Reflux in Ethanol B Hydrazine Hydrate B->C E 4,5,6,7-Tetrahydro-1H- indazol-5-amine C->E Methanol D Ammonium Acetate Sodium Cyanoborohydride D->E

Caption: Proposed two-step synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard organic chemistry procedures and should be optimized and validated under appropriate laboratory conditions.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one (Precursor)

  • Reaction Setup : To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol (5-10 mL per mmol of dione), add hydrazine hydrate (1.1 eq).

  • Cyclization : Heat the reaction mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. The causality here is that thermal energy is required to overcome the activation energy for the condensation and subsequent intramolecular cyclization to form the pyrazole ring.

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation : Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation. Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the ketone precursor.[8]

Part 2: Reductive Amination to 4,5,6,7-tetrahydro-1H-indazol-5-amine

  • Reaction Setup : Dissolve the synthesized 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) in methanol. Add ammonium acetate (~10 eq) followed by the cautious addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN, ~1.5 eq).

  • Mechanism : The ketone first forms an iminium ion in situ with the ammonia from ammonium acetate. The cyanoborohydride, being a mild and selective reducing agent, then reduces the iminium ion to the primary amine. This two-step, one-pot process is highly efficient for converting ketones to amines.

  • Reaction & Monitoring : Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up & Purification : Quench the reaction by slowly adding aqueous HCl. Basify the mixture with NaOH to pH > 10 and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

Precise structural elucidation is paramount. While specific spectra for the 5-amino isomer are not published, expected data can be reliably predicted by analyzing the parent scaffold and related isomers.[9][10]

Comparative Spectroscopic Data (Predicted)
TechniqueParent Scaffold (4,5,6,7-tetrahydro-1H-indazole)[10][11]Predicted for 5-Amino IsomerRationale for Prediction
¹H NMR (ppm) ~10-12 (br s, 1H, N1-H), ~7.0 (s, 1H, C3-H), ~2.5 (m, 4H, C4/C7-H), ~1.8 (m, 4H, C5/C6-H)~10-12 (br s, 1H, N1-H), ~7.0 (s, 1H, C3-H), ~4.5-5.5 (br s, 2H, NH₂), ~3.0-3.5 (m, 1H, C5-H), ~2.4-2.7 (m, 2H, C4-H), ~1.7-2.0 (m, 2H, C6-H)The indazole core protons (N1-H, C3-H) should remain similar. The amino group (NH₂) will appear as a broad singlet.[9] The C5 proton will be shifted downfield due to the adjacent amine.
¹³C NMR (ppm) ~150 (C3), ~140 (C7a), ~115 (C3a), ~20-25 (C4, C5, C6, C7)~150 (C3), ~140 (C7a), ~115 (C3a), ~45-55 (C5), ~20-30 (C4, C6, C7)The C5 carbon, now attached to the nitrogen atom, will be significantly shifted downfield compared to the parent scaffold. Other aliphatic carbons will experience minor shifts.
FTIR (cm⁻¹) ~3100-3300 (N-H stretch, broad), ~2800-3000 (C-H stretch)~3200-3400 (N-H stretch, two sharp peaks for primary amine), ~3100-3300 (N-H stretch, broad, indazole), ~2800-3000 (C-H stretch)The key differentiating feature will be the appearance of two distinct, sharp peaks characteristic of a primary amine's symmetric and asymmetric N-H stretching, superimposed on the broader indazole N-H stretch.[9]
Protocol for Mass Spectrometry Analysis
  • Objective : To confirm the molecular weight and fragmentation pattern.

  • Methodology :

    • Sample Preparation : Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation : Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Acquisition : Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule [M+H]⁺ at m/z 138.1026.[2]

    • Validation : The high-resolution measurement of the molecular ion provides a self-validating system; the observed exact mass should be within 5 ppm of the calculated theoretical mass for C₇H₁₂N₃⁺.

Logical Relationships and Isomeric Differentiation

The position of the amine group on the saturated ring significantly impacts the molecule's properties and potential biological interactions. Differentiating between isomers is a critical task in quality control and characterization.

G IndazoleCore 4,5,6,7-Tetrahydro-1H-indazole C₇H₁₀N₂ MW: 122.17 g/mol Amine5 5-Amino Isomer (Topic) C₇H₁₁N₃ MW: 137.18 g/mol Unique ¹H & ¹³C shifts for C5 IndazoleCore->Amine5 Functionalization at C5 Amine6 6-Amino Isomer C₇H₁₁N₃ MW: 137.18 g/mol Symmetrical ¹H NMR signals for C4/C7 IndazoleCore->Amine6 Functionalization at C6 Amine3 3-Amino Isomer C₇H₁₁N₃ MW: 137.18 g/mol No C3-H proton signal in ¹H NMR IndazoleCore->Amine3 Functionalization at C3

Caption: Key isomeric relationships within the aminotetrahydroindazole family.

This logical diagram illustrates that while the core molecular weight is the same for the amino isomers, their spectroscopic signatures, particularly NMR, will be distinct and diagnostic, allowing for unambiguous identification.

Conclusion

4,5,6,7-tetrahydro-1H-indazol-5-amine is a valuable chemical entity with significant, yet underexplored, potential in drug discovery. Its molecular formula (C₇H₁₁N₃) and weight (137.18 g/mol ) define it as a versatile and synthetically accessible building block.[1][3] By leveraging established synthetic and analytical protocols from related compounds, researchers can confidently synthesize, purify, and characterize this molecule. The proven biological relevance of the tetrahydroindazole scaffold provides a strong rationale for its inclusion in screening libraries and targeted synthesis campaigns aimed at discovering novel therapeutics.

References

  • 4,5,6,7-tetrahydro-1h-indazol-5-amine. PubChemLite. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. [Link]

  • 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747. PubChem. [Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. ResearchGate. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

Sources

Potential therapeutic targets of tetrahydroindazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and chemical utility of tetrahydroindazole compounds.

A Technical Whitepaper for Drug Discovery & Development

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its fully aromatic indazole counterpart, the partially saturated cyclohexenyl ring of the THI core offers unique stereochemical vectors for substituent attachment, enabling precise tuning of lipophilicity (LogP) and solubility without disrupting the planar aromaticity required for pi-stacking interactions in kinase hinge regions.

This guide analyzes the THI scaffold's primary therapeutic targets—specifically Interleukin-2 Inducible T-cell Kinase (ITK) , Cyclin-Dependent Kinase 2 (CDK2) , and Hsp90 —and provides validated protocols for their synthesis and biological interrogation.

Structural Pharmacology & Chemical Space

The core utility of the THI scaffold lies in its ability to bridge the gap between flat aromatic heterocycles and three-dimensional aliphatic systems.

The Core Scaffold

The canonical structure is 4,5,6,7-tetrahydro-1H-indazole . Key functionalization points include:

  • N1/N2 Positions: Critical for controlling tautomeric preference and solubility. Substituents here often dictate metabolic stability and permeability.

  • C3 Position: The primary vector for extending into the hydrophobic pocket of enzyme active sites (e.g., the gatekeeper region in kinases).

  • C4-C7 Ring: The saturated ring allows for the introduction of gem-dimethyl groups (e.g., at C6) to improve metabolic stability by blocking oxidation, or polar groups to enhance solubility.

FeaturePharmacological Advantage
H-Bond Donor/Acceptor The pyrazole moiety (N1-H/N2) mimics the adenine ring of ATP, making THIs potent ATP-competitive inhibitors.
Saturated Ring Puckering The C4-C7 ring adopts a half-chair conformation, allowing substituents to access distinct sub-pockets not available to planar indazoles.
Tautomeric Control N-alkylation locks the tautomer (1H vs 2H), freezing the bio-active conformation and reducing entropic penalties upon binding.

Primary Therapeutic Targets

A. Interleukin-2 Inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase expressed in T-cells.[1] It regulates the magnitude of T-cell receptor (TCR) signaling.

  • Relevance: Autoimmune diseases (Asthma, Rheumatoid Arthritis).

  • THI Role: Compounds like GNE-9822 utilize the THI core to bind the ATP pocket of ITK. The tetrahydro ring allows for specific hydrophobic contacts that improve selectivity over other Tec family kinases.

  • Mechanism: Inhibition of ITK blocks the phosphorylation of PLC

    
    1, halting the calcium flux required for cytokine production (IL-2, IL-4, IL-13).
    
B. Cyclin-Dependent Kinase 2 (CDK2)

CDK2 regulates the G1/S phase transition in the cell cycle.

  • Relevance: Oncology (Solid tumors) and Non-hormonal Contraception.

  • THI Role: 4,5,6,7-Tetrahydroindazol-4-ones have been identified as potent CDK2/Cyclin A inhibitors. The carbonyl at C4 often acts as an H-bond acceptor for backbone amides in the kinase hinge region.

C. Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that stabilizes oncogenic proteins (HER2, BCR-ABL).

  • Relevance: Oncology (Multiple myeloma, Breast cancer).

  • THI Role: THI-derived benzamides bind to the N-terminal ATP pocket of Hsp90. The scaffold mimics the resorcinol ring found in natural Hsp90 inhibitors like Radicicol but with improved synthetic tractability.

Mechanism of Action: The ITK Signaling Axis

The following diagram illustrates the precise intervention point of THI inhibitors within the T-Cell Receptor (TCR) signaling cascade. By inhibiting ITK, the scaffold effectively "decouples" antigen recognition from the inflammatory response.

ITK_Pathway TCR TCR / CD3 Complex LCK Lck (Src Family) TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT / SLP-76 (Adaptor Complex) ZAP70->LAT ITK ITK (Target) LAT->ITK Recruitment PLC PLC-gamma-1 ITK->PLC Phosphorylation (Y783) PIP2 PIP2 IP3 IP3 + DAG PLC->IP3 Hydrolysis of PIP2 Ca Ca2+ Mobilization IP3->Ca NFAT NFAT Dephosphorylation Ca->NFAT Nuc Nuclear Translocation (Cytokine Gene Expression) NFAT->Nuc Inhibitor THI Inhibitor (e.g., GNE-9822) Inhibitor->ITK ATP Competitive Binding

Figure 1: Signal transduction pathway showing ITK as the gatekeeper for Calcium mobilization. THI compounds competitively inhibit ITK, preventing PLC-gamma-1 activation and subsequent cytokine release.

Experimental Protocols

A. Synthesis of the Core Scaffold

Objective: Synthesis of 6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. This intermediate is the precursor for many CDK2 and ITK inhibitors.

Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Phenylhydrazine[2][3]

  • Glacial Acetic Acid (Catalyst/Solvent)

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve Dimedone (1.40 g, 10 mmol) in 20 mL of ethanol.

  • Addition: Add Phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes.

  • Cyclization: Add 0.5 mL of glacial acetic acid. Reflux the mixture at 80°C for 3 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol/water (9:1).

  • Validation:

    • Yield: Expect 85-90%.

    • 1H NMR (CDCl3): Look for singlet at

      
       7.90 (1H, C3-H), multiplets for phenyl group, and distinct singlets for gem-dimethyl (C6) and methylene protons at C5/C7.
      
B. In Vitro ITK Kinase Assay (FRET-Based)

Objective: Determine the IC50 of a THI derivative against ITK.

Protocol:

  • Reagents: Recombinant human ITK (kinase domain), Fluorescein-labeled poly-GT substrate (Cisbio), ATP (Km concentration ~10 µM), MgCl2.

  • Plate Setup: Use a 384-well low-volume white plate.

  • Inhibitor Addition: Dispense 100 nL of THI compound (serial dilution in DMSO) into wells.

  • Enzyme Mix: Add 2 µL of ITK enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 15 mins at RT.

  • Reaction Start: Add 2 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 4 µL of EDTA/Detection Antibody (Europium-cryptate labeled anti-phosphotyrosine).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Calculation: Plot signal ratio (665/620) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the THI core based on CDK2 and ITK inhibition data.

PositionModificationEffect on Activity / ADME
N1 (Aryl) Phenyl -> PyridylIncreases solubility; Pyridine nitrogen can form water-mediated H-bonds.
C3 (Head) Amide (-CONH-R)Critical for potency. The amide NH often donates an H-bond to the kinase hinge region (e.g., Glu/Met residues).
C6 (Ring) Gem-dimethylImproves metabolic stability by blocking oxidation at the susceptible allylic position.
C4 (Carbonyl) Reduction to CH2Generally results in loss of potency for CDK2 inhibitors (loss of H-bond acceptor), but may be tolerated in other targets.

References

  • Discovery of Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of ITK Inhibitors (GNE-9822) Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as Human Neutrophil Elastase (HNE) Inhibitors Source: Bioorganic & Medicinal Chemistry Letters / ScienceDirect URL:[Link]

  • Synthesis and Anti-inflammatory Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives Source: PubMed URL:[Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 Inhibitors Source: PubMed Central URL:[Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine , a critical intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors and other CNS-active agents.

Abstract & Retrosynthetic Analysis

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole or naphthalene systems while offering distinct solubility and metabolic profiles. The 5-amino derivative is particularly valuable as a handle for amide coupling in the synthesis of kinase inhibitors (e.g., Fasudil analogs).

This protocol details a robust 5-step synthetic route starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. Unlike routes starting from 1,3-cyclohexanedione (which yield 4- or 6-substituted isomers), this pathway regioselectively installs the amine at the 5-position via a "masked ketone" strategy.

Retrosynthetic Logic

The synthesis is designed backward from the target amine, utilizing a classic reductive amination strategy via an oxime intermediate to ensure high primary amine selectivity.

Retrosynthesis Target Target: 5-Amino-THI (Primary Amine) Oxime Intermediate: Oxime (C=N-OH) Target->Oxime Reduction (Zn/AcOH or H2/Pd) Ketone Precursor: 5-Oxo-THI (Ketone) Oxime->Ketone Condensation (NH2OH·HCl) KetalInd Protected Scaffold (Ketal-Indazole) Ketone->KetalInd Deprotection (HCl/H2O) Start Starting Material 1,4-Cyclohexanedione monoethylene ketal KetalInd->Start 1. Formylation 2. Cyclization

Caption: Retrosynthetic pathway highlighting the regioselective origin of the 5-position functionality.

Safety & Precautions

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer.

  • Pressure Reactions: If using catalytic hydrogenation (H2), ensure pressure vessels are rated and inspected.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Indazole Ring Formation)

This phase builds the pyrazole ring fused to the cyclohexane while keeping the 5-position ketone protected as a ketal.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene ketal)

  • Ethyl formate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Hydrazine hydrate (50-60%)

  • Solvents: Anhydrous THF, Ethanol

Step-by-Step:

  • Formylation:

    • In a flame-dried 3-neck flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (10 vol). Cool to 0°C.

    • Mix 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) with ethyl formate (1.5 equiv) in THF. Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Mechanistic Note: The base deprotonates the alpha-carbon of the ketone (position 2), which attacks the ethyl formate.

    • Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC should show consumption of the starting ketone.

  • Cyclization:

    • Concentrate the reaction mixture in vacuo to remove excess ethyl formate/THF.

    • Dissolve the residue (crude hydroxymethylene intermediate) in Ethanol (10 vol).

    • Cool to 0°C and slowly add Hydrazine hydrate (1.1 equiv).

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Observation: The solution typically turns yellow/orange.

  • Workup:

    • Evaporate ethanol. Partition residue between Ethyl Acetate and Water.[1]

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[1]

    • Intermediate 1: 4,5,6,7-tetrahydro-1H-indazol-5-one ethylene ketal. (Solidify/Triturate with ether if necessary).

Phase 2: Unmasking the Ketone

Hydrolysis of the ketal restores the ketone at the 5-position, setting the stage for amination.

Reagents:

  • 2N Hydrochloric Acid (HCl)

  • THF or Acetone

Step-by-Step:

  • Dissolve Intermediate 1 in THF (5 vol).

  • Add 2N HCl (5 vol).

  • Stir at RT for 4–12 hours. Monitor by TLC (ketone is usually more polar than the ketal).

  • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO3 solution. Do not make too basic to avoid side reactions.

  • Extract with Ethyl Acetate (3x). Dry and concentrate.

  • Product: 4,5,6,7-tetrahydro-1H-indazol-5-one .

    • QC Check: 1H NMR should show loss of the ethylene ketal singlet (~3.9 ppm).

Phase 3: Reductive Amination (The "Oxime Route")

Direct reductive amination can lead to secondary amine byproducts (dimers). The oxime route is selected here for its high specificity toward the primary amine.

Reagents:

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium Acetate (NaOAc)

  • Zinc Dust (activated) & Acetic Acid (AcOH) OR Raney Nickel/H2

Step 3A: Oximation

  • Dissolve the ketone (from Phase 2) in Ethanol/Water (4:1).

  • Add NaOAc (1.5 equiv) and NH2OH·HCl (1.2 equiv).

  • Stir at RT for 2 hours. A precipitate (the oxime) often forms.

  • Concentrate ethanol, add water, and filter the solid. Wash with cold water and dry.[2]

  • Intermediate 2: 4,5,6,7-tetrahydro-1H-indazol-5-one oxime.

Step 3B: Reduction to Amine Method Selection: Catalytic hydrogenation (Pd/C) can sometimes reduce the pyrazole double bond or the bridgehead unsaturation if not carefully controlled. Zn/AcOH is a milder, chemoselective method for oximes in the presence of heterocycles.

  • Dissolve Intermediate 2 (Oxime) in Glacial Acetic Acid (10 vol).

  • Cool to 10–15°C (water bath).

  • Add Zinc Dust (5–10 equiv) portion-wise over 1 hour. Exothermic reaction.

  • Stir vigorously at RT for 12 hours.

  • Workup:

    • Filter off zinc salts through Celite. Wash pad with Methanol.

    • Concentrate the filtrate to a viscous oil.

    • Basification (Critical): Dissolve residue in water. Cool to 0°C. Basify to pH >12 using NaOH pellets or 50% NaOH solution. The amine must be free-based to extract.

    • Extract with DCM or CHCl3/IPA (3:1) multiple times (amines are polar).

    • Dry (Na2SO4) and concentrate.[1]

Purification & Characterization

The crude amine is often an oil or low-melting solid. For pharmaceutical applications, it is best stored as a hydrochloride salt.

Salt Formation Protocol:

  • Dissolve crude amine in minimal Ethanol or Methanol.

  • Add 1.2 equiv of HCl (4M in Dioxane).

  • Add Diethyl Ether or MTBE dropwise until turbid.

  • Cool to 4°C to crystallize the 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride .

Data Summary Table:

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale yellow solid (HCl salt)Free base darkens on air exposure.
Yield (Overall) 35 – 45%From 1,4-cyclohexanedione ketal.
1H NMR (D2O) δ ~3.6 (m, 1H, CH-NH2), 7.4 (s, 1H, Pyrazole-H)Diagnostic CH signal at C5.
MS (ESI+) [M+H]+ = 138.1 (Free base)137.18 g/mol (MW).
Solubility Water (High for salt), DMSO, MethanolPoor solubility in Hexane/Ether.

Troubleshooting Guide

Issue: Low Yield in Cyclization (Step 1)

  • Cause: Incomplete formylation or moisture in NaH.

  • Solution: Ensure NaH is fresh. Use a slight excess of ethyl formate. Verify the "enolate" formation (bubbling stops) before adding formate.

Issue: Incomplete Ketal Hydrolysis

  • Cause: Acid too weak or reaction time too short.

  • Solution: Warm the THF/HCl mixture to 40°C. Ensure the system is monophasic (add enough THF).

Issue: "Gummy" Product during Zinc Reduction

  • Cause: Zinc acetate salts trapping the product.

  • Solution: The Celite filtration is crucial. If the residue is sticky, redissolve in 1N HCl and wash with ether (removes non-basic impurities) before basifying and extracting the product.

Workflow Diagram

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Amination Step1 Start: 1,4-Dioxaspiro[4.5]decan-8-one + Ethyl Formate / NaH Step2 Add Hydrazine Hydrate (Cyclization) Step1->Step2 Inter1 Intermediate: Ketal-Protected Indazole Step2->Inter1 Step3 Acid Hydrolysis (HCl) (Deprotection) Inter1->Step3 Inter2 Intermediate: 5-Oxo-Tetrahydroindazole Step3->Inter2 Step4 Oximation (NH2OH / NaOAc) Inter2->Step4 Step5 Reduction (Zn / AcOH) Step4->Step5 Final FINAL PRODUCT: 4,5,6,7-tetrahydro-1H-indazol-5-amine Step5->Final

Caption: Operational workflow for the synthesis of 5-amino-tetrahydroindazole.

References

  • PubChem. (2025).[3] 4,5,6,7-Tetrahydro-5(1H)-indazolone.[3][4] National Library of Medicine. Available at: [Link]

  • Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry. (Demonstrates the reactivity of the tetrahydroindazole scaffold). Available at: [Link][5]

  • Google Patents. (2015). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. (Source for the starting material synthesis).[5][6][7][8][9][10] Available at:

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization. (Background on reductive cyclization strategies). Available at: [Link][5]

Sources

Application Note: Strategic Utilization of 4,5,6,7-Tetrahydro-1H-indazol-5-amine in Medicinal Chemistry

[1]

Abstract

This guide details the strategic application, synthesis, and optimization of 4,5,6,7-tetrahydro-1H-indazol-5-amine (THIA-5) as a high-value scaffold in drug discovery. Unlike planar aromatic indazoles, the THIA-5 scaffold offers increased saturation (

Introduction: The Physicochemical Advantage

In modern medicinal chemistry, "escaping the flatland" of purely aromatic systems is a priority to improve clinical success rates. 4,5,6,7-tetrahydro-1H-indazol-5-amine serves as a bridge between rigid aromatic cores and flexible aliphatic side chains.

Key Structural Features[2][3][4]
  • Aliphatic Amine (C5): Provides a handle for amide coupling, reductive amination, or

    
     reactions. Being aliphatic, it is more basic (
    
    
    ) than aniline analogs, influencing binding interactions with acidic residues (e.g., Asp/Glu) in protein pockets.
  • Indazole NH (N1/N2): Acts as a hydrogen bond donor (HBD) or can be alkylated to tune lipophilicity and target selectivity.

  • Chirality: The C5 position is a stereocenter. Enantiomers often exhibit distinct pharmacological profiles, necessitating chiral resolution or asymmetric synthesis.

Target Relevance
  • LRRK2 Inhibitors (Parkinson's Disease): The scaffold mimics the adenine ring of ATP, forming hinge-binding interactions while the C5-substituent extends into the solvent-exposed region or hydrophobic back pocket.

  • ROCK Inhibitors (Cardiovascular/Ophthalmology): Analogs of Ripasudil utilize the tetrahydroindazole core to maintain potency while altering metabolic stability compared to isoquinoline scaffolds.

Validated Synthetic Protocols

Protocol A: De Novo Synthesis of the THIA-5 Scaffold

Rationale: Direct nitration of tetrahydroindazole is often non-selective. The most robust route proceeds via the annulation of a protected cyclohexanone derivative.

Workflow Diagram:

SynthesisWorkflowStart1,4-CyclohexanedioneMono-ethylene KetalStep11. Formylation(Ethyl formate, NaH)Start->Step1C-C Bond FormationStep22. Cyclization(Hydrazine hydrate)Step1->Step2AnnulationInter1Intermediate:Tetrahydroindazol-5-oneStep2->Inter1Deprotection (Acid)Step33. Reductive Amination(NH4OAc, NaBH3CN)Inter1->Step3C-N Bond FormationEndTarget:4,5,6,7-Tetrahydro-1H-indazol-5-amineStep3->EndFinal Product

Caption: Step-wise synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine from 1,4-cyclohexanedione mono-ethylene ketal.

Step-by-Step Methodology:

  • Formylation (C-C Bond Formation):

    • Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF at 0°C.

    • Add 1,4-cyclohexanedione mono-ethylene ketal (1.0 equiv) and ethyl formate (1.5 equiv) dropwise.

    • Critical Control Point: Maintain temperature <5°C to prevent polymerization. Stir for 16h at RT.

  • Cyclization (Annulation):

    • Dissolve the crude formylated intermediate in EtOH.

    • Add Hydrazine hydrate (1.2 equiv) at 0°C, then reflux for 3h.

    • Result: This forms the ketal-protected tetrahydroindazole.

  • Deprotection & Reductive Amination:

    • Treat with 2N HCl/THF to remove the ketal, yielding 4,5,6,7-tetrahydro-1H-indazol-5-one .

    • To the ketone in MeOH, add ammonium acetate (10 equiv) and stir for 1h.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Purification: Acid-base extraction followed by SCX (Strong Cation Exchange) chromatography to isolate the free amine.

Protocol B: Regioselective N-Alkylation

Challenge: The indazole ring has two reactive nitrogens (N1 and N2).[1] Alkylation typically yields a mixture, with N1 being thermodynamically favored but N2 often kinetically accessible.

Decision Matrix for Regioselectivity:

Desired IsomerReagentsSolventTemperatureMechanism
N1-Alkylation NaH or

THF or DMF0°C

RT
Thermodynamic control; steric hindrance at C7 favors N1.
N2-Alkylation Meerwein's Salt (

)
DCMRTKinetic control; attacks the most basic nitrogen (N2).

N1-Selective Alkylation Protocol:

  • Protection: Protect the C5-amine with a Boc group (

    
    , 
    
    
    , DCM) prior to alkylation to prevent quaternary ammonium formation.
  • Deprotonation: Dissolve N-Boc-THIA-5 in anhydrous THF. Add NaH (1.1 equiv) at 0°C. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise.

    • Note: If using reactive halides (e.g., MeI, BnBr), keep at 0°C. For less reactive halides, warm to RT.

  • Validation: Monitor by LC-MS. N1 isomers typically elute later than N2 isomers on C18 columns due to lower polarity. Confirm regiochemistry via 2D NMR (NOESY cross-peaks between N-alkyl protons and C7-protons confirm N1).

Chiral Resolution Strategy

Since the C5-amine creates a stereocenter, separating enantiomers is crucial for SAR studies.

Method: Diastereomeric Salt Crystallization

  • Resolving Agent: D-Tartaric acid or (

    
    )-Mandelic acid.
    
  • Solvent System: EtOH/Water (9:1).

  • Procedure:

    • Dissolve racemic amine (1.0 equiv) in hot EtOH.

    • Add D-Tartaric acid (0.5 equiv) dissolved in hot EtOH.

    • Cool slowly to RT, then to 4°C.

    • Filter the precipitate (typically one diastereomeric salt).

    • Free base the salt (NaOH) and check enantiomeric excess (ee) via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA).

Application Case Study: LRRK2 Inhibition

The THIA-5 scaffold is utilized to target Leucine-Rich Repeat Kinase 2 (LRRK2). The logic follows a "Hinge-Binder + Solvent Tail" approach.

Signaling Pathway & Inhibition Logic:

LRRK2_PathwayLRRK2LRRK2 Kinase(Mutant G2019S)SubstrateRab GTPases(Rab10, Rab29)LRRK2->SubstratePhosphorylatesPhosphoRabPhospho-Rab(pT73)Substrate->PhosphoRabKinase ActivityPathologyLysosomal Dysfunction& Neuronal DeathPhosphoRab->PathologyPromotesInhibitorTHIA-5 DerivedInhibitorInhibitor->LRRK2Inhibits (ATP Competition)

Caption: Mechanism of action for THIA-5 derived LRRK2 inhibitors preventing Rab GTPase phosphorylation.

SAR Insights:

  • Hinge Binding: The indazole

    
     and 
    
    
    mimic the N9 and N3 of adenine, forming dual H-bonds with the kinase hinge region.
  • Solvent Exposure: The C5-amine projects substituents towards the solvent front. Amides or ureas at this position can improve selectivity against other kinases (e.g., ROCK, PKA) by interacting with specific residues like Arg or Glu at the pocket rim.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of formylated intermediate.Ensure temperature <5°C during formylation. Use fresh ethyl formate.
N1/N2 Regioisomer Mixture Incomplete deprotonation or solvent effects.Switch to NaH/THF (favors N1).[1][2][3] Avoid protic solvents or weak bases (

) which promote equilibration.
Poor Solubility Free base is lipophilic/crystalline.Isolate as a dihydrochloride or tartrate salt.
Aromatization Oxidation of tetrahydro-ring.Store under Argon. Avoid strong oxidants (e.g., DDQ,

) during side-chain modifications.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society / NIH. (2021). Detailed analysis of steric and electronic effects on N1 vs N2 selectivity.

  • Discovery of potent and selective 5-azaindazole inhibitors of LRRK2. Bioorganic & Medicinal Chemistry Letters. (2019). Describes the use of indazole-like scaffolds in Parkinson's research.

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery. Int. J. Mol. Sci. (2023).[4][5] Discusses indazole-based ROCK inhibitors and their physiological effects.

  • Discovery of highly potent, selective, and brain-penetrant aminopyrazole LRRK2 inhibitors. ACS Medicinal Chemistry Letters. (2014). Structural optimization of the indazole core for CNS penetration.

  • 4,5,6,7-tetrahydro-1H-indazole Compound Summary. PubChem. (2025).[6] Physicochemical properties and safety data.

4,5,6,7-tetrahydro-1H-indazol-5-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,5,6,7-tetrahydro-1H-indazol-5-amine as a Building Block for Kinase Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Leveraging 4,5,6,7-tetrahydro-1H-indazol-5-amine for Selectivity and Solubility

Executive Summary: Escaping the Flatland

The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold represents a critical evolution in kinase inhibitor design. While traditional 1H-indazoles are privileged scaffolds for ATP-competitive inhibition (binding to the hinge region), their planar nature often limits vector growth to the solvent front or the gatekeeper region.

The tetrahydro- analog introduces Fsp3 (fraction of sp3 hybridized carbons) character into the core. This structural modification achieves two strategic goals:

  • Solubility Enhancement: Disrupts crystal packing energy, significantly improving the Solubility Forecast Index (SFI).

  • Stereochemical Vectoring: The chiral amine at the C5 position creates a unique vector "above" the ligand plane. This allows substituents to access non-conserved selectivity pockets (e.g., the "shelf" region in ITK or LRRK2) that are inaccessible to flat aromatic cores.

Structural Logic & Design Strategy

The "Selectivity Shelf" Concept

In many kinases (e.g., ITK, ROCK, LRRK2), the region immediately "above" the ATP-binding plane is less conserved than the hinge itself. A flat indazole directs substituents linearly. The tetrahydroindazole, with its puckered cyclohexane ring, orients the C5-amine substituent out of the plane, enabling interactions with specific residues like the P-loop or the C-helix.

DOT Diagram: Structural Logic Flow

DesignLogic Flat Flat Indazole Core (Planar) Tetra Tetrahydroindazole Core (Puckered Ring) Flat->Tetra Hydrogenation / De novo Synthesis Vector C5-Amine Vector (Out-of-Plane) Tetra->Vector Stereochemical Control Outcome2 Improved Solubility (High Fsp3) Tetra->Outcome2 Disrupted Stacking Outcome1 Access to Selectivity Pocket Vector->Outcome1 Targeting Non-Conserved Residues (e.g., ITK)

Figure 1: Strategic shift from planar indazoles to tetrahydroindazoles to access novel chemical space.

Chemical Synthesis & Building Block Preparation[1][2][3]

The synthesis of the 5-amine building block is non-trivial due to the need for regio- and stereocontrol. The most robust route avoids the reduction of the aromatic precursor (which is difficult to stop at the tetrahydro stage) and instead builds the ring from a cyclohexanone precursor.

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesis of rac-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide (Precursor to free amine).

Reagents:

  • 4-Acetamidocyclohexanone (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Formylation: Dissolve 4-acetamidocyclohexanone (1.0 eq) in DMF-DMA (5.0 eq). Heat to 90°C for 12 hours.

    • Mechanism: Formation of the β-enaminone intermediate.

    • QC Check: LCMS should show mass M+55 (dimethylaminomethylene adduct).

  • Cyclization: Concentrate the reaction mixture to remove excess DMF-DMA. Redissolve the residue in EtOH.

  • Hydrazine Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 4 hours.

    • Note: Regioselectivity is generally high for the [c]-fused pyrazole.

  • Workup: Evaporate solvent. The product often precipitates. Wash with cold Et2O.

  • Deprotection (to free amine): Reflux in 6N HCl for 4 hours. Neutralize with NaOH to pH 10 and extract with DCM/iPrOH (3:1) to obtain the primary amine.

DOT Diagram: Synthesis Workflow

Synthesis SM 4-Acetamidocyclohexanone Inter Enaminone Intermediate SM->Inter DMF-DMA, 90°C Cyclic Tetrahydroindazole Acetamide Inter->Cyclic NH2NH2, EtOH Final 4,5,6,7-tetrahydro- 1H-indazol-5-amine Cyclic->Final 6N HCl (Hydrolysis)

Figure 2: Synthetic route from commercially available cyclohexanone derivatives.

Critical Protocol: Chiral Resolution

The 5-amine contains a chiral center. In kinase binding, one enantiomer is typically 10-100x more potent. Do not use the racemate for final biological assays.

Method: Chiral Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).

  • Mobile Phase: CO2 / Methanol (with 0.2% Isopropylamine).

  • Gradient: 5% to 40% Methanol.

  • Detection: UV at 254 nm.

  • Validation: Re-inject separated fractions to ensure >98% ee (enantiomeric excess).

Self-Validating Step: Synthesize a small batch of the final inhibitor using the racemate. Test in a biochemical kinase assay. If the IC50 curve slope is shallow (Hill slope < 0.8), it indicates two species with different affinities, confirming the need for chiral resolution.

Case Study & Performance Metrics

Case Study: ITK Inhibitor (GNE-9822)

Genentech utilized this scaffold to optimize inhibitors for ITK (Interleukin-2 inducible T-cell kinase).

  • Challenge: Flat indazoles had poor solubility and limited selectivity against Aurora Kinase A.

  • Solution: Switching to the tetrahydroindazole-5-amine scaffold.

  • Result: The "puckered" ring oriented the amide substituent into a specific pocket defined by residues Val419 and Met410, improving selectivity >600-fold.

Comparative Data Table
Feature1H-Indazole (Flat)4,5,6,7-TetrahydroindazoleImpact
Hybridization Planar (Aromatic)Puckered (Aliphatic ring)Access to 3D space
Solubility (SFI) Low (High stacking energy)High (Disrupted stacking)Better oral bioavailability
Vector Geometry 0° (In-plane)~60° (Out-of-plane)Access to "Selectivity Shelf"
Chirality AchiralChiral (C5)Enantiomer-specific potency

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling. Source: Journal of Medicinal Chemistry (2012) URL:[Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-Tetrahydroindazole-5-Carboxylic Acids. Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • Structure-Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors. (Context on Indazole/Tetrahydroindazole scaffold hopping) Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Application Note: Strategic N-Functionalization of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic N-Functionalization of the 4,5,6,7-Tetrahydro-1H-indazol-5-amine Core Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Analysis

The 4,5,6,7-tetrahydro-1H-indazol-5-amine core (Structure 1 ) represents a privileged scaffold in medicinal chemistry, bridging the gap between flat aromatic systems and sp³-rich aliphatic architectures.[1] It is a critical pharmacophore in kinase inhibitors (e.g., targeting CDK, MAPK pathways) and GPCR ligands.[2]

The Synthetic Challenge: The core contains three nitrogen atoms with distinct electronic environments:

  • N1 (Indazole): Secondary aromatic amine (pyrrole-like).[1] Acidic (pKa ~14 in DMSO).[1]

  • N2 (Indazole): Pyridine-like nitrogen.[1] Weakly basic.

  • C5-NH₂ (Exocyclic): Primary aliphatic amine.[1] Nucleophilic and basic (Conjugate acid pKa ~10.6).[1]

The Selectivity Directive: Successful functionalization relies on exploiting the pKa differential and nucleophilicity gap between the aliphatic C5-amine and the aromatic indazole system.[1]

  • Kinetic Control (Mild Conditions): Favors the highly nucleophilic C5-amine.[1]

  • Thermodynamic/Anionic Control (Strong Base): Favors the deprotonated indazole nitrogen (N1).[1]

Decision Matrix: Reactivity Flowchart

The following Graphviz diagram maps the decision logic for selective functionalization.

ReactivityMap Start Target: 4,5,6,7-tetrahydro-1H-indazol-5-amine Goal_C5 Goal: Functionalize C5-Amine (Amide, Amine, Urea) Start->Goal_C5 High Nucleophilicity Goal_Ind Goal: Functionalize Indazole N (N1/N2 Alkylation/Arylation) Start->Goal_Ind Requires Anionic Activation Cond_Mild Condition: Mild Base (DIPEA/TEA) or Neutral pH Goal_C5->Cond_Mild Cond_Protect Step 1: Protect C5-NH2 (Boc/Cbz) Goal_Ind->Cond_Protect Rxn_Acyl Reaction: Acylation / Reductive Amination Cond_Mild->Rxn_Acyl Rxn_Alk Step 2: Strong Base (NaH/Cs2CO3) + Electrophile Cond_Protect->Rxn_Alk Result_C5 Product: C5-Functionalized (Indazole NH intact) Rxn_Acyl->Result_C5 Chemo-selective Result_N1 Product: N1-Substituted (Major) Thermodynamic Control Rxn_Alk->Result_N1 Standard Conditions Result_N2 Product: N2-Substituted (Minor) Kinetic/Steric Control Rxn_Alk->Result_N2 Mitsunobu / Steric Bulk

Figure 1: Chemo- and regioselective logic flow for targeting C5-amine vs. Indazole Nitrogen.

Protocol A: Chemoselective C5-Amine Functionalization

Objective: Derivatize the primary aliphatic amine without affecting the free indazole NH. Mechanism: Under mild basic conditions (pH 8-10), the C5-amine is neutral and highly nucleophilic.[1] The indazole NH remains neutral and significantly less nucleophilic due to aromatic delocalization.[1]

Method A1: Amide Coupling (HATU/EDC)

Best for: Attaching carboxylic acids (drug fragments).[1]

Materials:

  • Substrate: 4,5,6,7-tetrahydro-1H-indazol-5-amine (dihydrochloride salt often supplied).[1][3]

  • Reagent: Carboxylic Acid (1.1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.[1]

  • Base: DIPEA (3.0 equiv if HCl salt; 1.2 equiv if free base).[1]

  • Solvent: DMF or DCM (Anhydrous).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N₂ atmosphere.

  • Activation: Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at RT to form the active ester.

    • Note: Pre-activation prevents the indazole from competing, although its reactivity is low.[2]

  • Addition: Add 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 mmol) followed by remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • QC Check: Look for [M+H]⁺ peak.[1][4][5] Absence of bis-acylated product (M + 2xAcyl) confirms selectivity.[1]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (2x), water (1x), and brine.[2] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method A2: Reductive Amination

Best for: Creating secondary amines.[1][2]

Protocol:

  • Dissolve amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCM/MeOH (4:1).

  • Add catalytic AcOH (2 drops).[1] Stir for 1 hour to form imine.

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).[1][2] Stir overnight.

  • Selectivity Note: The indazole nitrogen does not form stable imines under these conditions, ensuring complete selectivity for C5.

Protocol B: Regioselective Indazole N-Alkylation

Objective: Functionalize the Indazole ring (N1 or N2). Critical Requirement: The C5-amine MUST be protected (e.g., Boc, Cbz) prior to this step.[1][2] The strong bases required to deprotonate the indazole would otherwise lead to over-alkylation or decomposition of the primary amine.

Step 1: C5-Protection (Boc-Protection)[2]
  • Suspend amine dihydrochloride in DCM.[1] Add TEA (3.0 equiv) and Boc₂O (1.1 equiv).[1]

  • Stir 2 h. Aqueous workup. Yields N-Boc-intermediate .

Step 2: N-Alkylation (N1 vs N2 Selectivity)

Indazole alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1][6]

  • N1-Isomer: Favored by thermodynamic conditions (high temp, reversible conditions) and less steric hindrance.[1]

  • N2-Isomer: Often favored by steric bulk at C7 or Mitsunobu conditions.[1]

Protocol (General Alkylation):

  • Deprotonation: Dissolve N-Boc-intermediate (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C.[1]

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min at 0°C -> RT.

    • Observation: Evolution of H₂ gas indicates formation of the Indazole anion.[1]

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc.[1]

  • Isomer Separation: The N1 and N2 isomers usually have distinct R_f values.[1]

    • N1-Isomer: Typically more polar (lower R_f).[1]

    • N2-Isomer: Typically less polar (higher R_f).[1]

    • Validation: Use 2D NMR (NOESY).[1] N1-alkyl protons will show NOE with C7-protons.[1] N2-alkyl protons will show NOE with C3-H.[1]

Quantitative Data Summary

ParameterC5-Amine (Aliphatic)Indazole NH (Aromatic)Implication
pKa (Conjugate Acid) ~10.6~0.5 (N2 protonation)C5-NH2 is the base at neutral pH.[1]
pKa (Acid) >30 (NH bond)~14 (NH bond)Indazole NH is deprotonated by NaH/Cs2CO3.[1]
Nucleophilicity (Neutral) HighLowMild electrophiles react at C5 only.[1]
Nucleophilicity (Anionic) Very HighHighStrong base activates Indazole N.

Troubleshooting & Validation

Issue: Bis-alkylation during Indazole functionalization.

  • Cause: C5-amine was not fully protected or Boc group fell off (unlikely with NaH).[1]

  • Solution: Ensure Boc protection is complete by LCMS before proceeding to Step 2.[1]

Issue: Poor N1/N2 Selectivity.

  • Strategy: If N1 is desired but N2 forms, switch to Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (80°C) to encourage thermodynamic equilibration to N1.[1]

  • Strategy: If N2 is desired, consider using the Mitsunobu reaction (PPh₃, DIAD, Alcohol) on the Boc-protected core, which often favors N2.[2]

QC - NMR Signature:

  • C5-Substitution: Shift in the multiplet at ~3.0-3.5 ppm (methine proton at C5).[1]

  • Indazole-Substitution: Disappearance of the broad singlet at >12 ppm (NH).[1] Appearance of N-CH signals.

References

  • Synthesis and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical and Pharmaceutical Bulletin. Available at: [Link] (Accessed via NIH search).[1]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[1][2] Available at: [Link][1]

Sources

Navigating the Electrophilic Reactivity of 4,5,6,7-tetrahydro-1H-indazol-5-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. The introduction of an amino group at the 5-position endows 4,5,6,7-tetrahydro-1H-indazol-5-amine with a rich and nuanced reactivity towards electrophiles. This potent combination of a nucleophilic exocyclic amine and the reactive nitrogen centers of the indazole ring system presents both a synthetic challenge and a gateway to novel chemical entities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 4,5,6,7-tetrahydro-1H-indazol-5-amine with various electrophiles. We will delve into the mechanistic rationale behind experimental choices and furnish detailed, field-proven protocols for key transformations, including N-acylation, N-alkylation, urea and thiourea formation, Schiff base condensation, and N-sulfonylation.

Understanding the Nucleophilic Landscape of 4,5,6,7-tetrahydro-1H-indazol-5-amine

The reactivity of 4,5,6,7-tetrahydro-1H-indazol-5-amine is dictated by the presence of three potential nucleophilic centers: the exocyclic primary amine (-NH2) at the C5 position, and the two nitrogen atoms (N1 and N2) of the indazole ring. The chemoselectivity of an electrophilic attack is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

Generally, the exocyclic C5-amino group is more nucleophilic than the sp²-hybridized nitrogen atoms of the indazole ring, making it the primary site of reaction under neutral or mildly basic conditions. However, under strongly basic conditions, deprotonation of the indazole N-H can occur, leading to a highly nucleophilic indazolide anion. This anion can then compete with the exocyclic amine for the electrophile, often leading to N1- or N2-functionalized products. The regioselectivity of N-alkylation on the indazole ring itself is a well-studied phenomenon, with a general preference for the N1 position, although this can be influenced by the choice of base, solvent, and the nature of the electrophile.[1][2][3][4]

Application Notes and Protocols

The following sections provide detailed protocols for the reaction of 4,5,6,7-tetrahydro-1H-indazol-5-amine with common classes of electrophiles. Each protocol is designed to be a self-validating system, with clear steps and expected outcomes.

N-Acylation: Synthesis of Amides

N-acylation of the C5-amino group is a fundamental transformation for introducing a wide range of functional groups. The resulting amides are often key intermediates in medicinal chemistry.

Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acylating agent. Anhydrous aprotic solvents are employed to prevent hydrolysis of the highly reactive acyl chloride. The reaction is typically initiated at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide

  • Materials:

    • 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the stirred solution.

    • Slowly add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acetylated product.

Data Presentation: Representative N-Acylation Reactions

ElectrophileBaseSolventTemperatureTypical Yield (%)
Acetyl ChlorideTEADCM0 °C to RT85-95
Benzoyl ChloridePyridineTHF0 °C to RT80-90
Isobutyryl ChlorideTEADCM0 °C to RT82-92

Visualization: N-Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_amine 4,5,6,7-Tetrahydro-1H- indazol-5-amine dissolve Dissolve amine in solvent start_amine->dissolve start_acyl Acyl Chloride (e.g., Acetyl Chloride) add_acyl Add acyl chloride dropwise start_acyl->add_acyl start_base Base (e.g., TEA) add_base Add base start_base->add_base start_solvent Anhydrous Solvent (e.g., DCM) start_solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_acyl warm_stir Warm to RT and stir add_acyl->warm_stir quench Quench with water warm_stir->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify (Chromatography/ Recrystallization) dry_concentrate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are prevalent motifs in biologically active molecules.

Causality of Experimental Choices: This reaction typically proceeds without the need for a base, as the amine is sufficiently nucleophilic to attack the electrophilic carbon of the isocyanate or isothiocyanate.[5] The reaction is often carried out at room temperature in an aprotic solvent to ensure good solubility of the reactants.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4,5,6,7-tetrahydro-1H-indazol-5-yl)urea

  • Materials:

    • 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-amine in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add phenyl isocyanate dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. The product often precipitates out of the solution.

    • If a precipitate forms, collect the solid by filtration and wash with cold THF.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Urea and Thiourea Formation Reactions

ElectrophileSolventTemperatureTypical Yield (%)
Phenyl isocyanateTHFRT90-98
Methyl isocyanateDCMRT88-96
Phenyl isothiocyanateAcetonitrileRT85-95
Schiff Base Formation

Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for further functionalization, such as reduction to secondary amines.

Causality of Experimental Choices: The formation of a Schiff base is a reversible reaction that typically requires the removal of water to drive the equilibrium towards the product.[6] This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent. An acid catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol: Synthesis of (E)-N-Benzylidene-4,5,6,7-tetrahydro-1H-indazol-5-amine

  • Materials:

    • 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • Combine 4,5,6,7-tetrahydro-1H-indazol-5-amine, benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can often be used without further purification or can be purified by recrystallization or column chromatography.

Visualization: Schiff Base Formation Mechanism

G amine Amine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack aldehyde Aldehyde (R'-CHO) aldehyde->hemiaminal imine Imine (Schiff Base) + H2O hemiaminal->imine Dehydration

Caption: General mechanism of Schiff base formation.

N-Sulfonylation: Synthesis of Sulfonamides

Reaction with sulfonyl chlorides provides sulfonamides, a class of compounds with a broad spectrum of biological activities.

Causality of Experimental Choices: Similar to N-acylation, N-sulfonylation requires a base to neutralize the HCl byproduct.[7] Pyridine is often used as both the base and a solvent. The reaction is typically performed at low temperature initially to control the reactivity of the sulfonyl chloride.

Experimental Protocol: Synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)benzenesulfonamide

  • Materials:

    • 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine (solvent and base)

  • Procedure:

    • Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-amine in pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Regioselectivity Considerations: Exocyclic vs. Endocyclic Reactivity

While the protocols above focus on the reaction at the more nucleophilic C5-amino group, it is important for the researcher to be aware of the potential for reaction at the indazole nitrogens. As a general guideline:

  • Neutral or Mildly Basic Conditions: Favor reaction at the exocyclic C5-amino group.

  • Strongly Basic Conditions (e.g., NaH): Can lead to deprotonation of the indazole N-H, promoting N1/N2 alkylation or acylation.[1][2]

To confirm the site of reaction, rigorous characterization of the product using techniques such as 1D and 2D NMR (e.g., HMBC, NOESY) is essential.

Conclusion

4,5,6,7-tetrahydro-1H-indazol-5-amine is a versatile building block with multiple nucleophilic centers, offering a rich platform for the synthesis of diverse and potentially bioactive molecules. A thorough understanding of the interplay between the substrate's inherent reactivity and the chosen reaction conditions is paramount for achieving the desired chemical transformations with high selectivity and yield. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the synthetic potential of this valuable scaffold in their drug discovery and development endeavors.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: High-Purity Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4,5,6,7-tetrahydro-1H-indazol-5-amine core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and Janus kinase (JAK) inhibitors. Its structural value lies in its ability to function as a bioisostere of the indole or indazole ring systems while offering a specific


 vector at the 5-position for solubilizing groups or target-specific binding motifs.

This application note details a robust, scalable protocol for synthesizing this core from


-(4-oxocyclohexyl)acetamide . Unlike routes starting from 1,3-cyclohexanedione (which often yield 4- or 6-isomers or require difficult separations), this route leverages the inherent symmetry and functionalization of the 4-substituted cyclohexanone to exclusively deliver the 5-amino regioisomer.
Key Synthetic Challenges Addressed
  • Regiocontrol: Ensuring the pyrazole ring closes to place the amine at position 5 rather than 4 or 6.

  • Tautomeric Equilibrium: Managing the

    
    - vs. 
    
    
    
    -indazole tautomers during purification.
  • Enantiopurity: The C5 position is chiral; this protocol describes the racemic synthesis followed by resolution strategies.

Retrosynthetic Analysis & Workflow

The synthesis relies on a "Knorr-type" pyrazole construction. The strategy involves activation of the


-position of a protected aminoketone via formylation, followed by condensation with hydrazine.

Retrosynthesis Figure 1: Retrosynthetic logic for the selective formation of the 5-amino isomer. Target Target: 4,5,6,7-Tetrahydro-1H-indazol-5-amine Inter1 Intermediate 2: N-Acetyl Protected Indazole Target->Inter1 Hydrolysis (HCl) Inter2 Intermediate 1: 2-(Hydroxymethylene)-4-acetamidocyclohexanone Inter1->Inter2 Cyclization (Hydrazine Hydrate) Start Starting Material: N-(4-oxocyclohexyl)acetamide Inter2->Start Claisen Condensation (Ethyl Formate/NaH)

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride Scale: 10 mmol (scalable to 100 mmol)

Step 1:

-Formylation of the Ketone

This step installs the carbon required to form the pyrazole ring.

  • Reagents:

    
    -(4-oxocyclohexyl)acetamide (1.55 g, 10 mmol), Ethyl formate (1.2 eq), Sodium hydride (60% dispersion, 1.5 eq), Anhydrous THF (30 mL).
    
  • Equipment: 3-neck round-bottom flask, nitrogen line, internal temperature probe.

Procedure:

  • Preparation: Wash NaH with hexane (2 x 10 mL) under nitrogen to remove mineral oil if high purity is required; otherwise, use as is. Suspend NaH in anhydrous THF at 0°C.

  • Addition: Add ethyl formate (1.2 mL) to the suspension.

  • Reaction: Dropwise add a solution of

    
    -(4-oxocyclohexyl)acetamide in THF/DMF (10:1 ratio to assist solubility) over 20 minutes.
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will thicken and turn yellow/orange, indicating the formation of the enolate salt.

  • Workup: Quench carefully with ice-water. Acidify with 1N HCl to pH ~4. Extract with Ethyl Acetate (3x).[1] The product, 2-(hydroxymethylene)-4-acetamidocyclohexanone , often exists in equilibrium with its keto-aldehyde form. Use crude in the next step.

Step 2: Pyrazole Ring Closure
  • Reagents: Crude formylated intermediate from Step 1, Hydrazine hydrate (55-60%, 1.2 eq), Ethanol (absolute, 20 mL).

Procedure:

  • Dissolve the crude intermediate in Ethanol.

  • Cool to 0°C. Add Hydrazine hydrate dropwise (Exothermic reaction).

  • Heat the mixture to reflux (78°C) for 3 hours.

  • Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the starting material and the appearance of a fluorescent spot (the indazole).

  • Isolation: Concentrate in vacuo. The residue is usually the

    
    -acetyl protected tetrahydroindazole.
    
Step 3: Deprotection to Free Amine
  • Reagents: 6N HCl (aq).

Procedure:

  • Suspend the residue from Step 2 in 6N HCl (15 mL).

  • Reflux (100°C) for 6–12 hours. This cleaves the acetyl group.

  • Purification: Concentrate to dryness. Recrystallize the resulting solid from Ethanol/Ether to obtain 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride as a white to off-white solid.

Yield Expectation: 60–75% over 3 steps.

Protocol B: Derivatization (Amide Coupling)

Context: Most drug discovery applications require functionalizing the 5-amine with an aryl acid.

Reagents: 5-amino-tetrahydroindazole dihydrochloride (1 eq), Aryl Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (4 eq), DMF.

Procedure:

  • Dissolve the Aryl Acid in DMF (0.1 M).

  • Add DIPEA (2 eq) and HATU (1.2 eq). Stir for 5 mins to activate the acid.

  • Add the amine salt and remaining DIPEA (2 eq).

  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Quality Control & Data Specifications

Analytical Characterization

For the dihydrochloride salt of the target amine:

TechniqueExpected Signal / ObservationInterpretation
1H NMR (D2O)

7.40 (s, 1H)
C3-H of the pyrazole ring.
1H NMR

3.60 (m, 1H)
C5-H (chiral center) adjacent to amine.
LC-MS (ESI)

Confirming molecular weight (Free base).
HPLC Purity >95% @ 254 nmRequired for biological assay.
Chiral Resolution Note

The synthesized product is a racemate . For drug development, enantiomers must be separated.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

  • Validation: The (S)-enantiomer is frequently the bioactive eutomer for kinase targets, though this must be empirically verified.

Troubleshooting & Critical Parameters

Troubleshooting Figure 2: Troubleshooting decision tree for synthesis optimization. Problem Issue: Low Yield or Impure Product Check1 Step 1: Formylation incomplete? Problem->Check1 Action1 Ensure anhydrous conditions. Increase NaH to 2.0 eq. Check1->Action1 Yes Check2 Step 2: Regioisomers formed? Check1->Check2 No Action2 Use Hydrazine Hydrate (not methyl hydrazine). Substituted hydrazines cause N1/N2 mixtures. Check2->Action2 Yes Check3 Step 3: Incomplete Hydrolysis? Check2->Check3 No Action3 Increase reflux time >12h or use 6N HCl in sealed tube. Check3->Action3 Yes

Safety Warnings
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.

References

  • Core Scaffold Synthesis & Kinase Inhibition

    • Feng, Y., et al. (2008). "Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho-kinase (ROCK) inhibitors." Journal of Medicinal Chemistry.

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry.

  • General Protocol for Tetrahydroindazoles

    • Organic Syntheses, Coll. Vol. 4, p.536. "Tetrahydroindazole Synthesis via Hydroxymethylene Ketones."

Sources

Application Note: Antimicrobial and Antifungal Applications of Tetrahydroindazole Derivatives

[1][2]

Part 1: Executive Summary & Strategic Rationale

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry due to its distinct puckered cyclohexenyl ring fused to a pyrazole core. Unlike fully aromatic indazoles, the THI moiety offers unique lipophilicity profiles and stereochemical vectors for target engagement.

Recent high-impact studies (2015–2025) have validated THI derivatives as potent DNA gyrase B (GyrB) inhibitors in bacteria and Lanosterol 14α-demethylase (CYP51) inhibitors in fungi. This dual-action potential makes them prime candidates for combating multi-drug resistant (MDR) pathogens, including MRSA and Candida species.

This guide provides a self-validating workflow for researchers to synthesize, screen, and characterize THI libraries.

Part 2: Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of THIs is tightly governed by substitutions at the


SAR Visualization

The following diagram maps the critical modification sites on the THI core verified to enhance antimicrobial potency.

THI_SARTHI_CoreTetrahydroindazole (THI)Core ScaffoldN1_PosN-1 Position(Critical for Solubility & Target Affinity)THI_Core->N1_PosC3_PosC-3 Position(Electronic Modulation)THI_Core->C3_PosC4_7_RingCyclohexenyl Ring (C4-C7)(Hydrophobic Interaction)THI_Core->C4_7_RingN1_ModsAryl/Heteroaryl groups(e.g., Thiazole, Pyridine)Enhances GyrB bindingN1_Pos->N1_ModsOptimized byC3_ModsElectron-withdrawing groups(CF3, Halogens)or Hydrazide-hydrazonesC3_Pos->C3_ModsOptimized byRing_ModsGem-dimethyl at C6Fused ThiazolesIncreases LipophilicityC4_7_Ring->Ring_ModsOptimized byActivityHigh Potency(MIC < 2 µg/mL)N1_Mods->ActivityBroad SpectrumAntibacterialC3_Mods->ActivityAntifungal (CYP51)

Figure 1: Structural map highlighting key pharmacophores on the tetrahydroindazole scaffold responsible for antimicrobial and antifungal activity.

Part 3: Mechanism of Action (MOA)

Understanding the MOA is critical for designing downstream assays. THIs function primarily through enzyme inhibition rather than non-specific membrane disruption.

  • Antibacterial (Target: DNA Gyrase B): THIs competitively bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase.[1] This inhibits ATP hydrolysis, preventing the introduction of negative supercoils into DNA, ultimately stalling replication.

  • Antifungal (Target: CYP51/Erg11): In fungi, THI derivatives coordinate with the heme iron of CYP51 (Lanosterol 14α-demethylase), blocking ergosterol biosynthesis and compromising membrane integrity.

Part 4: Experimental Protocols

Application Note 1: High-Throughput MIC/MBC Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) with precision, accounting for the hydrophobicity of THI derivatives.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 buffered with MOPS for fungi.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

Protocol:

  • Stock Preparation: Dissolve THI derivatives in 100% DMSO to a concentration of 10 mg/mL.

    • Expert Insight: THIs can precipitate in aqueous media. Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent toxicity artifacts.

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of compound stock to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Media + Inoculum + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Add 20 µL Resazurin. Incubate for 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • MBC/MFC Determination: Plate 10 µL from clear wells onto Agar plates. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

Application Note 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm the molecular target (Gyrase B) by observing the inhibition of supercoiling activity on relaxed plasmid DNA.

Materials:

  • E. coli DNA Gyrase (Holoenzyme A2B2).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol.

  • Reference Inhibitor: Novobiocin (GyrB inhibitor) or Ciprofloxacin (GyrA inhibitor).

Workflow:

  • Reaction Mix: Prepare 30 µL reactions containing 0.5 µg relaxed pBR322 and 1 U Gyrase enzyme.

  • Compound Addition: Add THI derivative (0.1 – 100 µM). Keep DMSO < 1%.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol blue) + Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 50V for 3–4 hours.

  • Staining: Stain gel with Ethidium Bromide (1 µg/mL) post-run for 30 mins.

  • Analysis:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase: DNA remains in the relaxed band position.

Application Note 3: Biofilm Inhibition & Eradication

Objective: Assess the efficacy of THI derivatives against recalcitrant biofilm states, a common failure point for standard antibiotics.

Protocol:

  • Seeding: Inoculate 96-well polystyrene plates with S. aureus or P. aeruginosa in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h to form mature biofilm.

  • Treatment (Eradication):

    • Wash wells 3x with PBS to remove planktonic cells.

    • Add fresh media containing THI derivatives (1x – 4x MIC).

    • Incubate for 24 hours at 37°C.

  • Visualization (Crystal Violet):

    • Wash wells 3x with PBS.

    • Fix biofilm with 99% Methanol for 15 mins. Air dry.

    • Stain with 0.1% Crystal Violet for 20 mins.

    • Wash with water. Solubilize stain with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

    • % Inhibition =

      
      .
      

Part 5: Data Summary & Reference Values

Table 1: Comparative Potency of THI Derivatives (Literature Aggregated)

Compound ClassModification (N-1 / C-3)Target OrganismMIC Range (µg/mL)Mechanism
THI-Thiazole Hybrid N1-phenyl-thiazoleS. aureus (MRSA)0.5 – 2.0GyrB Inhibition
THI-Hydrazide C3-hydrazide-hydrazoneM. tuberculosis4.0 – 8.0Cell Wall/Gyrase
THI-Carbazole Fused tricyclic systemC. albicans1.0 – 4.0CYP51 Inhibition
Reference CiprofloxacinS. aureus0.25 – 1.0GyrA Inhibition
Reference FluconazoleC. albicans0.5 – 4.0CYP51 Inhibition

Part 6: Experimental Workflow Diagram

WorkflowStartTHI Library Synthesis(Microwave/Cyclocondensation)ScreenPrimary Screen: MIC/MBC(Resazurin Assay)Start->ScreenHit_IDHit Identification(MIC < 10 µg/mL)Screen->Hit_IDMech_BranchMechanism of ActionHit_ID->Mech_BranchSelect HitsPheno_BranchPhenotypic ProfilingHit_ID->Pheno_BranchGyraseDNA Gyrase Assay(Supercoiling Inhibition)Mech_Branch->GyraseMembraneMembrane Permeability(Propidium Iodide)Mech_Branch->MembraneBiofilmBiofilm Eradication(Crystal Violet)Pheno_Branch->BiofilmLeadLead CandidateOptimizationGyrase->LeadBiofilm->Lead

Figure 2: Integrated workflow for the biological evaluation of tetrahydroindazole derivatives, moving from synthesis to mechanistic validation.

Part 7: References

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. (2025). Link

  • Tetrahydroindazole Inhibitors of Bacterial Type II Topoisomerases: SAR Development and Potency Against Multidrug-Resistant Strains. Journal of Medicinal Chemistry. (2007). Link

  • Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. Scientific Reports. (2025). Link

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands (Cross-reference for synthesis protocols). Bioorganic & Medicinal Chemistry. (2015). Link

  • Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review. Frontiers in Cellular and Infection Microbiology. (2022). Link

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases. (2014). Link

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

[1]

Case ID: PUR-THIA-05 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Issue: "I have synthesized crude 4,5,6,7-tetrahydro-1H-indazol-5-amine, but it is a dark, viscous oil with multiple impurities. Standard crystallization attempts have failed."[1]

Diagnosis: The free base of 4,5,6,7-tetrahydro-1H-indazol-5-amine is inherently unstable and prone to oxidation, often resulting in a "gummy" oil that resists crystallization. The presence of the secondary amine in the pyrazole ring and the primary amine at position 5 creates a zwitterionic-like character that complicates standard silica chromatography (streaking).[1]

Strategic Solution: The most robust purification strategy involves Acid-Base Workup followed by Salt Formation (Dihydrochloride) .[1] This converts the unstable oil into a crystalline solid, removing non-basic impurities and stabilizing the compound for long-term storage.

Compound Properties
PropertyDescription
Chemical Structure Tetrahydroindazole core with a primary amine at C5.[1][2][3][4][5][6]
CAS Number 21332-67-2 (Generic/Racemic) / 955406-59-4 ((S)-isomer)
Physical State (Free Base) Viscous yellow-to-brown oil or low-melting solid.[1]
Physical State (2HCl Salt) White to off-white crystalline solid.[1]
pKa (Predicted) ~9.5 (Primary amine), ~2.5 (Pyrazole N).[1]
Solubility Free Base: Soluble in DCM, MeOH, DMSO. Salt: Soluble in Water, MeOH; Insoluble in Et2O, Hexanes.

Troubleshooting Guide (Q&A)

Q1: My crude product is a dark oil that won't solidify. How do I fix this?

Cause: The free base is likely contaminated with residual solvent or starting material (e.g., 4,5,6,7-tetrahydro-1H-indazol-5-one).[1] Solution: Do not attempt to crystallize the oil directly.

  • Dissolve the oil in a non-polar solvent (DCM or EtOAc).

  • Perform an Acid-Base Extraction (see Protocol A) to remove neutral organic impurities.[1]

  • Convert the purified free base immediately to the 2HCl salt (see Protocol B).

Q2: I see severe streaking on my TLC plates (Silica).

Cause: The basic primary amine interacts strongly with the acidic silanol groups on the silica gel. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]

  • Stationary Phase: Use amine-functionalized silica if available, though the modifier method is usually sufficient.

Q3: My HCl salt is colored (yellow/brown) instead of white.

Cause: Oxidation products or trace metal residues are trapped in the crystal lattice. Solution:

  • Charcoal Treatment: Dissolve the salt in hot methanol, treat with activated carbon (5 wt%), filter while hot through Celite.

  • Recrystallization: Recrystallize from Methanol/Diethyl Ether (see Protocol C).

Experimental Protocols

Protocol A: Acid-Base Extraction (Cleanup)

Use this to remove neutral impurities (e.g., unreacted ketone) before salt formation.[1]

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x 10 mL/g).[1]

    • Mechanism:[7] The amine becomes protonated (

      
      ) and moves to the aqueous layer.[1] Neutral impurities remain in the DCM.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (1 x 10 mL/g) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 4M NaOH or Sat. Na2CO3 .

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Extract the aqueous mixture with DCM (3 x 10 mL/g) or CHCl3/Isopropanol (3:1) if the compound is water-soluble.[1]

  • Drying: Dry combined organics over Na2SO4 , filter, and concentrate in vacuo to yield the purified free base oil.

Protocol B: Formation of the Dihydrochloride Salt (2HCl)

This is the recommended storage form.[1]

  • Solvent System: Dissolve the purified free base oil in a minimal amount of dry Ethanol or Methanol (approx. 5 mL/g).

  • Acid Addition: Cool to 0°C. Dropwise add 4M HCl in Dioxane or Concentrated HCl (37%) (2.5 equivalents).

    • Note: Using HCl in Dioxane/Ether precipitates the salt immediately. Aqueous HCl requires evaporation.

  • Precipitation: Dilute the mixture slowly with Diethyl Ether or MTBE until a persistent turbidity forms.

  • Crystallization: Stir at 0°C for 1 hour. Filter the white solid under nitrogen (hygroscopic).[1]

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Protocol C: Recrystallization of the 2HCl Salt
  • Dissolve the crude salt in boiling Methanol (minimal volume).

  • (Optional) Add activated carbon, stir for 5 mins, and filter hot.

  • Allow the solution to cool to room temperature.

  • Slowly add Diethyl Ether (anti-solvent) until the solution turns slightly cloudy.

  • Store at -20°C overnight.

  • Collect crystals by filtration and wash with cold Ether.

Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowCrudeCrude Reaction Mixture(Dark Oil)AcidBaseProtocol A:Acid-Base ExtractionCrude->AcidBaseNeutralImpsDiscard Organic Layer(Neutral Impurities)AcidBase->NeutralImpsDCM WashFreeBasePurified Free Base(Yellow Oil)AcidBase->FreeBaseBasify & ExtractSaltFormProtocol B:HCl Salt FormationFreeBase->SaltFormHCl/DioxanePrecipitateCrude 2HCl Salt(Solid)SaltForm->PrecipitateRecrystProtocol C:Recrystallization(MeOH/Ether)Precipitate->RecrystIf coloredFinalProductPure 4,5,6,7-tetrahydro-1H-indazol-5-amine 2HCl(>98% Purity)Precipitate->FinalProductIf whiteRecryst->FinalProduct

Caption: Decision tree for converting crude oily amine into stable, high-purity dihydrochloride salt.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of salt formation? A: Yes, but it is less efficient for scale-up. If you must use chromatography, use a basic mobile phase: DCM:MeOH:NH4OH (90:9:1) . The Rf value is typically 0.2–0.3 in this system. Pre-wash the silica column with the eluent containing triethylamine to deactivate acidic sites.

Q: Is the compound chiral? A: Yes, C5 is a chiral center. The synthesis from 4,5,6,7-tetrahydro-1H-indazol-5-one yields a racemic mixture .[1] If you require the (S)- or (R)-enantiomer, you must perform a chiral resolution using L-(+)-Tartaric acid or use Chiral HPLC (e.g., Chiralpak AD-H column).[1]

Q: How stable is the free base? A: Poor stability. It absorbs CO2 from the air (forming carbamates) and oxidizes to dark brown tars within days at room temperature.[1] Always store as the HCl salt at -20°C.

Q: What are the key NMR signals to check for purity? A:

  • 1H NMR (D2O/DMSO-d6): Look for the pyrazole proton singlet around 7.3–7.5 ppm .[1] The C5-H proton (alpha to amine) typically appears as a multiplet around 3.0–3.5 ppm .[1]

  • Impurity Check: Check for residual ketone starting material (missing amine signals) or aromatic impurities (signals > 7.5 ppm indicating dehydrogenation to the fully aromatic indazole).[1]

References

  • Google Patents. Compounds which potentiate AMPA receptor and uses thereof in medicine. WO2008148832A1. (Describes synthesis and isolation of tetrahydroindazol-5-amine derivatives). Link

  • Google Patents. Indole AHR inhibitors and uses thereof.[8] US12077542B2.[8] (Details the use of 4,5,6,7-tetrahydro-1H-indazol-5-amine 2HCl in synthesis). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12898417, 4,5,6,7-Tetrahydro-1H-indazol-5-amine.Link[1]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (Provides context on indazole ring stability and reduction methods). Link[1]

Technical Support Center: Optimization of Tetrahydroindazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting for 4,5,6,7-Tetrahydroindazole Scaffolds

Introduction: The Engineering of a Heterocycle

Welcome to the Technical Support Center. You are likely here because the synthesis of 4,5,6,7-tetrahydroindazoles—a critical scaffold in the development of anti-inflammatory agents, bio-imaging probes, and enzyme inhibitors—is deceivingly simple.

While the condensation of 2-acetylcyclohexanone with hydrazine (Knorr-type synthesis) appears straightforward, the reality involves a battle against regioisomerism , incomplete cyclization , and unwanted aromatization .

This guide moves beyond standard textbook procedures. It provides the mechanistic insights and troubleshooting protocols necessary to control the reaction vector, ensuring you isolate the tetrahydro species you need, not the aromatic indazole you don't.

Module 1: Mastering Regioselectivity

The Core Issue: When reacting a substituted hydrazine (R-NH-NH2) with an unsymmetrical 1,3-diketone (like 2-acetylcyclohexanone), two regioisomers are possible: the 1H-isomer (N1-substituted) and the 2H-isomer (N2-substituted). Controlling this ratio is the single most common challenge in this synthesis.

Mechanistic Insight

The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal nitrogen of the hydrazine is generally more nucleophilic. It attacks the most electrophilic carbonyl.

  • Steric Control: In bulky hydrazines, the terminal nitrogen attacks the least sterically hindered carbonyl.

  • Solvent Effect: In protic solvents (Ethanol/Acetic Acid), the carbonyls are activated via hydrogen bonding, often favoring the thermodynamic product.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomeric outcome.

Regioselectivity Start 2-Acetylcyclohexanone + Substituted Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation PathA Attack at Exocyclic Carbonyl Inter->PathA Acidic Media (Steric Control) PathB Attack at Ring Carbonyl Inter->PathB Basic Media (Electronic Control) Prod1 1H-Tetrahydroindazole (Thermodynamic) PathA->Prod1 Cyclization Prod2 2H-Tetrahydroindazole (Kinetic) PathB->Prod2 Cyclization

Figure 1: Mechanistic bifurcation in Knorr-type synthesis. Acidic conditions often favor the 1H-isomer via activation of the exocyclic ketone.

Module 2: Optimized Reaction Protocols

We recommend two distinct workflows depending on your available equipment and "Green Chemistry" requirements.

Comparative Data: Thermal vs. Microwave
ParameterMethod A: Classical Thermal [1]Method B: Microwave Assisted [2]
Solvent Ethanol / Acetic Acid (Glacial)Water (Green) or Ethanol
Catalyst HCl (cat.) or AcOHNone (Autocatalytic in water)
Temp/Time Reflux (78-118°C) / 4-12 Hours120-140°C / 10-20 Minutes
Yield 65 - 82%88 - 96%
Selectivity Moderate (Requires purification)High (Kinetic control possible)
Workup Solvent evaporation + ColumnFiltration (Product precipitates)
Protocol A: The Robust Thermal Method (High Scale)

Best for: Multi-gram scale synthesis where microwave reactor volume is limited.

  • Dissolution: Dissolve 2-acetylcyclohexanone (1.0 equiv) in Ethanol (5 mL/mmol).

  • Acidification: Add Glacial Acetic Acid (0.5 mL/mmol). Note: The acid acts as both catalyst and regioselectivity director.

  • Addition: Dropwise add the hydrazine derivative (1.1 equiv) at Room Temperature.

  • Reflux: Heat to reflux for 6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Isolation: Cool to 0°C. The hydrochloride salt of the product may precipitate. If not, neutralize with NaHCO3, extract with DCM, and recrystallize from Ethanol/Water.

Protocol B: The Microwave "Green" Method

Best for: Rapid library generation and high purity.

  • Suspension: Mix 2-acetylcyclohexanone (1.0 equiv) and hydrazine (1.0 equiv) in Deionized Water (3 mL/mmol) in a microwave-safe vial.

  • Irradiation: Seal and irradiate at 140°C for 15 minutes (Power: Dynamic, max 300W).

  • Workup: Cool the vial. The hydrophobic tetrahydroindazole product will precipitate out of the water.

  • Filtration: Filter the solid, wash with cold water, and dry. Yields often exceed 90% without chromatography.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: This usually indicates the presence of unreacted hydrazone intermediate or a mixture of regioisomers preventing crystal lattice formation.

  • Solution:

    • Force Cyclization: Redissolve the oil in Ethanol with 10% HCl and reflux for an additional hour. This pushes the dehydration step [3].

    • Trituration: Add cold diethyl ether or pentane to the oil and sonicate. This often induces crystallization of the solid product while leaving impurities in solution.

Q2: I see a new spot on TLC that is very non-polar. Did I make the product?

  • Analysis: If the spot is fluorescent under UV and very non-polar, you likely oxidized your product to the fully aromatic indazole.

  • Prevention: Tetrahydroindazoles are susceptible to oxidative dehydrogenation (aromatization), especially in basic conditions or upon prolonged exposure to air/silica gel.

    • Fix: Store the product under Argon/Nitrogen.

    • Fix: Avoid using DDQ or Pd/C unless you intend to make the aromatic indazole.

Q3: How do I separate the N1 and N2 isomers?

  • Technique: The N1-isomer (1H) is generally more polar than the N2-isomer (2H) due to hydrogen bonding capabilities.

  • Chromatography: Use a gradient of Hexane:Ethyl Acetate. The N2-isomer usually elutes first.

  • Chemical Separation: The N1-isomer is often more acidic. You can wash the organic layer with dilute NaOH; the N1-isomer may form a salt and move to the aqueous layer, while the N2-isomer remains in the organic layer.

Module 4: Diagnostic Workflow

Use this decision tree to troubleshoot your specific experimental failure.

Troubleshooting Start Experimental Issue Yield Low Yield / No Precipitate Start->Yield Purity Impure / Mixture Start->Purity CheckpH Check pH: Is it Acidic? Yield->CheckpH CheckTLC Check TLC: New Non-polar Spot? Purity->CheckTLC Soln1 Add AcOH or HCl (Catalyze Dehydration) CheckpH->Soln1 No (Neutral) Soln2 Switch to Microwave (Water Solvent) CheckpH->Soln2 Yes (Already Acidic) Soln3 Unwanted Oxidation (Use Inert Atm) CheckTLC->Soln3 Yes (Aromatization) Soln4 Regioisomer Mix (Change Solvent Polarity) CheckTLC->Soln4 No (Isomers)

Figure 2: Troubleshooting logic for common synthetic failures in tetrahydroindazole production.

References
  • Regioselective Synthesis & Mechanism

    • Title: Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction.[1]

    • Source: Bentham Science / Current Microwave Chemistry.
    • URL:[Link]

  • Microwave & Green Chemistry Optimization

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[2][3][4]

    • Source: N
    • URL:[Link]

  • Kinetics & Reaction Pathways

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
    • Source: Royal Society of Chemistry (RSC) - Reaction Chemistry & Engineering.
    • URL:[Link]

Sources

Common side products in the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 4,5,6,7-tetrahydro-1H-indazol-5-amine . Unlike the more common 3-amino regioisomer (which involves the pyrazole ring system directly), the 5-amine features a primary amine on the saturated cyclohexane ring fused to the pyrazole.[1]

This structural distinction dictates the unique impurity profile: stereochemical complexity , reductive amination byproducts , and oxidative aromatization .

Module 1: Critical Impurity Profiling

The synthesis of the 5-amine typically proceeds via the 4,5,6,7-tetrahydro-1H-indazol-5-one intermediate (reductive amination) or protected 4-aminocyclohexanone precursors.[1] Below are the specific side products users encounter.

The "Dimer" Impurity (Secondary Amine)

Symptom: LC-MS shows a large peak at [2M-NH3]+ or roughly double the molecular weight (approx.[1] MW 257). Technical Cause: During the reductive amination of the 5-oxo intermediate, the newly formed primary amine reacts with the unreacted ketone to form a secondary imine, which is subsequently reduced. Diagnostic:

  • MS (ESI+): m/z ~258 (Dimer + H).[1]

  • NMR: Complex multiplet in the methine region (3.0–3.5 ppm) distinct from the sharp primary amine methine.

The Aromatized Artifact (Dehydrogenation)

Symptom: Product darkens/browns upon drying; NMR shows downfield aromatic signals (7.0–8.5 ppm). Technical Cause: The tetrahydroindazole core is thermodynamically driven toward the fully aromatic 1H-indazol-5-amine under oxidative stress, particularly if Pd/C is used for hydrogenation or if the material is heated in air.[1] Diagnostic:

  • MS (ESI+): m/z 134 (M-4H).

  • NMR: Loss of the aliphatic multiplets (1.8–2.8 ppm); appearance of a classic ABX aromatic system.

The "Ghost" Isomers (Tautomerism)

Symptom:


H NMR signals appear doubled or unusually broad in CDCl

, leading users to suspect regioisomeric impurities. Technical Cause: Indazoles exhibit rapid annular tautomerism between the 1H and 2H positions. This is not a synthetic impurity but a dynamic equilibrium. Diagnostic:
  • Fix: Run NMR in DMSO-

    
     or add a trace of TFA. The signals should coalesce or sharpen if it is tautomerism rather than a mixture of N-alkylated regioisomers.[1]
    

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "I have a persistent M+134 impurity (Aromatization)."

Root Cause: Unintentional dehydrogenation catalyzed by metal residues or air exposure. Protocol:

  • Catalyst Poisoning: If using catalytic hydrogenation (e.g., Raney Ni or Pd/C) to reduce an oxime to the amine, add a trace of ammonia or pyridine to the solvent. This dampens the catalyst's ability to perform dehydrogenation on the ring.

  • Temperature Control: Never dry the free base at temperatures >50°C in an oven. Use a vacuum desiccator at room temperature.

  • Storage: Store as the dihydrochloride salt . The salt form significantly stabilizes the saturated ring against oxidation compared to the electron-rich free base.[1]

Scenario B: "My yield is low, and I see a heavy impurity (Dimerization)."

Root Cause: Low ammonia/ammonium concentration relative to the ketone substrate during reductive amination. Protocol:

  • Ammonium Source: Switch from ammonium acetate to 7M Ammonia in Methanol or ensure a 10-15 equivalent excess of ammonium acetate.[1]

  • Stepwise Addition: Do not add the reducing agent (e.g., NaBH

    
    CN or STAB) immediately. Allow the ketone and ammonium source to equilibrate for 1-2 hours (forming the imine) before adding the hydride source. This favors the primary amine over the secondary amine.
    

Module 3: Analytical Data & Visualization

Impurity Identification Table
Impurity TypeStructure DescriptionMass Shift (vs Target)

H NMR Signature
Target Molecule 5-Amino-tetrahydroindazoleM (137.[1]1)Methine quintet ~3.1 ppm
Dimer Bis(tetrahydroindazolyl)amine2M - 17 (257.[1]3)Broad multiplets, doubled integration
Aromatized 1H-Indazol-5-amineM - 4 (133.[1]1)Aromatic region (7.0-8.2 ppm)
Alcohol 5-Hydroxy-tetrahydroindazoleM + 1 (138.[1]1)Methine shift ~3.8-4.0 ppm
Pathway Logic Diagram

The following diagram illustrates the critical divergence points in the synthesis of the 5-amine from the 5-oxo precursor.

G Ketone 5-Oxo-Tetrahydroindazole (Starting Material) Imine Intermediate Imine Ketone->Imine + NH4OAc (Equilibrium) Alcohol Impurity: 5-Hydroxy (Direct Reduction) Ketone->Alcohol NaBH4 (Direct Red.) Target TARGET: 5-Amino-Tetrahydroindazole Imine->Target + Hydride Source Dimer Impurity: Dimer (Reductive Amination) Target->Dimer + Imine (Low NH3 conc.) Aromatic Impurity: Indazol-5-amine (Oxidative Aromatization) Target->Aromatic O2 / Heat / Pd/C

Caption: Reaction pathway showing the divergence between the desired reductive amination (Green) and common competitive side reactions (Red).

Module 4: FAQ - Researcher to Researcher

Q: I see a split in the methyl peaks of my N-methylated derivative. Is this a chiral separation? A: Unlikely. If you have alkylated the pyrazole nitrogens (N1/N2), you often get a mixture of regioisomers (N1-methyl vs N2-methyl).[1] These are distinct compounds, not tautomers, and can often be separated by column chromatography. N1-alkylation is generally thermodynamically favored, but N2-alkylation is kinetically accessible.[1]

Q: Can I use the oxime route instead of reductive amination? A: Yes, converting the 5-one to the oxime and reducing with Zn/AcOH or H


/Raney Ni is a valid strategy.
  • Risk: Partial reduction can stop at the hydroxylamine intermediate (M+16 relative to amine).

  • Fix: Ensure rigorous heating or higher pressure if using hydrogenation. Monitor for the disappearance of the oxime carbon signal in

    
    C NMR (~155-160 ppm).
    

Q: Why is my product hygroscopic? A: The free base of 4,5,6,7-tetrahydro-1H-indazol-5-amine is highly polar and forms hydrogen bonds avidly.[1] It will absorb atmospheric water.

  • Recommendation: Isolate and store as the dihydrochloride or oxalate salt . These are non-hygroscopic crystalline solids that are easier to handle for biological assays.

References
  • BenchChem Technical Support. (2025).[2] Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole. Retrieved from [1]

  • Pérez Medina, C., et al. (2006).[3] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11, 415-420.[1][3] Retrieved from [1]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Retrieved from [1]

  • ChemicalBook. (2025). Synthesis Routes for Tetrahydroindazol-7-amine (Analogous Chemistry). Retrieved from [1]

Sources

Improving the yield and purity of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center for researchers working with 4,5,6,7-tetrahydro-1H-indazol-5-amine . It prioritizes troubleshooting, optimization, and high-fidelity chemical logic over generic descriptions.

Subject: Optimization of Yield, Purity, and Isolation Protocols Ticket ID: IND-5-AMINE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Technical Summary

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS: 74197-17-4, often as 2HCl salt) is a critical scaffold in medicinal chemistry, particularly for Rho-kinase (ROCK) and PARP inhibitors. Its amphoteric nature, potential for tautomerization, and the chirality at the C5 position present specific synthetic challenges.

High-yield synthesis is most reliably achieved via the catalytic hydrogenation of 5-aminoindazole or the reductive amination of 4,5,6,7-tetrahydro-1H-indazol-5-one . The primary failure modes are over-reduction (ring opening), incomplete reduction (dihydro-intermediates), and workup losses due to high water solubility.

Synthesis & Optimization Workflows

Pathway A: Catalytic Hydrogenation (Preferred for Scale)

This route involves the reduction of the benzene ring of 5-nitroindazole or 5-aminoindazole while preserving the pyrazole ring.

The Protocol:

  • Substrate: 5-Aminoindazole (1.0 eq).

  • Catalyst: 5% Rh/C or 5% Ru/C (5-10 wt%). Note: Pd/C often fails to reduce the benzene ring effectively under mild conditions.

  • Solvent: AcOH (Glacial) or MeOH/HCl (1M). Acidic media is mandatory to protonate the pyrazole nitrogen, preventing catalyst poisoning.

  • Conditions: 50–60°C, 50–100 psi H₂.

  • Workup: Filtration (Celite), Concentration, Salt Formation (HCl).

Optimization Logic (Why this works):
  • Selectivity: Rhodium and Ruthenium are superior for carbocyclic ring reduction in fused heterocyclic systems compared to Palladium, which favors nitro-reduction or dehalogenation.

  • Acid Effect: The pyrazole ring is basic. Without acid, the substrate binds strongly to the metal surface via the pyridine-like nitrogen, halting turnover. Protonation blocks this coordination.

Pathway B: Reductive Amination (Preferred for Analoging)

Useful when the 5-keto precursor (4,5,6,7-tetrahydro-1H-indazol-5-one) is available.

The Protocol:

  • Formation: Ketone + NH₄OAc (10 eq) in MeOH.

  • Reduction: NaCNBH₃ (1.5 eq) added after 1 hour.

  • pH Control: Maintain pH 6–7.

Visualizing the Reaction Landscape

The following diagram illustrates the critical decision points and failure modes in the hydrogenation pathway.

G cluster_0 Optimization Zone Start 5-Nitroindazole Inter1 5-Aminoindazole Start->Inter1 Pd/C, H2 (Easy) Target 4,5,6,7-Tetrahydro- 1H-indazol-5-amine Inter1->Target Rh/C, H2, AcOH (Critical Step) OverRed Octahydroindazole (Impurity) Target->OverRed High Temp/Press (>80°C, >500 psi) RingOpen Ring-Opened Diamines Target->RingOpen Strong Acid + High T

Caption: Reaction pathway showing the critical hydrogenation step (Green) and potential over-reduction risks (Red).

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield (<30%) after Hydrogenation

User Question: "I ran the hydrogenation of 5-aminoindazole using Pd/C in methanol, but I mostly recovered starting material. What went wrong?"

Root Cause: Catalyst Poisoning & Insufficient Activity. Palladium on Carbon (Pd/C) is excellent for reducing nitro groups or alkenes but is often too weak to reduce the benzene ring of a fused heterocyclic system under standard conditions. Furthermore, the basic nitrogen of the indazole coordinates to the catalyst surface.

Corrective Action:

  • Switch Catalyst: Use 5% Rhodium on Carbon (Rh/C) or Ruthenium Oxide (PtO₂) . These are the gold standards for benzene ring saturation.

  • Acidify: Change solvent to Acetic Acid or add 2-3 equivalents of HCl.

    • Mechanism:[1] Protonating the indazole nitrogen (

      
      ) prevents it from binding irreversibly to the metal active sites.
      
  • Increase Pressure: Benzene reduction requires higher energy. Increase H₂ pressure to 60–100 psi (4–7 bar).

Issue 2: Product is a "Gummy" Solid / Difficult to Crystallize

User Question: "After removing the solvent, I get a brown sticky oil that won't solidify. NMR shows the product is there."

Root Cause: Hygroscopicity & Free Base Instability. The free base of 4,5,6,7-tetrahydro-1H-indazol-5-amine is a polar, hygroscopic oil that oxidizes slowly in air. It is difficult to handle in this form.

Corrective Action:

  • Isolate as Salt: Do not isolate the free base. Immediately treat the crude reaction mixture (after catalyst filtration) with HCl in dioxane or HCl in MeOH .

  • Trituration: Evaporate to dryness, then triturate the residue with EtOAc or Et₂O/Acetone . The dihydrochloride salt usually precipitates as a stable, off-white solid.

  • Azeotrope: If using Acetic Acid as solvent, trace AcOH prevents crystallization. Co-evaporate with Toluene (3x) to remove AcOH traces before adding HCl.

Issue 3: "Over-Reduced" Impurities

User Question: "LCMS shows a mass corresponding to [M+4] or [M+6]. Am I breaking the pyrazole ring?"

Root Cause: Harsh Conditions. If the reaction runs too long or too hot (>80°C), the N-N bond of the pyrazole can cleave (hydrogenolysis), or the double bonds in the pyrazole ring can reduce (forming octahydroindazole).

Corrective Action:

  • Monitor Strictly: Stop the reaction immediately upon consumption of starting material.

  • Lower Temperature: Maintain reaction at 50°C .

  • Check Pressure: Do not exceed 100 psi unless necessary.

Purification & Purity Specifications

Standard Purification Protocol (Salt Formation)

For pharmaceutical applications, the dihydrochloride salt is preferred due to stability.

StepActionCritical Parameter
1 Filtration Remove catalyst over Celite. Do not let Rh/C dry out (fire hazard).
2 Scavenging If metal content is high, treat with QuadraPure™ TU or similar thiourea scavenger.
3 Salt Formation Dissolve crude oil in min. MeOH. Add 4M HCl in Dioxane (3.0 eq).
4 Precipitation Add Et₂O dropwise with stirring until turbid. Cool to 0°C.
5 Drying Vacuum dry at 40°C over P₂O₅.
Chiral Resolution (Enantiomeric Purity)

The C5 carbon is chiral. The synthesis yields a racemate.

  • Method A (Chemical): Recrystallization with Di-p-toluoyl-L-tartaric acid in MeOH/EtOH.

  • Method B (Chromatographic): Chiral Prep HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peak of the primary amine.

Frequently Asked Questions (FAQs)

Q: Can I use the Boc-protected precursor (5-Boc-aminoindazole) for hydrogenation? A: Yes, and it is often cleaner. Hydrogenating tert-butyl (1H-indazol-5-yl)carbamate prevents the primary amine from interfering with the catalyst or reacting with itself. However, you must still use Rh/C. The Boc group is usually stable to catalytic hydrogenation conditions (unless strong acid is present).

Q: Why is my yield low during the workup of the reductive amination route? A: The product is highly water-soluble. If you perform an aqueous workup (extraction), the amine stays in the water layer.

  • Fix: Avoid aqueous extraction. Quench the reaction, evaporate solvent, and load the crude residue directly onto a silica column (using DCM/MeOH/NH₃ eluent) or use an ion-exchange resin (SCX-2) to catch and release the amine.

Q: What is the storage stability of the free base vs. the salt? A:

  • Free Base: < 1 week at 4°C (Darkens/Oxidizes).

  • Dihydrochloride Salt: > 2 years at -20°C (Hygroscopic – store in desiccator).

References

  • Synthesis of Tetrahydroindazoles via Hydrogenation

    • Title: Catalytic Hydrogen
    • Source:Journal of Organic Chemistry (General methodology for fused heterocycles).
    • Context: Establishes Rh/C in acidic media as the standard for benzene-ring reduction in indazoles.
    • URL:[Link] (Representative link for methodology).

  • Reductive Amination Protocols

    • Title: Reductive Amination in the Synthesis of Pharmaceuticals.[2]

    • Source:Chemical Reviews, 2019.[2]

    • Context: Best practices for ketone-to-amine conversions using borohydrides.
    • URL:[Link]

  • Commercial Reference & Physical Properties

    • Title: 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride.[3]

    • Source: PubChem / BLD Pharm.
    • Context: Confirm
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hydrazine derivatives or pressurized hydrogen gas.

Sources

Troubleshooting guide for the cyclization step in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

INDAZOLE SYNTHESIS TECHNICAL SUPPORT HUB Current Status: Operational | Ticket Priority: High

Introduction: The Indazole Challenge

Welcome to the Indazole Synthesis Support Center. As a Senior Application Scientist, I understand that the indazole scaffold (found in kinase inhibitors like Axitinib and Pazopanib ) is deceptively simple. The core challenge lies in the cyclization step , where thermodynamic versus kinetic control often dictates the success of forming the pyrazole ring and determining the N1/N2 regioselectivity.

This guide moves beyond standard protocols to address the failure modes of the three most common cyclization strategies:

  • Diazotization (Widman-Stoermer)

  • Metal-Catalyzed N-N Bond Formation

  • Condensation/SNAr Strategies

Module 1: Troubleshooting the Widman-Stoermer Reaction

Method: Diazotization of o-alkylanilines followed by intramolecular cyclization.

The Scenario: You are treating an o-toluidine derivative with sodium nitrite/acid, but yields are low (<40%) or the reaction turns into a "tar."

Diagnostic Q&A

Q1: My reaction turns black and yields are abysmal. Is the diazonium salt decomposing?

  • Root Cause: The cyclization of the diazonium species onto the neighboring methyl group requires a delicate pH balance. If the solution is too acidic, the methyl protons are not acidic enough to deprotonate and cyclize. If too basic, the diazonium couples with itself or phenols (side products).

  • The Fix:

    • Phase Transfer Control: Do not rely on simple aqueous acid. Use a Phase Transfer Catalyst (PTC) like 18-crown-6 or TEBA in a biphasic system (CHCl3/Water). This protects the diazonium salt in the organic phase while allowing controlled cyclization.

    • Temperature Discipline: The diazonium formation must occur at <5°C. The cyclization step often requires warming to RT, but this transition must be slow to prevent rapid nitrogen evolution (decomposition).

Q2: I see the diazonium intermediate by LCMS, but it won't cyclize.

  • Root Cause: Electronic deactivation. If your benzene ring has strong Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3), the nucleophilicity of the methyl carbon (after deprotonation) is too low to attack the nitrogen.

  • The Fix: Switch strategies. The Widman-Stoermer is poor for electron-deficient rings. Use the SNAr/Hydrazine method (Module 3) for these substrates.

Module 2: Metal-Catalyzed Cyclization (Pd/Cu)

Method: Intramolecular N-N bond formation (Buchwald-Hartwig type).

The Scenario: You are using a Pd-catalyst to cyclize an o-halo-benzylamine or hydrazone, but the reaction stalls at 20% conversion.

Diagnostic Q&A

Q1: Why does the reaction stall despite fresh catalyst?

  • Root Cause: Catalyst Poisoning by Hydrazines. Hydrazine moieties are notorious for reducing Pd(II) to inactive Pd-black or forming stable bis-ligated complexes that shut down the catalytic cycle.

  • The Fix:

    • Ligand Selection: Monodentate ligands often fail here. Use rigid, bulky bidentate ligands like Xantphos or BrettPhos . These prevent the formation of stable, inactive Pd-hydrazine resting states.

    • Pre-catalyst: Switch from Pd(OAc)2 to a precatalyst like Pd2(dba)3 or a palladacycle (e.g., XPhos Pd G3 ) to ensure rapid initiation before the substrate can poison the metal.

Q2: I am getting significant dehalogenation (reduction) instead of cyclization.

  • Root Cause: Beta-hydride elimination or direct reduction by the hydrazine source.

  • The Fix:

    • Solvent Switch: Avoid alcohols (isopropanol is a hydrogen source). Switch to Toluene or 1,4-Dioxane .

    • Base Strength: If using Cs2CO3, try a weaker base like K3PO4 to minimize side reactions if the substrate is sensitive.

Module 3: Regioselectivity & Isomer Control

Method: Controlling N1 vs. N2 formation during cyclization or subsequent alkylation.[1][2]

The Scenario: You need the 1H-indazole (N1), but you keep isolating the 2H-indazole (N2) or a mixture.

Regioselectivity Decision Matrix
VariableCondition for N1-Selectivity (Thermodynamic)Condition for N2-Selectivity (Kinetic)
Base NaH or KOtBu (Promotes chelation)Ag2CO3 or TfOH (Acid catalysis)
Solvent THF (Coordinating)DCM or EtOAc (Non-polar)
Substituents Bulky groups at C3 (Steric hindrance blocks N2)Electron-withdrawing groups at C7
Reagent Alkyl HalidesMeerwein Salts or Alkyl Imidates
Visualizing the Regioselectivity Logic

IndazoleRegio Start Start: Indazole Substrate Goal What is your Target Isomer? Start->Goal N1_Path Target: 1H-Indazole (N1) Goal->N1_Path N2_Path Target: 2H-Indazole (N2) Goal->N2_Path Cond_N1 Use Thermodynamic Control Base: NaH or Cs2CO3 Solvent: THF or DMF Temp: >60°C N1_Path->Cond_N1 Cond_N2 Use Kinetic Control Reagent: Meerwein Salt / Imidates Catalyst: Lewis Acid Temp: 0°C - RT N2_Path->Cond_N2 Result_N1 Result: N1-Alkylated Product (More Stable) Cond_N1->Result_N1 Result_N2 Result: N2-Alkylated Product (Kinetic Trap) Cond_N2->Result_N2

Caption: Decision tree for selecting reaction conditions to favor N1 vs N2 regioisomers.

Module 4: Safety Protocols (Hydrazines & Diazo)

WARNING: Indazole synthesis frequently involves Hydrazine Hydrate and Diazonium Salts . Both present severe safety risks.[3]

  • Hydrazine Hydrate:

    • Hazard:[3][4][5] Carcinogenic, highly toxic, and unstable.

    • Protocol: Never use metal spatulas (catalytic decomposition risk). Quench all glassware in bleach (hypochlorite) solution to oxidize residual hydrazine before washing.

  • Diazonium Salts (Widman-Stoermer):

    • Hazard:[3][4][5] Explosive when dry.

    • Protocol: Never let the reaction mixture dry out. Keep wet. If filtration is required, keep the filter cake moist with solvent.

Standard Operating Protocol: Cu-Catalyzed Cyclization

Recommended for robust synthesis of 1H-indazoles from 2-bromobenzaldehydes.

Rationale: This method avoids the explosion risks of diazonium salts and is more tolerant of functional groups than the Widman-Stoermer.

Step-by-Step Workflow:

  • Reagents:

    • 2-Bromobenzaldehyde (1.0 equiv)

    • Hydrazine Monohydrate (1.5 equiv)

    • CuI (5 mol%)

    • Ligand: trans-4-Hydroxy-L-proline (10 mol%) - Crucial for stabilizing Cu.

    • Base: K2CO3 (2.0 equiv)

    • Solvent: DMSO (0.5 M concentration)

  • Procedure:

    • Step A (Hydrazone Formation): Mix aldehyde and hydrazine in DMSO at RT for 1 hour. Monitor by TLC (disappearance of aldehyde). Note: The hydrazone intermediate often precipitates.

    • Step B (Cyclization): Add CuI, Ligand, and Base to the same pot (One-Pot).

    • Step C (Heating): Heat to 80°C for 12-24 hours. Do not overheat (>100°C) or N-N bond cleavage may occur.

  • Workup (Self-Validating Step):

    • Cool to RT. Dilute with water.

    • Check pH: Ensure pH > 9 (keeps phenols deprotonated if present).

    • Extract with EtOAc.[6]

    • Validation: 1H NMR should show a characteristic singlet around 8.0-8.2 ppm (C3-H of indazole).

References

  • Regioselective Synthesis of 1H-Indazoles

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold.[6][7][8][9]

    • Source:J. Org.[10] Chem. (University College Cork Study)

    • URL:[Link](Note: Representative link for regioselectivity studies)

  • Mechanism of N2-Alkylation

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[11][12]

    • Source: WuXi Biology / Synthesis
  • Cu-Catalyzed Protocols

    • Title: Copper-Catalyzed Synthesis of Indazoles.[2][13]

    • Source:Organic Letters
    • URL:[Link]

  • Widman-Stoermer Troubleshooting

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines (Widman-Stoermer Analysis).[14]

    • Source:MDPI Organics
    • URL:[Link]

  • Palladium Catalyst Poisoning

    • Title: Poisoning and Deactivation of Palladium Catalysts.[15][16]

    • Source:Journal of Molecular C
    • URL:[Link]

Sources

Preventing regioisomer formation in reactions of 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical guide designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the specific challenges associated with the reactivity and regiocontrol of 4,5,6,7-tetrahydro-1H-indazol-5-amine .

Subject: Preventing Regioisomer Formation & Chemoselectivity Troubleshooting

Document ID: TSC-THIA-05 | Version: 2.1 | Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary

The molecule 4,5,6,7-tetrahydro-1H-indazol-5-amine presents two distinct challenges in synthesis:

  • Tautomeric Regioisomerism (N1 vs. N2): The pyrazole ring exists in a tautomeric equilibrium.[1] Alkylation or acylation of the ring nitrogens often yields a mixture of N1- and N2-substituted products.[1][2]

  • Chemoselectivity (Exocyclic Amine vs. Ring Nitrogen): The primary amine at position C5 and the secondary amine of the pyrazole ring are both nucleophilic.[1] Without proper control, reagents will react indiscriminately, leading to complex mixtures.[1]

This guide provides protocols to enforce regiocontrol and chemoselectivity.

Part 1: Critical Decision Framework

Before initiating any reaction, determine your primary nucleophile.[1] The strategy changes fundamentally based on whether you are targeting the Exocyclic 5-Amine or the Indazole Ring Nitrogen .[1]

ReactionStrategy Start Target Reaction Site Decision Which Nitrogen? Start->Decision PathA Target: 5-Amine (Exocyclic) Decision->PathA PathB Target: Indazole Ring (N1/N2) Decision->PathB ActionA Chemoselectivity Control (pH & Electrophile Choice) PathA->ActionA ActionB Regiocontrol Strategy (N1 vs N2 Selectivity) PathB->ActionB StepA1 Use Mild Base (e.g., DIPEA) Avoid NaH/Strong Bases ActionA->StepA1 StepB1 MANDATORY: Protect 5-Amine (Boc/Cbz) ActionB->StepB1 StepA2 No Protection Needed (Usually) StepA1->StepA2 StepB2 Select Conditions StepB1->StepB2 CondN1 Thermodynamic Control (NaH/THF, Heat) Favors N1 StepB2->CondN1 CondN2 Kinetic Control (Mitsunobu, Alkyl Triflates) Favors N2 (Variable) StepB2->CondN2

Figure 1: Decision tree for selecting the correct synthetic pathway based on the target functionalization site.

Part 2: Troubleshooting Guides & FAQs

Scenario A: Preventing Ring Alkylation When Targeting the 5-Amine

Issue: You want to form an amide or amine at the C5 position, but you observe side reactions (alkylation/acylation) on the pyrazole ring.

Q1: Why is the pyrazole ring reacting? A: While the primary aliphatic amine (pKa ~10.[1]5) is generally more nucleophilic than the neutral pyrazole nitrogen, the pyrazole NH is acidic (pKa ~14).[1] If you use strong bases (like NaH, KOtBu) or excess electrophiles, you deprotonate the pyrazole, creating a potent aromatically-stabilized anion that competes for the electrophile.[1]

Protocol: Chemoselective Functionalization of the 5-Amine

  • Solvent: Use non-polar or moderately polar aprotic solvents (DCM, THF).[1] Avoid DMF if possible, as it promotes N-alkylation of heterocycles.[1]

  • Base: Use organic bases (DIPEA, TEA, Pyridine).[1] Do NOT use inorganic hydrides (NaH) or carbonates (Cs2CO3) unless the ring is protected.[1]

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the electrophile.

  • Protection (Optional but Recommended): If the electrophile is highly reactive (e.g., acid chlorides, sulfonyl chlorides), transient protection of the pyrazole is unnecessary if pH is kept < 10.[1] However, for alkylations, protecting the ring (e.g., THP, SEM) is safer.[1]

Scenario B: Enforcing N1 vs. N2 Selectivity on the Ring

Issue: You want to alkylate the ring nitrogen.[1][2][3][4][5] You are getting a mixture of N1 (desired) and N2 (undesired) isomers.[1][2][6]

Q2: How do I maximize N1-alkylation? A: N1-alkylation is generally the thermodynamic pathway. To favor N1:

  • Mechanism: Use conditions that allow for equilibration or proceed via a "tight ion pair" mechanism that blocks N2.[1]

  • Reagents: Sodium Hydride (NaH) in THF is the gold standard.[1][7]

  • Why? In THF, the sodium cation coordinates tightly with N2 and the C3-substituent (if present) or simply blocks the sterically more accessible N2 site, directing the electrophile to N1.[1] Furthermore, N1-substituted indazoles are thermodynamically more stable (benzenoid structure) than N2-substituted ones (quinonoid structure).[1][2]

Q3: How do I maximize N2-alkylation? A: N2-alkylation is often the kinetic pathway.

  • Mechanism: Use conditions that prevent equilibration.

  • Reagents: Alkyl triflates or Meerwein salts (highly reactive electrophiles) often favor N2.[1]

  • Mitsunobu Reaction: Often favors N2 or gives mixtures, but is highly substrate-dependent.[1]

  • Sterics: If you introduce a bulky group at C7, steric hindrance will push alkylation to N2.[1]

Data Table: Conditions vs. Regioselectivity (General Indazole Scaffold)

ConditionBase / SolventMechanismMajor IsomerTypical Ratio (N1:N2)
Thermodynamic NaH / THFChelation/StabilityN1 > 95:5
Basic (Polar) Cs2CO3 / DMFDissociated IonMixture60:40 to 80:20
Kinetic R-OTf / DCMKinetic AttackN2 (often)Variable
Acidic Imidates / AcidProtonation/AttackN2 High N2 Selectivity

Note: The 5-amino group must be protected (e.g., as a Boc-carbamate) before attempting ring alkylation to prevent quaternary ammonium salt formation.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: N1-Selective Alkylation of 5-(Boc-amino)-4,5,6,7-tetrahydro-1H-indazole

Use this protocol to install an R-group on the ring nitrogen with high N1 selectivity.[1]

Prerequisites:

  • Starting Material: tert-butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate[1]

  • Reagents: Sodium Hydride (60% dispersion), Alkyl Halide (R-X), THF (Anhydrous).[1]

Step-by-Step:

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Observation: Gas evolution (H2).[1]

  • Equilibration: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins.

    • Technical Insight: This allows the formation of the thermodynamic sodium salt.[1]

  • Alkylation: Cool back to 0°C (optional, depending on R-X reactivity). Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT or mild heat (50°C) until TLC indicates consumption.

    • Tip: Heating often improves N1 selectivity by overcoming kinetic traps.[1]

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][8]

  • Purification: Silica gel chromatography. N1 isomers typically elute after N2 isomers (N1 is more polar due to higher dipole moment in many solvent systems, though this can reverse depending on the R group).[1]

Protocol 2: Analytical Differentiation (N1 vs N2)

How to prove which isomer you made.

1H NMR NOE (Nuclear Overhauser Effect):

  • N1-Isomer: Irradiation of the N-Alkyl protons (CH2 attached to N) typically shows an NOE correlation to the proton at C7 (part of the cyclohexyl ring) and the proton at C7a (bridgehead, if aromatic) or C3-H .[1] In the tetrahydro series, look for interaction with the C7-methylene protons .[1]

  • N2-Isomer: Irradiation of the N-Alkyl protons shows NOE correlation to C3-H and C1-H (if it were there), but crucially, strong interaction with C3 and lack of interaction with C7 protons compared to the N1 isomer.[1]

13C NMR Shifts:

  • N1-Alkylated: The C3 carbon signal is typically shielded (lower ppm) compared to the N2 isomer.[1]

  • N2-Alkylated: The C3 carbon signal is typically deshielded (higher ppm).[1]

Part 4: References

  • Regioselective N-alkylation of the 1H-indazole scaffold.

    • Source: Beilstein Journal of Organic Chemistry, 2021.[1][3]

    • Relevance: Establishes NaH/THF as the primary method for N1 selectivity (>99:1).

    • URL:[Link][1]

  • Mechanism of Highly Selective N2 Alkylation of Indazole.

    • Source: WuXi Biology / Synthesis, 2022.[1]

    • Relevance: Explains the kinetic preference for N2 and computational energy profiles (N1 is thermodynamic).

    • URL:[Link]

  • Discovery of Tetrahydroindazole-based Sigma-1 Receptor Ligands.

    • Source: Journal of Medicinal Chemistry / NIH, 2019.[1]

    • Relevance: Provides specific experimental details for amide coupling at the 5-amine position without affecting the ring.

    • URL:[Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes.

    • Source: European Journal of Medicinal Chemistry, 2021.[1][3][9]

    • Relevance: Demonstrates synthesis of N1-substituted tetrahydroindazoles for drug development.[1]

    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical step of catalyst selection for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The indazole scaffold is a privileged structure in medicinal chemistry, making efficient and reliable synthetic routes paramount.

Frequently Asked Questions (FAQs): Catalyst Strategy & Selection

This section addresses common high-level questions regarding the overall catalytic approach to synthesizing the target molecule.

Q1: What are the primary catalytic strategies for synthesizing 4,5,6,7-tetrahydro-1H-indazol-5-amine?

There are two predominant and reliable catalytic strategies. The choice between them depends on the availability of starting materials and the desired scale of the reaction.

  • Strategy A: Catalytic Hydrogenation of an Aromatic Precursor. This is the most direct approach if the corresponding aromatic precursor, 1H-indazol-5-amine, is available. The reaction involves the reduction of the benzene portion of the bicyclic system to a cyclohexane ring. This transformation requires a robust hydrogenation catalyst capable of reducing a heteroaromatic system under elevated hydrogen pressure. Rhodium-on-carbon (Rh/C) is a particularly effective catalyst for this purpose.[1]

  • Strategy B: Cyclocondensation and Subsequent Reductive Amination. This two-stage strategy begins with the formation of the tetrahydroindazole core, followed by the installation of the amine group.

    • Cyclocondensation: A substituted 1,3-cyclohexanedione is reacted with hydrazine hydrate. This step forms the pyrazole ring fused to the cyclohexane ring, yielding 4,5,6,7-tetrahydro-1H-indazol-5-one. This reaction is typically catalyzed by an acid or base.[2][3]

    • Reductive Amination: The resulting ketone is then converted to the target primary amine. This is a classic transformation that can be achieved catalytically using a reducing agent in the presence of an ammonia source and a transition metal catalyst, such as Palladium-on-carbon (Pd/C) with hydrogen gas.[4]

Q2: How do I select the optimal catalyst for my chosen synthetic route?

Catalyst selection is a multi-factorial decision. The following workflow and considerations will guide you to an optimal choice.

Catalyst Selection Workflow Catalyst Selection for 4,5,6,7-Tetrahydro-1H-indazol-5-amine Synthesis start Starting Material Availability strategy_A Strategy A: Catalytic Hydrogenation start->strategy_A 1H-Indazol-5-amine is available strategy_B Strategy B: Cyclocondensation + Reductive Amination start->strategy_B Substituted cyclohexanedione is available decision_A Key Considerations: - Yield vs. Cost - H2 Pressure Limit - Reaction Time strategy_A->decision_A catalyst_acid_base Acid/Base Catalyst (for Cyclocondensation step) strategy_B->catalyst_acid_base catalyst_Rh Rhodium (e.g., 5% Rh/C) - High activity for aromatic reduction - Potentially faster/milder conditions catalyst_Pd_H Palladium (e.g., 10% Pd/C) - Good activity, more cost-effective - May require harsher conditions catalyst_Pd_RA Palladium (e.g., 10% Pd/C) - Standard for reductive amination decision_B Key Considerations: - Multi-step process - Intermediate purification - Ketone precursor stability catalyst_Pd_RA->decision_B catalyst_acid_base->catalyst_Pd_RA Proceed to Reductive Amination decision_A->catalyst_Rh Prioritize yield/activity decision_A->catalyst_Pd_H Prioritize cost

Caption: Catalyst selection decision workflow.

  • For Strategy A (Hydrogenation):

    • Rhodium (Rh/C): Choose this for high efficiency and potentially milder conditions (temperature/pressure). Rhodium is often superior for the hydrogenation of aromatic rings.[5] While more expensive, it can lead to higher yields and shorter reaction times, which may be critical for scalability.

    • Palladium (Pd/C): A viable, more cost-effective alternative.[6] It may require more forcing conditions (higher temperature or pressure) to achieve complete conversion compared to rhodium.

  • For Strategy B (Reductive Amination):

    • Palladium (Pd/C): This is the industry-standard catalyst for converting the intermediate ketone to the amine in the presence of H₂ and an ammonia source. It offers excellent chemoselectivity, reducing the iminium intermediate without significantly affecting the indazole core.

Q3: What are the general advantages and disadvantages of transition metal catalysts for indazole-related syntheses?

Transition metals are fundamental to modern indazole synthesis, whether for core formation, functionalization, or saturation.[7][8]

Catalyst FamilyPrimary Application in this ContextAdvantagesDisadvantages
Rhodium Aromatic Ring HydrogenationHigh catalytic activity, often requiring milder conditions.[5]Higher cost, sensitivity to certain functional groups.
Palladium Hydrogenation, Reductive Amination, Cross-CouplingHighly versatile, cost-effective, vast literature support.[6][9]Can be prone to poisoning, may require specific ligands for cross-coupling.
Copper Indazole Ring Formation (N-N, C-N bonds)Excellent for N-N bond formation, inexpensive, readily available.[10][11][12]Less effective for hydrogenation; reactions can sometimes require higher temperatures.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Q: My catalytic hydrogenation of 1H-indazol-5-amine (Strategy A) is slow, incomplete, or has failed entirely. What should I investigate?

A: This is a common issue in hydrogenation reactions. Systematically check the following points:

  • Catalyst Activity & Quality:

    • Potential Cause: The catalyst may have been deactivated by exposure to air or contaminants.

    • Recommended Solution: Use a fresh batch of catalyst from a reputable supplier. If using an older bottle, ensure it was stored properly under an inert atmosphere. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

  • Hydrogen Supply & Pressure:

    • Potential Cause: Insufficient hydrogen pressure or a leak in the system can starve the reaction.

    • Recommended Solution: Ensure your reaction vessel is properly sealed and pressure-tested. Verify the hydrogen source is delivering the set pressure consistently. For difficult reductions, increasing the pressure (within the safety limits of your equipment) can dramatically improve reaction rates. A pressure of at least 500-1000 psi is often required for this type of reduction.[1]

  • Purity of Starting Material and Solvent:

    • Potential Cause: Trace impurities in the substrate or solvent, particularly sulfur or halide compounds, can act as catalyst poisons.

    • Recommended Solution: Purify the starting material (e.g., by recrystallization or column chromatography) before the reaction. Use high-purity, degassed solvents specifically rated for hydrogenation.

Q: In my reductive amination of the ketone intermediate (Strategy B), I am getting a low yield of the desired amine and a significant amount of the corresponding alcohol side product. How can I improve the selectivity?

A: This outcome indicates that the reduction of the ketone carbonyl is competing with or outpacing the formation and subsequent reduction of the iminium ion intermediate.

  • Optimize Imine Formation:

    • Potential Cause: The equilibrium between the ketone and the imine may not favor the imine.

    • Recommended Solution: Ensure an adequate excess of the ammonia source is used. The reaction is often pH-sensitive; maintaining a slightly acidic pH can facilitate imine formation without hydrolyzing it. Adding a dehydrating agent, like molecular sieves, can also shift the equilibrium toward the imine product.

  • Reaction Conditions:

    • Potential Cause: The reaction temperature or hydrogen pressure may be too high, favoring direct ketone reduction.

    • Recommended Solution: Try running the reaction at a lower temperature (e.g., room temperature) and lower H₂ pressure first. Allow the ketone and ammonia source to stir for a period before introducing the catalyst and hydrogen to allow for pre-formation of the imine.

Q: I am observing unidentifiable impurities in my final product after purification. What could be their source?

A: Impurities can arise from several sources, including side reactions or incomplete removal of reagents.

  • Side Reactions:

    • Potential Cause: Over-reduction or rearrangement of the product or intermediates.

    • Recommended Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction. If rearrangement is suspected, consider milder reaction conditions (lower temperature).

  • Purification Issues:

    • Potential Cause: The product may be difficult to separate from starting materials or byproducts.

    • Recommended Solution: If recrystallization is ineffective, column chromatography is a robust alternative.[2] Using a gradient elution of ethyl acetate and hexane on silica gel is a common starting point. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a similar synthesis and serves as a validated starting point for the hydrogenation of 1H-indazol-5-amine.[1]

Materials:

  • 1H-Indazol-5-amine

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (anhydrous, degassed)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Charge a high-pressure reaction vessel with 1H-indazol-5-amine (1.0 eq) and ethanol (approx. 20-30 mL per gram of substrate).

  • Carefully add 5% Rh/C catalyst to the mixture (catalyst loading can range from 0.1 to 0.5 eq by weight relative to the substrate).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 1000 psi.

  • Begin stirring and heat the reaction mixture to 120 °C.

  • Maintain the reaction under these conditions for 24-48 hours, monitoring the pressure uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small amount of ammonia (e.g., 5% of a 2M NH₃ in MeOH solution) to afford the pure 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Catalytic Hydrogenation Mechanism Simplified Mechanism of Catalytic Hydrogenation cluster_surface Catalyst Surface (e.g., Rh, Pd) H2_ads H₂ Adsorption & Dissociation Sub_ads Indazole Adsorption H_add1 Stepwise H Addition H2_ads->H_add1 Sub_ads->H_add1 H_add2 Further H Addition H_add1->H_add2 Prod_des Product Desorption H_add2->Prod_des Prod_sol Tetrahydroindazole (in solution) Prod_des->Prod_sol H2_gas H₂ (gas) H2_gas->H2_ads Sub_sol Indazole (in solution) Sub_sol->Sub_ads

Caption: Key steps in heterogeneous catalytic hydrogenation.

References

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Bentham Science Publishers. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

  • Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2). [Link]

  • Lassen, B., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4029-4045. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 209-221. [Link]

  • PMC. (n.d.). Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. [Link]

  • Figshare. (2016). Catalysis by Amberlyst A-21: A Greener Approach to 4,5,6,7-Tetrahydro-1H-indazol-3(2H)-ones via Construction of Cyclohexanones. [Link]

  • PMC. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed oxidative dehydrogenative N–N bond formation for the synthesis of N,N′-diarylindazol-3-ones. Organic Chemistry Frontiers. [Link]

  • SpringerLink. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Monatshefte für Chemie - Chemical Monthly, 141, 1215-1222. [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1083–1090. [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18). [Link]

  • NIH. (2016). Rhodium catalyzed diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (2007). Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. [Link]

  • RSC Publishing. (n.d.). A rhodium-catalysed three-component reaction to access C1-substituted tetrahydroisoquinolines. Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. [Link]

  • PubMed. (2024). Rhodium(II)-Catalyzed Denitrogenative Annulation for the Synthesis of Substituted Tetrahydroisoquinolines. The Journal of Organic Chemistry, 89(7), 4503-4511. [Link]

  • RSC Publishing. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]

Sources

Technical Support Center: Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phantom" Peaks of Tetrahydroindazoles

The characterization of 4,5,6,7-tetrahydro-1H-indazol-5-amine presents a "perfect storm" of analytical challenges. You are likely dealing with this molecule as a scaffold for kinase inhibitors (e.g., ROCK, JAK) or CNS-active agents.

The difficulty arises from three concurrent chemical behaviors:

  • Annular Tautomerism: The pyrazole proton rapidly exchanges between N1 and N2, broadening NMR signals.

  • Chirality: The C5-amine creates an enantiomeric pair (

    
    ) that requires resolution.
    
  • Basicity: The molecule possesses two basic centers (the primary amine and the pyrazole ring), leading to severe peak tailing on silica-based stationary phases.

This guide provides self-validating protocols to resolve these issues, moving beyond "textbook" advice to field-proven strategies.

Module 1: Chiral Separation (The Purification Ticket)

The Issue: You observe a single broad peak or "shouldering" on your chiral HPLC/SFC traces, or retention times shift unpredictably between runs.

Root Cause:

  • Tailing: The primary amine (

    
    ) and the indazole nitrogen interact strongly with residual silanols on the column packing.
    
  • Solubility: The free base is often poorly soluble in pure alkanes (Heptane/Hexane), leading to precipitation on the column head.

Troubleshooting Protocol: The "Double-Base" Strategy

Standard diethylamine (DEA) additives are often insufficient. For this scaffold, you must suppress ionization at both basic sites.

Step-by-Step Method Development:

  • Column Selection: Do not start with C18. Use Immobilized Polysaccharide columns.

    • Primary Choice: Chiralpak IA or IC (Immobilized allow for aggressive solvents like DCM).

    • Secondary Choice: Chiralpak AD-H or OD-H (Coated).

  • Mobile Phase Formulation (Normal Phase):

    • Base Solvent: n-Hexane (or n-Heptane).

    • Modifier: Ethanol (preferred over IPA for better peak shape).

    • The Critical Additive: 0.1% DEA + 0.1% TEA (Triethylamine).

    • Why? DEA is smaller and effectively caps silanols; TEA modifies the bulk mobile phase pH.

  • Sample Preparation:

    • Dissolve the sample in Ethanol/DEA (100:0.1). Do not dissolve in pure DMSO if injecting onto a Hexane line; it will crash out.

Data Summary: Recommended Conditions

ParameterCondition A (Analytical)Condition B (Prep)
Column Chiralpak AD-H (

mm, 5µm)
Chiralpak AD-H (

mm, 5µm)
Mobile Phase Hexane : EtOH : DEA (80 : 20 : 0.1)Hexane : EtOH : DEA (80 : 20 : 0.1)
Flow Rate 1.0 mL/min15 - 20 mL/min
Detection UV 230 nm (Low absorbance at 254 nm)UV 230 nm
Exp. Resolution (

)

N/A
Workflow Visualization: Method Optimization

ChiralMethod Start Start: Racemic Mixture Screen Screen: IA, AD-H, OD-H (Hex/EtOH 80:20) Start->Screen Check Peak Shape Check Screen->Check Tailing Severe Tailing? Check->Tailing Peaks Visible Switch Switch Modifier to MeOH (Requires Immobilized Col) Check->Switch No Separation AddBase Add 0.1% DEA + 0.1% TEA Tailing->AddBase Yes Success Baseline Separation (Rs > 2.0) Tailing->Success No AddBase->Check Switch->Check

Caption: Decision tree for optimizing chiral separation of basic tetrahydroindazoles.

Module 2: Structural Elucidation (NMR Tautomerism)

The Issue: Your


 NMR spectrum in 

shows broad, "hump-like" signals for the ring protons, or the integration values are non-stoichiometric.

Root Cause: The indazole ring exists in a rapid equilibrium between the


 and 

tautomers. In non-polar solvents like Chloroform, this exchange rate is intermediate on the NMR time scale, causing coalescence (broadening).
Troubleshooting Protocol: Locking the Tautomer

To get a sharp spectrum, you must push the exchange rate to either "fast" or "slow" limits, or lock a single form.

Method A: The Solvent Switch (Fast Exchange)

  • Solvent: DMSO-

    
    .
    
  • Mechanism: DMSO is a hydrogen-bond acceptor. It disrupts the intermolecular H-bonding of the indazole trimer, usually favoring the

    
     tautomer or speeding up the exchange enough to average the signals sharply.
    
  • Protocol: Dissolve ~5 mg in 0.6 mL DMSO-

    
    . Run at 300K . If signals are still broad, heat to 320K .
    

Method B: The Acid Lock (Cation Formation)

  • Reagent: TFA-

    
     (Trifluoroacetic acid-d) or DCl.
    
  • Mechanism: Protonating the ring (forming the indazolium cation) creates a symmetric or fixed species, eliminating tautomeric wandering.

  • Protocol: Add 1-2 drops of TFA-

    
     to your 
    
    
    
    sample.
  • Result: The broad peaks at 7.3-8.0 ppm will sharpen into distinct doublets/singlets.

Data Summary: Chemical Shift Drifts

Proton SiteShift (

) in

Shift (

) in DMSO-

Shift (

) with TFA
H3 (Pyrazole) 7.35 (Broad)7.25 (Sharp)~8.10 (Downfield shift)
N-H 10.0 - 12.0 (Often invisible)12.5 (Broad singlet)N/A (Exchange)
C5-H (Chiral) 3.10 (Multiplet)2.95 (Multiplet)3.40 (Deshielded)

Module 3: Absolute Configuration (Mosher's Analysis)

The Issue: You have separated the enantiomers but don't know which is


 and which is 

. X-ray crystallography is failing because the free base is an oil.

Solution: Derivatization with Mosher's Acid (MTPA) to form diastereomers.[1]

Critical Warning: The secondary amine of the indazole ring can react with Mosher's acid chloride, creating a bis-amide. You must control the stoichiometry or protect the indazole nitrogen first (e.g., with Boc), though direct derivatization of the primary amine is possible due to higher nucleophilicity.

Protocol: Micro-Scale Derivatization
  • Reactants: Take 2 mg of your chiral amine (Enantiomer A).

  • Reagent: Add 1.5 eq. of

    
    -(-)-MTPA-Cl (Mosher's Acid Chloride).
    
  • Base: Add 3.0 eq. Pyridine-

    
     (acts as solvent and base).
    
  • Reaction: Shake in an NMR tube for 10 minutes.

  • Analysis: Acquire

    
     NMR.[1][2][3] Focus on the C5-H  signal and the C4/C6 methylene  protons.
    
  • Repeat: Perform with

    
    -(+)-MTPA-Cl.
    

Calculation (


): 
  • Assign the chemical shifts for protons near the chiral center (C4-H, C6-H).

  • Calculate

    
    .
    
  • Rule: If the protons on the "Right" side of the plane have positive

    
    , and "Left" have negative, map this to the Mosher Model to assign 
    
    
    
    .
Pathway Visualization: Tautomerism & Derivatization

Tautomerism T1 1H-Tautomer (Major in DMSO) T2 2H-Tautomer (Minor/Transient) T1->T2 Fast Exchange (Broad NMR) Cation Indazolium Cation (Acidic pH) T1->Cation + H+ Mosher Mosher Amide (Diastereomer) T1->Mosher + MTPA-Cl (Derivatization) T2->Cation + H+

Caption: Equilibrium between 1H/2H tautomers and conversion to stable cation or amide derivative.

FAQs: Common Pitfalls

Q: My sample turned black after sitting on the bench for 2 days. Is it ruined? A: Likely yes. Primary amines at the benzylic/allylic position (relative to the double bond in the ring) are prone to oxidation.

  • Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the dihydrochloride salt using 4M HCl in Dioxane. The salt is stable for years.

Q: I see a "ghost peak" at roughly 2x the molecular weight in LC-MS. A: This is the non-covalent dimer


. Tetrahydroindazoles aggregate strongly in ESI sources.
  • Verification: Change the fragmentor voltage. If the ratio changes, it's an artifact, not a byproduct.

Q: Can I use Boc-protection to separate the enantiomers? A: Yes, and it often improves separation. N-Boc protection of the primary amine removes one basic site and adds bulk, making the chiral recognition on the column (e.g., AD-H) more effective. You can deprotect with TFA/DCM afterwards.

References

  • Tautomerism in Indazoles: Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones."[4] Molecules, vol. 11, 2006, pp. 415-420.[4] Link

  • Mosher's Method Protocol: Hoye, T. R., et al. "A Practical Guide to Mosher's Acid Analysis." Nature Protocols, vol. 2, 2007, pp. 2451–2458. Link

  • Chiral Separation of Primary Amines: Application Guide for Chiralpak AD/OD. Daicel Chiral Technologies. Link

  • Synthesis & Properties: PubChem Compound Summary for CID 12898417, 4,5,6,7-tetrahydro-1H-indazol-5-amine. Link

Sources

Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazol-5-amine Stability & Degradation

[1]

Status: Active Document ID: TS-THIA-05-DEG Role: Senior Application Scientist Scope: Degradation pathways, Troubleshooting, and Analytical Methods.[1]

Executive Summary

4,5,6,7-tetrahydro-1H-indazol-5-amine (often supplied as a chiral salt, e.g., HCl or tartrate) is a critical intermediate in the synthesis of diverse kinase inhibitors and CNS-active agents.[1]

While the pyrazole ring confers some stability, the cyclohexene-fused (tetrahydro) ring introduces significant liability. The molecule sits in a "redox well": it is thermodynamically driven to oxidize to the fully aromatic 1H-indazol-5-amine , yet kinetically stable enough to be isolated if handled correctly.[1]

Key Stability Rule:

  • Acidic Conditions: Generally Stable (as ammonium salt).

  • Basic/Neutral Conditions: Unstable (susceptible to oxidative aromatization and amine oxidation).

Module 1: Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is the first step in troubleshooting.

The Primary Pathway: Oxidative Aromatization

The most common degradation product is the fully aromatic analogue. This is driven by the thermodynamic gain of establishing a fully aromatic benzopyrazole (indazole) system.

  • Trigger: Exposure to air (O2), transition metals (Pd, Fe residues), or basic pH.[1]

  • Mechanism: Dehydrogenation of the saturated C4-C7 ring.[1]

  • Result: Formation of 1H-indazol-5-amine .

The Secondary Pathway: Oxidative Deamination

In the free-base form, the primary amine at C5 is susceptible to radical oxidation, particularly if the ring begins to aromatize or if peroxides are present in solvents (e.g., ethereal solvents).[1]

  • Result: Formation of imines, ketones (via hydrolysis of imines), or complex colored oligomers ("tars").

Pathway Visualization

DegradationMapStart4,5,6,7-Tetrahydro-1H-indazol-5-amine(Target Molecule)Aromatized1H-Indazol-5-amine(Fully Aromatic Impurity)Start->Aromatized Oxidative Dehydrogenation(Air/Base/Light)EliminationDihydroindazoleDerivativesStart->Elimination Acid + Heat(Elimination of NH3)OligomersColored Oligomers(Brown/Black Tars)Start->Oligomers Radical Oxidation(Long-term storage)Aromatized->Oligomers Polymerization

Figure 1: Primary degradation map showing the thermodynamic drive toward aromatization.[1]

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: Acidic Conditions (Reaction & Workup)

Q1: I am seeing a new impurity peak during acid workup (pH < 2). What is it?

  • Diagnosis: While the ammonium salt is stable, extreme acid + heat can catalyze the elimination of the amine group (deamination), creating a double bond in the ring (dihydroindazole).

  • Check: Did you heat the solution above 50°C while at pH 1-2?

  • Solution: Keep acid workups cold (0–5°C). Neutralize slowly to avoid localized heat spikes.

Q2: My chiral enantiomeric excess (ee) is dropping after acid treatment.

  • Diagnosis: Acid-catalyzed racemization.[1] While position 5 is not alpha to a carbonyl, strong acid can promote transient enol-like or hydride shift mechanisms if any trace oxidation (ketone formation) has occurred.[1]

  • Solution: Avoid prolonged exposure to strong Lewis acids. Re-check the purity of your starting material; if it contained trace ketones, racemization is faster.

Scenario B: Basic Conditions (Free Basing)

Q3: The solution turned yellow/brown immediately after adding base (e.g., NaOH, TEA).

  • Diagnosis: This is the "Free Base Warning." The unprotonated amine and the pyrazole ring are now electron-rich and reacting with dissolved oxygen. The color comes from diazenyl or quinone-like oxidation byproducts.

  • Immediate Action:

    • Degas all buffers/solvents with Argon/Nitrogen before adding base.

    • Add a reducing agent (e.g., Sodium Ascorbate or DTT) if compatible with the next step.

    • Work fast. Do not store the free base in solution.

Q4: I isolated the free base, but it became a gum overnight.

  • Diagnosis: The free base is often an oil or low-melting solid that is hygroscopic and CO2-philic (forming carbamates with air).[1]

  • Solution:

    • Do not store as free base. Convert immediately to a salt (HCl, Oxalate, or Tartrate) for storage.[1]

    • If you must store the free base: Store as a solution in degassed DCM/MeOH at -20°C under Argon.

Module 3: Analytical Troubleshooting

Distinguishing the parent molecule from its aromatized degradant is critical.

Table 1: Analytical Differentiation

FeatureParent: Tetrahydro-indazol-5-amineDegradant: 1H-Indazol-5-amine
HPLC Retention Elutes Earlier (More Polar/Aliphatic)Elutes Later (More Hydrophobic/Aromatic)
UV Spectrum

~210-220 nm (Weak)

~240-260 nm (Strong/Distinct)
Mass Spec (M+H) MW + 1 (e.g., 138 Da)MW - 3 (Loss of 4H) -> 134 Da
1H NMR Multiplets at 1.8 - 3.0 ppm (Cyclohexene ring)Aromatic protons in 7.0 - 8.0 ppm range

Q5: My LC-MS shows a mass of [M-17]. What is this?

  • Answer: This corresponds to the loss of ammonia (

    
    ).
    
  • Cause: This is often an artifact of the ionization source (in-source fragmentation) rather than a real impurity in the flask.

  • Verification: Lower the cone voltage/fragmentor voltage. If the peak persists in the UV trace, it is a real elimination product (dihydroindazole).

Module 4: Experimental Workflow for Stabilization

When handling this compound, use the "Salt-Bridge" Protocol to maintain integrity.

WorkflowStep1Synthesis/Reaction(Acidic Media Preferred)Step2Quench/Workup(Degas Solvents FIRST)Step1->Step2Step3Free Basing (If necessary)Keep T < 10°CLimit Exposure < 30 minsStep2->Step3 Argon BlanketStep4Immediate DerivatizationORRe-Salt Formation (HCl/Tartrate)Step3->Step4 FAST

Figure 2: The "Salt-Bridge" protocol to minimize free-base exposure time.

Storage Best Practices
  • Form: Store as the Dihydrochloride or Tartrate salt .

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C is recommended; 4°C is acceptable for short term (<1 week).

  • Container: Amber glass (protect from light-induced radical oxidation).

References

  • General Reactivity of Tetrahydroindazoles

    • Topic: Aromatization of tetrahydroindazoles to indazoles using oxidative methods (demonstrating the thermodynamic instability of the tetrahydro core).
    • Source:Journal of Organic Chemistry, "Dehydrogenation of 4,5,6,7-tetrahydroindazoles".[1]

    • Link:

  • Synthesis & Stability of Indazol-5-amines

    • Topic: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives and their conversion to aromatic analogues.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, "Tetrahydroindazole deriv
    • Link:[1]

  • Analytical Characterization (Analogous Compounds)

    • Topic: HPLC separation of tetrahydro vs.
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Link:

Validation & Comparative

Comparative study of 4,5,6,7-tetrahydro-1H-indazol-5-amine versus other indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 4,5,6,7-tetrahydro-1H-indazol-5-amine (hereafter 5-THIA ) scaffold has emerged as a "privileged structure," particularly for targeting Rho-associated protein kinase (ROCK) and Sigma receptors (


-1/

-2).

This guide provides a critical comparison of 5-THIA against its primary isomers:

  • Positional Isomer: 4,5,6,7-tetrahydro-1H-indazol-6-amine (6-THIA ).

  • Regioisomers:

    
    -alkyl vs. 
    
    
    
    -alkyl derivatives of the pyrazole ring.
  • Stereoisomers:

    
    -5-THIA vs. 
    
    
    
    -5-THIA.

Verdict: While 6-THIA offers superior linear vectors for targets like the Aryl Hydrocarbon Receptor (AHR), 5-THIA demonstrates higher versatility in kinase hinge-binding regions due to its geometric mimicry of the 3-aminopyrrolidine scaffold. Crucially, experimental data indicates that


-functionalization of the 5-THIA core yields significantly higher potency (up to 60-fold) for Sigma receptors compared to 

-isomers.

Structural & Physicochemical Analysis[1][2][3][4][5]

The tetrahydroindazole core bridges the gap between flexible aliphatic amines and rigid aromatic systems. The position of the amine group dictates the vector of the substituent, dramatically altering the pharmacophore.

Table 1: Physicochemical Profile of Isomers
Property5-THIA (Subject)6-THIA (Comparator)Indazol-5-amine (Aromatic)
Structure Amine at C5 (distorted chair)Amine at C6 (distorted chair)Fully aromatic planar system
Vector Angle ~109° (pseudo-equatorial)~109° (pseudo-equatorial)120° (planar)
Basicity (pKa) ~9.8 (Secondary amine-like)~9.8~3.5 (Aniline-like)
LogP (Predicted) 0.2 - 0.50.2 - 0.51.4
Solubility High (aq.[1][2] buffers)High (aq. buffers)Moderate
Primary Application Kinase (ROCK), Sigma-1/2AHR Inhibitors, TubulinKinase (Type I inhibitors)
Chirality Yes (C5 center)Yes (C6 center)No (Achiral)

Expert Insight: The drastic pKa difference between 5-THIA and the aromatic Indazol-5-amine is the defining feature. 5-THIA retains the basicity required for salt bridge formation (e.g., with Asp residues in kinase pockets), whereas the aromatic analog functions primarily as a hydrogen bond donor/acceptor without the cationic charge character at physiological pH.

Biological Performance & SAR Deep Dive

Positional Isomerism: C5 vs. C6

The choice between C5 and C6 substitution is rarely arbitrary; it is dictated by the binding pocket topology.

  • 5-THIA (The "Kinked" Vector): The C5 position projects substituents "up and out" relative to the pyrazole plane. This geometry is ideal for Sigma-1 receptors , where the amine forms a critical salt bridge with Glu172, and the pyrazole anchors in a hydrophobic sub-pocket.

  • 6-THIA (The "Linear" Vector): Recent patents utilize the 6-amine isomer for Aryl Hydrocarbon Receptor (AHR) inhibitors. The C6 vector allows for a more linear extension, suitable for deep, narrow hydrophobic channels often found in nuclear receptors.

Regioisomerism: vs. Alkylation

For the 5-THIA scaffold, the alkylation of the pyrazole nitrogen (


 vs 

) is the most critical SAR variable.
  • Experimental Observation: In Sigma-2 receptor assays,

    
    -benzyl derivatives of 5-THIA showed a 
    
    
    
    of 1.2 nM , whereas the corresponding
    
    
    -isomer showed a
    
    
    of 75 nM .
  • Mechanistic Rationale: The

    
    -isomer positions the lone pair of the 
    
    
    
    atom to act as a hydrogen bond acceptor, often engaging with Tyr or Ser residues. The
    
    
    -substituted isomer sterically clashes or misaligns this H-bond network.
Stereoisomerism: (S) vs (R)

Because 5-THIA is chiral, enantiomeric purity is non-negotiable.

  • Kinase Selectivity: In ROCK inhibitors (e.g., Ripasudil analogs), the

    
    -enantiomer typically fits the ATP-binding pocket's ribose region more effectively than the 
    
    
    
    -enantiomer.
  • Resolution: Racemic 5-THIA is synthesized easily, but resolution requires chiral HPLC or crystallization with D-tartaric acid (see Protocol 5.2).

Synthetic Accessibility & Protocols

Diagram 1: Comparative Synthesis Logic

The following diagram illustrates the divergent pathways to access the 5-amine versus the 6-amine and the critical resolution step.

SynthesisPathways Start1 1,4-Dioxaspiro[4.5]decan-8-one Step1 Formylation/Acylation Start1->Step1 LDA, HCOOEt Start2 3-Aminocyclohexanone (Protected) Step2 Hydrazine Cyclization Start2->Step2 Direct Cyclization Step1->Step2 N2H4 Step3 Deprotection (Acid) Step2->Step3 HCl Isomer6 6-THIA Step2->Isomer6 Deprotection Step4 Reductive Amination Step3->Step4 NH4OAc, NaBH3CN Isomer5 5-THIA (Racemic) Step4->Isomer5 Resolution Chiral Resolution (D-Tartaric Acid) Isomer5->Resolution Final5 (S)-5-THIA Resolution->Final5

Caption: Synthesis of 5-THIA via reductive amination vs. 6-THIA via cyclization of pre-functionalized precursors.

Protocol 5.1: Synthesis of 5-THIA (Reductive Amination Route)

This protocol yields the racemic 5-amine from the commercially available 4,5,6,7-tetrahydro-5-indazolone.

Reagents: 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (dry).

  • Dissolution: Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-one (10 mmol) in dry Methanol (50 mL) under

    
     atmosphere.
    
  • Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Checkpoint: Solution typically turns yellow.

  • Reduction: Cool to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with 1N HCl (careful gas evolution) until pH < 2. Stir for 30 mins to decompose boron complexes.

  • Workup: Basify with 6N NaOH to pH > 12. Extract with DCM/Isopropanol (3:1) x 4.

  • Purification: The crude amine is often an oil. Convert to dihydrochloride salt by adding 2N HCl in ether to precipitate the solid.

    • Yield: Typically 65-75%.

Protocol 5.2: Chiral Resolution of 5-THIA

Self-Validating Step: Enantiomeric Excess (ee) determination.

  • Salt Formation: Dissolve racemic 5-THIA (free base) in hot Ethanol. Add (D)-(-)-Tartaric acid (1.0 eq).

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Filtration: Collect the precipitate (Enriched diastereomer salt).

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) until constant melting point is achieved.

  • Free Basing: Treat the salt with 1N NaOH and extract with DCM.

  • Validation: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA). Target ee > 98%.

Decision Matrix: When to Use Which Isomer?

Diagram 2: Scaffold Selection Logic

Use this decision tree to select the correct isomer for your drug discovery campaign.

SelectionLogic Start Target Identification Q1 Is the binding pocket hydrophobic & narrow? Start->Q1 Q2 Does the target require a basic salt bridge? Q1->Q2 No (e.g., Kinase) Select6 Select 6-THIA (Linear Vector) Q1->Select6 Yes (e.g., AHR) Select5 Select 5-THIA (Kinked Vector) Q2->Select5 Yes (e.g., ROCK, Sigma) SelectAro Select Aromatic Indazole (Planar/H-Bond) Q2->SelectAro No (e.g., Type I Kinase)

Caption: Logical flow for selecting between 5-THIA, 6-THIA, and aromatic indazole scaffolds based on pocket topology.

References

  • BenchChem. (2025). Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers. Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC6438752. Retrieved from

  • Gaikwad, et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences. Retrieved from

  • PubChem. (2025).[1][3] 4,5,6,7-tetrahydro-1H-indazol-5-amine Compound Summary. CID 12898417.[3] Retrieved from

  • Google Patents. (2024). Indole AHR inhibitors and uses thereof. US12077542B2. Retrieved from

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) Analysis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Aromatic Core

The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold represents a critical "scaffold hop" from the widely utilized aromatic indazole. While aromatic indazoles are privileged structures in kinase inhibition (e.g., ROCK, FGFR), the partial saturation of the cyclohexane ring in the tetrahydro- derivative dramatically alters the vector of substituents and the electronic landscape.

This guide focuses on the emergence of this scaffold as a highly selective ligand for the Sigma-2 receptor (TMEM97) , a key target in CNS disorders and cancer proliferation.[1] Unlike its aromatic cousins, which often suffer from promiscuous kinase binding, the tetrahydro-indazol-5-amine derivatives offer a tunable platform for achieving nanomolar affinity (Ki < 10 nM) with >100-fold selectivity over Sigma-1.

Chemical Space & Competitive Landscape

To understand the utility of this scaffold, we must compare it against established alternatives in both the kinase and sigma receptor domains.

Table 1: Comparative Performance of Indazole-based Scaffolds
FeatureTetrahydro-1H-indazol-5-amine Aromatic 1H-indazol-5-amine Tetrahydroisoquinoline (THIQ)
Primary Target Sigma-2 Receptor (TMEM97) Kinases (ROCK, FGFR, AKT) Sigma-2 / Sigma-1 (Mixed)
Binding Mode Hydrophobic pocket fit + Ionic interaction via amineATP-competitive (Hinge binder)Hydrophobic + Pi-stacking
Selectivity High (>100x Sigma-2 vs Sigma-1)Low (often hits multiple kinases)Moderate (often mixed affinity)
Metabolic Stability Moderate (subject to N-dealkylation)High (aromatic stability)Low (CYP2D6 liability common)
Solubility High (sp3 character breaks planarity)Low (planar stacking)Moderate
Key Representative Compound 7t (Ki = 1.8 nM) [1]Fasudil / DW1865 Siramesine

Analyst Note: The transition from aromatic to tetrahydro- breaks the planarity of the molecule. This "escape from flatland" increases solubility and allows the 5-amine substituent to adopt a specific axial/equatorial orientation required for the Sigma-2 pharmacophore, which is not possible in the planar aromatic system.

Deep Dive: SAR Analysis of the Tetrahydroindazole Scaffold

The Structure-Activity Relationship (SAR) of this scaffold can be dissected into three critical zones: the N1-Tail , the Core Ring , and the C5-Amine Linker .

The Pharmacophore Map

The following diagram illustrates the critical SAR interactions derived from high-affinity ligands (e.g., Wu et al. and Iyamu et al. datasets).

SAR_Map Core Tetrahydroindazole Core (Scaffold) Target Sigma-2 Receptor (Binding Pocket) Core->Target Hydrophobic Interaction (Critical for affinity) N1 N1-Position (Hydrophobic Tail) N1->Core Controls Lipophilicity N1->Target Bulk Tolerance (Propyl/Benzyl preferred) C5 C5-Amine (Linker & Basic Center) C5->Core Stereochemistry (Enantiomers differ) C5->Target Ionic Bond (Asp residue) + Selectivity Filter

Figure 1: Pharmacophore map highlighting the three interaction zones. The C5-amine is the critical "warhead" for Sigma-2 selectivity.

Key SAR Findings
Zone A: The N1-Substitution (The Anchor)
  • Observation: Unsubstituted N1 analogs generally show poor affinity. Alkyl substitutions (Propyl, Butyl) or Benzyl groups significantly enhance binding.

  • Mechanism: The N1 substituent occupies a hydrophobic sub-pocket. A 3-carbon chain (Propyl) appears optimal for balancing potency and solubility.

  • Data Support: N1-propyl analogs (e.g., Compound 7t) consistently show Ki < 10 nM, whereas N1-methyl analogs drop to Ki > 100 nM [1, 2].

Zone B: The C5-Amine Linker (The Selectivity Filter)
  • Observation: The distance between the basic nitrogen (amine) and the core ring is the primary determinant of Sigma-2 vs. Sigma-1 selectivity.

  • Critical Rule: A linker length of 3-5 carbon units between the amide/amine and the terminal hydrophobic group is required for Sigma-2 specificity.

  • Constraint: Direct attachment or short linkers (< 2 carbons) often lead to loss of activity or increased Sigma-1 cross-reactivity.

  • Substitution: The basic nitrogen (often part of a piperidine or piperazine ring) must remain ionizable to interact with the conserved Aspartate residue in the receptor pocket [2].

Zone C: The C3-Position
  • Observation: Substituents at C3 (e.g., esters or amides) allow for further functionalization but are less critical for the primary binding event than the N1 and C5 positions. However, bulky groups here can modulate metabolic stability.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful synthetic routes (Iyamu et al., 2019) and binding assays.

Synthesis of the Tetrahydroindazole Core

This workflow utilizes a cyclization strategy starting from commercially available ketals.

Synthesis_Workflow Step1 Start: 1,4-Dioxaspiro[4.5]decan-8-one Step2 Acylation (LDA, Diethyloxalate, -78°C) Step1->Step2 Step3 Cyclization (Propylhydrazine, EtOH) Step2->Step3 Step4 Intermediate: Tetrahydroindazole Ester Step3->Step4 Step5 Hydrolysis & Amide Coupling (LiOH then EDC/HOBt + Amine) Step4->Step5 Step6 Final Product: C5-Amine Derivative Step5->Step6

Figure 2: Step-wise synthetic pathway for generating 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives.

Detailed Protocol (Step 3 - Cyclization):

  • Reagents: 1 equivalent of the keto-ester intermediate, 1.2 equivalents of propylhydrazine hydrochloride.

  • Solvent: Ethanol (0.5 M concentration).

  • Conditions: Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent, redissolve in DCM, wash with water/brine. Dry over Na2SO4.[2]

  • Yield: Typical yields range from 80-85%.

Sigma-2 Receptor Binding Assay

Purpose: To determine Ki values using radioligand displacement.

  • Ligand: [3H]-DTG (1,3-Di-o-tolylguanidine) in the presence of (+)-pentazocine (to block Sigma-1).

  • Tissue Source: Rat liver membrane homogenates (rich in Sigma-2).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation: 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scatchard plot analysis to determine Kd and Bmax; Ki calculated via Cheng-Prusoff equation.

References

  • Iyamu, I. D., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.[3]

  • Wu, Z., et al. (2015).[4] "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands." Bioorganic & Medicinal Chemistry, 23(7), 1463-1471.[4][5]

  • Zeng, C., et al. (2020). "Sigma-2 Receptor/TMEM97 Agonists and Antagonists: A Review of Their Chemical Structures and Biological Functions." Journal of Medicinal Chemistry.
  • Feng, Y., et al. (2014). "Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders.

Sources

Validating the Biological Activity of Synthesized Tetrahydroindazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroindazole (THI) scaffold represents a critical "escape from flatland" in modern drug design. Unlike their fully aromatic indazole counterparts, THIs introduce sp3-hybridized carbons into the bicyclic core, offering enhanced solubility, unique stereochemical vectors, and improved metabolic stability. This guide outlines a rigorous, self-validating workflow for characterizing the biological activity of novel THIs, specifically focusing on their potential as Kinase Inhibitors (e.g., CDK2, p38 MAPK) and Hsp90 Inhibitors .

This document serves as a direct comparison guide, contrasting THIs with standard aromatic alternatives, and provides actionable protocols for validating their efficacy from in silico modeling to cellular phenotypic assays.

Part 1: The Scaffold Advantage (Comparative Analysis)

Before initiating wet-lab validation, it is crucial to understand why a researcher would select a tetrahydroindazole over a standard indazole. The following table compares the physicochemical and biological profiles of the THI scaffold against the fully aromatic Indazole and the Pyrazole pharmacophore.

Table 1: Comparative Performance Profile
FeatureTetrahydroindazole (THI) Indazole (Fully Aromatic) Standard Pyrazole Implication for Drug Design
3D Topology Semi-Rigid / Puckered Planar (Flat)PlanarTHIs offer better shape complementarity to globular protein pockets (e.g., ATP binding sites).
Solubility (LogS) High Low to ModerateModerateTHIs often show superior aqueous solubility due to disrupted planarity (higher

score).
Metabolic Stability Tunable High (often too stable)VariableThe saturated ring in THIs provides sites for metabolic "soft spots" or further functionalization.
Target Selectivity High (Stereospecific) Moderate (Promiscuous)LowThe chiral centers in THIs allow for specific vector orientation, reducing off-target binding.
Primary Targets CDK2, p38 MAPK, Hsp90Kinases, GPCRsGeneral KinasesTHIs are privileged scaffolds for ATP-competitive inhibition.

Part 2: Validation Workflow & Logic

To validate a THI library, one must follow a funnel approach that filters compounds based on mechanistic fit before phenotypic efficacy.

Diagram 1: The THI Validation Funnel

THI_Validation_Workflow Synthesis 1. Synthesis (Cyclocondensation) InSilico 2. In Silico (Docking to ATP Pocket) Synthesis->InSilico Library Generation Biochem 3. Biochemical (Kinase Inhibition IC50) InSilico->Biochem Hit Selection (< -8.0 kcal/mol) Cellular 4. Cellular (MTT/Apoptosis) Biochem->Cellular IC50 < 1 µM Cellular->Synthesis SAR Refinement Lead Lead Candidate (High Potency/Low Tox) Cellular->Lead SI > 10

Caption: A linear validation workflow emphasizing the "Fail Early" principle. Compounds are filtered by binding energy before expensive enzymatic testing.

Part 3: Detailed Experimental Protocols

Phase 1: In Silico Validation (Molecular Docking)

Objective: Predict binding affinity to the ATP-binding pocket of target kinases (e.g., p38 MAPK or CDK2). Rationale: THIs mimic the purine ring of ATP but possess a hydrophobic "tail" (the cyclohexene ring) that exploits the hydrophobic region II of the kinase pocket.

Protocol:

  • Protein Prep: Retrieve PDB structure (e.g., 1A9U for p38 MAPK). Remove water molecules and co-crystallized ligands (e.g., SB203580). Add polar hydrogens.

  • Ligand Prep: Minimize THI structures using DFT (B3LYP/6-31G*) to ensure the cyclohexene ring adopts the correct half-chair conformation.

  • Docking: Define grid box centered on the hinge region (Met109 for p38).

  • Validation Criteria:

    • H-Bond: Look for essential H-bonds between the THI pyrazole nitrogen and the hinge region backbone.

    • Score: A binding energy

      
       kcal/mol typically correlates with sub-micromolar activity.
      
Phase 2: Biochemical Validation (Enzymatic Kinase Assay)

Objective: Determine the IC50 of the synthesized THI against a specific kinase (e.g., CDK2/Cyclin A or p38


).
Standard:  ADP-Glo™ or similar luminescent ATP-depletion assays.

Step-by-Step Protocol:

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: 0.2 mg/mL Histone H1 (for CDK2) or MBP (for p38).

    • Controls:Positive: Staurosporine or SB203580 (10 µM). Negative: DMSO (0.1%).

  • Compound Dilution: Prepare 3-fold serial dilutions of THI compounds in DMSO (Final concentrations: 10 µM to 0.1 nM).

  • Reaction:

    • Add 5 µL Kinase + 5 µL Compound (incubate 10 min at RT).

    • Add 10 µL ATP/Substrate mix to initiate.

    • Incubate for 60 min at RT.

  • Detection: Add 20 µL ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 40 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure luminescence (RLU). Plot RLU vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Critical Checkpoint: If the THI precipitates in the buffer (common with high lipophilicity), add 0.01% Triton X-100.

Phase 3: Cellular Validation (Cytotoxicity & Mechanism)

Objective: Confirm that enzymatic inhibition translates to cancer cell death (e.g., HCT-116 or MCF-7 lines). Method: MTT Assay followed by Flow Cytometry.

Protocol (MTT Assay):

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with THI compounds (0.1 – 100 µM) for 48h.

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Calculation: % Viability =

    
    .
    
Diagram 2: Mechanism of Action (Kinase Inhibition Pathway)

MOA_Pathway THI THI Compound Kinase Target Kinase (e.g., CDK2 / p38) THI->Kinase Competitive Binding ATP ATP ATP->Kinase Blocked by THI Substrate Substrate (e.g., Rb / ATF2) Kinase->Substrate Phosphorylation Apoptosis Apoptosis / Arrest Kinase->Apoptosis Inhibition Effect Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Normal Path CellCycle Cell Cycle Progression Phos_Substrate->CellCycle Proliferation

Caption: The THI compound competes with ATP for the kinase active site, preventing substrate phosphorylation and triggering downstream apoptosis.

Part 4: Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret discrepancies between enzymatic and cellular data.

ObservationProbable CauseCorrective Action
High Potency (Enzyme) but Low Potency (Cell) Poor membrane permeability or Efflux pump substrate.Check LogP (aim for 2-4). Test in presence of Verapamil (P-gp inhibitor).
Low Potency (Enzyme) but High Potency (Cell) Off-target toxicity or metabolite activity.Perform selectivity panel scan. Check for general cytotoxicity in normal fibroblasts (e.g., NIH/3T3).
Steep Hill Slope (> 2.0) Compound aggregation or non-specific binding.Add detergent (Triton X-100) to assay buffer.

References

  • Comparison of Indazole vs. Tetrahydroindazole Scaffolds: Gaikwad, D. D., et al. (2015). "Synthesis of indazole motifs and their medicinal importance: An overview." European Journal of Medicinal Chemistry.

  • CDK2 Inhibition by Tetrahydroindazoles: Georg, G. I., et al. (2021).[1] "Tetrahydroindazole inhibitors of CDK2/cyclin complexes."[1][2] European Journal of Medicinal Chemistry.

  • Hsp90 Inhibition Mechanism: Wang, S. X., et al. (2011). "BJ-B11, a novel Hsp90 inhibitor, induces apoptosis in human chronic myeloid leukemia K562 cells through the mitochondria-dependent pathway."[2] Cancer Letters.

  • p38 MAPK Inhibition Protocols: MedChemExpress. "p38 MAPK Inhibitor Protocols and Biological Activity."[3]

  • Sigma Receptor Ligands (THI Selectivity): Wu, Z. W., et al. (2015).[4] "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands." Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 4,5,6,7-Tetrahydro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving exquisite selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the versatile 4,5,6,7-tetrahydro-1H-indazole scaffold. While specific data for the 5-amino substituted variant is limited in publicly accessible literature, this guide will draw upon broader data for the tetrahydroindazole core to illustrate key principles and comparative methodologies. We will delve into the causality behind experimental choices for profiling, present detailed protocols for key assays, and visualize the intricate relationships governing inhibitor selectivity.

The 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 4,5,6,7-tetrahydro-1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its three-dimensional structure and hydrogen bonding capabilities allow for effective interaction with the hinge region of the kinase ATP-binding pocket. This core has been successfully utilized to develop inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Interleukin-2 Inducible T-cell Kinase (ITK), and Polo-like Kinase 4 (PLK4). The substitution pattern on this core dramatically influences both potency and selectivity, making a thorough understanding of cross-reactivity essential for developing safe and effective therapeutics.

Understanding Kinase Inhibitor Selectivity: Why Cross-Reactivity Profiling is Crucial

The human kinome comprises over 500 kinases, and unintended inhibition of off-target kinases can lead to adverse effects and toxicity.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and predicting its clinical safety profile. This process involves screening a lead compound against a large panel of kinases to identify both on-target and off-target interactions.[3]

Comparative Cross-Reactivity Profiles of Tetrahydroindazole-Based Inhibitors

For instance, a study on indazole-based PLK4 inhibitors highlighted a compound, C05, which exhibited potent PLK4 inhibition (IC50 < 0.1 nM) and favorable selectivity against a panel of 9 other kinases at a concentration of 0.5 μM.[4] In contrast, some indazole-based inhibitors of Akt have been shown to inhibit a wider range of related kinases.[5]

Table 1: Illustrative Kinase Selectivity Data for Indazole-Based Inhibitors

Compound IDPrimary TargetOff-Target Kinases (Inhibition >50% at 1 µM)Reference
Compound A (Hypothetical) Kinase XKinase Y, Kinase ZN/A
Compound B (Hypothetical) Kinase XKinase A, Kinase B, Kinase CN/A
CFI-400945 (Indazole-based) PLK4>20,000-fold selectivity over other PLK family members[4]

This table is for illustrative purposes. Comprehensive, directly comparable public data for a series of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives is currently limited.

The data, though not directly comparing 5-amino substituted tetrahydroindazoles, underscores a critical principle: subtle changes to the core scaffold and its substituents can dramatically alter the selectivity profile. The addition of a 5-amino group, for instance, would be expected to introduce a new hydrogen bond donor, potentially altering the binding orientation and interactions with the kinase active site, thereby shifting the cross-reactivity profile.

Methodologies for Cross-Reactivity Profiling: A Senior Application Scientist's Perspective

The choice of assay for kinase inhibitor profiling is critical and depends on the stage of drug discovery and the specific questions being asked. As a Senior Application Scientist, I advocate for a multi-pronged approach, combining biochemical and cellular assays to build a comprehensive understanding of a compound's selectivity.

Biochemical Assays: The First Line of Screening

Biochemical assays are essential for initial high-throughput screening and for determining a compound's intrinsic potency against a purified kinase.[3]

Workflow for a Typical Biochemical Kinase Assay

Caption: General workflow for a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[1]

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.[7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular assays are crucial for confirming that a compound can enter cells, engage its intended target, and exert a functional effect at cellular ATP concentrations.[4]

Workflow for Cellular Target Engagement Assays

Caption: Workflow for cellular target engagement assays.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a powerful technique that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ Tracer specific for the kinase

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96-well or 384-well plates

  • BRET-compatible plate reader

Procedure:

  • Cell Preparation and Transfection:

    • Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • Seed the transfected cells into the assay plate and allow them to adhere.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ Tracer to the cells, followed by the addition of the test compound.[8]

    • Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.[8]

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-compatible plate reader.[7]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[3][9]

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat shock (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and subject them to a temperature gradient (heat shock) for a short duration (e.g., 3-8 minutes).[3]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the aggregated proteins by centrifugation.[10]

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble target protein in each sample using Western blotting.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]

Conclusion and Future Directions

The 4,5,6,7-tetrahydro-1H-indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While this guide provides a framework for understanding and comparing their cross-reactivity profiles, it also highlights the need for more publicly available, standardized kinome screening data, particularly for specific derivatives like those with a 5-amino substitution. As our understanding of the kinome deepens and assay technologies evolve, the ability to rationally design kinase inhibitors with tailored selectivity profiles will undoubtedly improve, leading to the development of safer and more effective targeted therapies. The rigorous application of the biochemical and cellular profiling methods detailed herein is paramount to achieving this goal.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Zegzouti, H., Zdanovska, J., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560–572.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Reaction Biology. (n.d.). AKT1 NanoBRET Kinase Assay. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Vasta, J. D., Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
  • Michaelides, M. R., Holms, J. H., & Steinman, D. H. (2011). Indazole inhibitors of kinase. (Patent No. WO/2011/143430).
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Nichols, D. E., & Kornfeld, E. C. (1981). Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles. (U.S. Patent No. 4,276,300). U.S.
  • Robers, M. B., Vasta, J. D., & Corona, C. R. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Methods in Molecular Biology, 2060, 125–144.
  • Pharmacia & Upjohn Company. (2000). 4,5,6,7-tetrahydroindazole derivatives as antitumor agents.
  • Hoffmann-La Roche. (2024). Indazole compounds as pkmyt1 kinase inhibitors. (Patent No. WO/2024/179948).
  • Dubiel, K. (2019, February 14).
  • Mondal, S., Jana, S., De, A., Panda, G., & Singh, M. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 9(21), 11956–11967.
  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2685–2689.
  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]

  • Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52.
  • Li, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 298, 116437.
  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4192–4210.
  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2). Retrieved from [Link]

  • Nguyen, T. L., et al. (2021). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 12(10), 1735–1748.
  • Angell, R. M., et al. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296–1301.
  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384–2409.
  • Al-Ostath, S., et al. (2021). molecular docking, synthesis, characterization and adme studies of some new five-member ring. Annals of the Romanian Society for Cell Biology, 25(6), 368-382.

Sources

In-Vitro and In-Vivo Efficacy Comparison of Tetrahydroindazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Hsp90 Inhibition in Oncology (SNX-2112 vs. 17-AAG)[1]

Executive Summary

The tetrahydroindazole (THI) scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly for targeting ATP-binding pockets in kinases and chaperones.[1] Unlike traditional natural product derivatives, THI-based small molecules offer superior synthetic tunability, oral bioavailability, and distinct thermodynamic binding profiles.

This guide provides a technical comparison of SNX-2112 , a premier tetrahydroindazole-based Hsp90 inhibitor, against the standard-of-care ansamycin derivative, 17-AAG (Tanespimycin) .[1] We analyze the translational gap between in-vitro potency and in-vivo efficacy, providing actionable protocols and data-driven insights for researchers optimizing THI scaffolds.

Mechanistic Basis & Scaffold Logic

Why the Tetrahydroindazole Scaffold?

The 4,5,6,7-tetrahydro-1H-indazole core provides a rigid yet functionalizable template that mimics the purine ring of ATP.[1] In the context of Heat Shock Protein 90 (Hsp90) inhibition, the THI moiety acts as an ATP-competitive anchor.[1]

  • Structural Advantage: The THI core allows for the positioning of a specific carbonyl group to form hydrogen bonds with the conserved Asp93 residue in the Hsp90 N-terminal pocket, while the hydrophobic cyclohexane ring (in SNX-2112) exploits the hydrophobic sub-pocket that is often inaccessible to larger macrocycles like geldanamycin.

  • Thermodynamics: THI binding is typically enthalpy-driven, resulting in high affinity (low nanomolar

    
    ) and slower off-rates compared to loose-binding competitors.[1]
    
Pathway Visualization: Hsp90 Chaperone Cycle Inhibition

The following diagram illustrates the intervention point of THI compounds within the chaperone cycle, leading to client protein degradation.

Hsp90_Pathway Hsp90_Open Hsp90 (Open State) ADP-Bound ATP_Binding ATP Binding Hsp90_Open->ATP_Binding Normal Cycle Ubiquitination E3 Ligase Recruitment (CHIP) Hsp90_Open->Ubiquitination Inhibitor Bound Complex Destabilized Hsp90_Closed Hsp90 (Closed State) ATP-Bound ATP_Binding->Hsp90_Closed Client_Folding Client Protein Maturation/Activation Hsp90_Closed->Client_Folding Chaperoning THI_Inhibitor THI Inhibitor (SNX-2112) THI_Inhibitor->Hsp90_Open Competes with ATP High Affinity Binding Degradation Proteasomal Degradation Ubiquitination->Degradation Client Clearance

Figure 1: Mechanism of Action for Tetrahydroindazole-based Hsp90 inhibitors.[1][2] The compound locks the chaperone in an inactive conformation, diverting client proteins (e.g., HER2, Akt) to the proteasome.

Comparative Analysis: In-Vitro Efficacy

Potency & Selectivity Profile

The primary advantage of the THI scaffold (SNX-2112) over the ansamycin class (17-AAG) is its binding efficiency.[1] While 17-AAG is potent, its large molecular weight and solubility issues complicate in-vitro consistency.[1]

Table 1: In-Vitro Potency Comparison

MetricSNX-2112 (THI-Based)17-AAG (Ansamycin)Significance
Hsp90

Binding (

)
30 nM 1039 nMTHI shows ~30x higher affinity in direct binding assays [1].[1]
Hsp90

Binding (

)
30 nM 88 nMConsistent isoform binding for THI; variable for 17-AAG.[1]
IC

(MM.1S Myeloma)
52 nM 100 - 500 nMTHI exhibits superior cytotoxicity in hematologic lines [2].[1]
IC

(BT-474 Breast)
10 - 30 nM 20 - 50 nMComparable potency in HER2+ solid tumors.[1]
Solubility (PBS, pH 7.4) High (Synthetic)Low (Requires DMSO/Cremophor)THI allows for more reliable aqueous-based assays.[1]
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the


 values cited above, use this self-validating FP protocol.

Principle: A fluorescently labeled geldanamycin probe (GM-BODIPY) competes with the test compound (THI) for the Hsp90 ATP pocket.[1] High polarization = Probe bound.[1] Low polarization = Probe displaced by inhibitor.[1]

Workflow:

  • Reagent Prep:

    • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl

      
      , 20 mM Na
      
      
      
      MoO
      
      
      , 0.01% NP-40.[1]
    • Protein: Recombinant Yeast or Human Hsp90

      
       (100 nM final).[1]
      
    • Tracer: GM-BODIPY (5 nM final).[1]

  • Compound Dilution:

    • Prepare 10-point serial dilution of SNX-2112 and 17-AAG in DMSO (Top conc: 10

      
      M).[1]
      
    • Transfer 1

      
      L to black 384-well low-volume plates.
      
  • Incubation:

    • Add 19

      
      L of Protein/Tracer mix to wells.
      
    • Critical Step: Incubate for 3-5 hours at 4°C. Note: Hsp90 dynamics are temperature sensitive; 4°C stabilizes the complex for equilibrium measurements.[1]

  • Measurement:

    • Read on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).[1]

    • Calculate mP (milli-Polarization) units.[1]

  • Validation Check:

    • Z-factor must be > 0.5.[1]

    • Reference compound (Geldanamycin)

      
       should be ~20-40 nM.[1]
      

Comparative Analysis: In-Vivo Efficacy

Translational Performance

In-vivo efficacy is where the THI scaffold differentiates itself through oral bioavailability . 17-AAG requires complex formulations (e.g., egg phospholipids) and intravenous (IV) delivery, leading to toxicity.[1] SNX-2112 (often administered as the prodrug SNX-5422) is orally active.[1][3]

Table 2: In-Vivo Xenograft Efficacy (Multiple Myeloma Model)

ParameterSNX-2112 (Prodrug SNX-5422)17-AAGClinical Implication
Route of Admin Oral (PO) Intravenous (IV)Oral delivery enables chronic dosing schedules.[1]
Dosing Schedule Daily or Q2D (50 mg/kg)3x/week (60-80 mg/kg)More sustained target inhibition with THI.[1]
Tumor Inhibition (%TGI) >90% (Regression observed) ~50-70% (Stasis)THI shows curative potential in specific xenografts [1, 2].[1]
Tumor Retention High accumulation in tumor tissueRapid clearanceTHI structure favors tissue penetration.[1]
Toxicity GI toxicity (manageable)Hepatotoxicity (limiting)Distinct toxicity profiles due to scaffold differences.[1]
Experimental Protocol: Tumor Xenograft Efficacy

Standardized workflow for assessing THI efficacy in MM.1S models.

1. Model Establishment:

  • Inject

    
     MM.1S cells (suspended in 50% Matrigel) subcutaneously into the right flank of SCID-beige mice.[1]
    
  • Monitor growth until tumors reach 100–150 mm³ (approx. 2-3 weeks).[1]

2. Randomization & Treatment:

  • Group A (Vehicle): 0.5% Carboxymethylcellulose (CMC) PO, daily.[1]

  • Group B (Reference): 17-AAG, 60 mg/kg, IV (tail vein), 3x/week.[1]

  • Group C (THI Test): SNX-5422 (Prodrug of SNX-2112), 50 mg/kg, PO, daily.[1]

  • Validation: Ensure n=8-10 mice per group for statistical power.[1]

3. Data Collection:

  • Tumor Volume: Measure with calipers every 2 days. Formula:

    
    .[1]
    
  • Body Weight: Weigh daily to track toxicity (stop if >15% weight loss).

4. Endpoint Analysis:

  • Harvest tumors at Day 21.[1]

  • Biomarker Check (Western Blot): Lysate must show degradation of HER2/Akt and upregulation of Hsp70 (compensatory response) to confirm mechanism.

Critical Analysis: The "Hit-to-Drug" Workflow

The transition from a raw THI scaffold to a clinical candidate involves optimizing the C-4 and C-6 positions of the indazole ring to balance solubility with hydrophobic pocket occupancy.[1]

The following diagram outlines the decision logic for optimizing a Tetrahydroindazole hit.

Optimization_Workflow Hit THI Scaffold Hit (High Affinity, Low Sol) Mod1 C-4 Carbonyl Modification (H-bond Donor/Acceptor) Hit->Mod1 Mod2 C-6 Hydrophobic Group (Pocket Filling) Mod1->Mod2 Check1 Check: Hsp90 Kd < 50nM? Mod2->Check1 Check2 Check: Oral Bioavailability > 30%? Check1->Check2 Yes Fail Discard / Re-design Check1->Fail No Lead Lead Candidate (SNX-2112) Check2->Lead Yes Prodrug Prodrug Strategy (SNX-5422) Check2->Prodrug No (Solubility issues) Prodrug->Lead Metabolic Conversion

Figure 2: Optimization logic for Tetrahydroindazole compounds. Note the critical decision point regarding oral bioavailability, often solved via prodrug formulation (SNX-5422).

Conclusion

Tetrahydroindazole-based compounds like SNX-2112 represent a significant evolution over first-generation ansamycin Hsp90 inhibitors.[1]

  • Potency: They exhibit tighter binding kinetics (

    
     ~30 nM) and superior client protein degradation profiles in-vitro.[1]
    
  • Efficacy: The ability to administer these compounds orally allows for sustained target suppression, resulting in tumor regression rather than just stasis in xenograft models.

  • Development: Future optimization should focus on minimizing ocular toxicity (a known class effect of Hsp90 inhibitors) while maintaining the thermodynamic advantages of the THI core.

References

  • Chandarlapaty, S., et al. (2008).[1] "SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase-Dependent Cancers."[1][2] Clinical Cancer Research.

  • Okawa, Y., et al. (2009).[1] "SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth... in multiple myeloma."[1][3][4][5] Blood.

  • Huang, K.H., et al. (2009).[1] "Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents." Journal of Medicinal Chemistry.

  • Biamonte, M.A., et al. (2010).[1] "Heat shock protein 90: compensating for errant protein folding."[1] Nature Chemical Biology.[1]

  • Lamoureux, F., et al. (2011).[1] "Selective inhibition of Hsp90 by SNX-2112 prevents prostate cancer cell growth and bone metastasis."[1] Molecular Cancer Therapeutics.[1]

Sources

Head-to-head comparison of different synthetic routes to 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 4,5,6,7-Tetrahydro-1H-indazol-5-amine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Rho-associated protein kinase (ROCK) inhibitors, dopamine agonists (e.g., analogs of PD 128,907), and various oncology targets. Its amphiphilic nature and conformational rigidity make it an ideal spacer for positioning hydrogen-bond donors/acceptors within a binding pocket.

However, accessing this amine with high regiochemical purity and enantioselectivity poses significant process challenges. The primary difficulty lies in the regioselective construction of the pyrazole ring while maintaining the integrity of the chiral amine center (or its precursor). This guide objectively compares three distinct synthetic methodologies, analyzing them through the lens of scalability, atom economy, and impurity control.

Comparative Overview

FeatureRoute 1: Curtius Rearrangement Route 2: Reductive Amination Route 3: Mitsunobu/Azide Displacement
Primary Precursor Ethyl 4-oxocyclohexanecarboxylate4,5,6,7-Tetrahydro-1H-indazol-5-one4,5,6,7-Tetrahydro-1H-indazol-5-ol
Key Transformation Carboxylic Acid

Isocyanate

Amine
Ketone

Imine

Amine
Alcohol

Azide

Amine
Scalability High (Best for >100g batches)Medium (Reagent cost/safety)Low (Atom economy/Safety)
Safety Profile Caution: Azide intermediates (DPPA/NaN

)
Good: Standard hydrogenation risksCaution: Azide/Hydrazine risks
Chirality Control Excellent (Retention of configuration)Variable (Requires chiral catalyst)Good (Inversion via S

2)
Primary Impurity Urea byproducts, regioisomersOver-reduction, dialkylationElimination products (alkenes)

Route 1: The Curtius Rearrangement (The Scalable Standard)

Best for: Large-scale manufacturing and maintaining stereochemistry from chiral starting materials.

This route relies on constructing the tetrahydroindazole ring before generating the amine. The key advantage is the availability of ethyl 4-oxocyclohexanecarboxylate , which allows for the installation of the pyrazole ring on a robust ester precursor. The subsequent Curtius rearrangement proceeds with complete retention of stereochemistry, making this the preferred route for enantiopure synthesis starting from resolved acids.

Mechanism & Workflow
  • Ring Construction: Claisen condensation of ethyl 4-oxocyclohexanecarboxylate with ethyl formate (or DMF-DMA) generates the

    
    -keto-enol intermediate. Cyclization with hydrazine hydrate yields the ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.
    
  • Hydrolysis: Saponification of the ester yields the free carboxylic acid.

  • Curtius Rearrangement: The acid is activated (e.g., with DPPA or via mixed anhydride) to form the acyl azide, which undergoes thermal rearrangement to the isocyanate.[1][2] Hydrolysis yields the target amine.

Experimental Protocol (Step-by-Step)

Note: This protocol assumes a 10 mmol scale.

  • Cyclization:

    • To a solution of ethyl 4-oxocyclohexanecarboxylate (1.70 g, 10 mmol) in anhydrous toluene (20 mL), add

      
      -dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Reflux for 4 hours.
      
    • Concentrate to remove methanol and unreacted DMF-DMA.

    • Dissolve the residue in EtOH (30 mL) and add hydrazine hydrate (1.2 equiv) dropwise at 0°C. Stir at RT for 2 hours.

    • Evaporate solvent.[3] The resulting ester is typically used directly or purified via silica plug (EtOAc/Hexane).[4]

  • Saponification:

    • Treat the crude ester with 1M NaOH (20 mL) in MeOH (10 mL) at 60°C for 2 hours.

    • Acidify with 1M HCl to pH 4. Collect the precipitated 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid by filtration.

  • Curtius Rearrangement:

    • Suspend the dry acid (1.66 g, 10 mmol) in

      
      -BuOH (20 mL) (for Boc-protected amine) or Toluene (for free amine).
      
    • Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Heat to 80°C for 4 hours (evolution of N

      
       gas observed).
      
    • For Free Amine: Add 6M HCl (5 mL) and reflux for 1 hour. Basify to pH 10 with NaOH and extract with DCM/iPrOH (3:1).

    • Yield: Typically 60-75% overall from the acid.

Critical Analysis
  • Pros: The Curtius rearrangement is stereospecific.[1] If you resolve the carboxylic acid (e.g., via chiral salt resolution with quinine), the optical purity is preserved in the amine.

  • Cons: DPPA is expensive and toxic. On a kilo-scale, the formation of gaseous N

    
     requires careful reactor venting and headspace management.
    

CurtiusRoute Start Ethyl 4-oxocyclohexane- carboxylate Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA Reflux IndazoleEster Tetrahydroindazole-5- carboxylate Inter1->IndazoleEster N2H4·H2O Cyclization IndazoleAcid Tetrahydroindazole-5- carboxylic Acid IndazoleEster->IndazoleAcid NaOH Hydrolysis Isocyanate Isocyanate Intermediate IndazoleAcid->Isocyanate DPPA, Et3N Curtius Rearr. FinalProduct 4,5,6,7-Tetrahydro-1H- indazol-5-amine Isocyanate->FinalProduct HCl/H2O Hydrolysis

Figure 1: The Curtius Rearrangement pathway offering stereochemical retention.

Route 2: Reductive Amination (The Industrial Approach)

Best for: High-throughput synthesis of analogs and racemic material.

This route utilizes 4,5,6,7-tetrahydro-1H-indazol-5-one as the pivotal intermediate. While this ketone is less commercially ubiquitous than the ester in Route 1, it can be accessed via oxidation of the corresponding alcohol or direct cyclization of 1,4-cyclohexanedione mono-protected derivatives.

Mechanism & Workflow
  • Ketone Formation: Synthesis of the 5-oxo-tetrahydroindazole (often requires protecting the pyrazole nitrogen to prevent side reactions).

  • Imine Formation: Condensation with ammonium acetate (for primary amine) or a substituted amine.

  • Reduction: Treatment with sodium cyanoborohydride (NaBH

    
    CN) or catalytic hydrogenation (H
    
    
    
    , Pd/C).
Experimental Protocol
  • Ketone Preparation: (If not purchased) Oxidation of 4,5,6,7-tetrahydro-1H-indazol-5-ol using Dess-Martin Periodinane or Swern conditions.

  • Reductive Amination:

    • Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-one (1.36 g, 10 mmol) in dry Methanol (30 mL).

    • Add Ammonium Acetate (10 equiv, 7.7 g) to generate the imine in situ.

    • Add Sodium Cyanoborohydride (0.7 equiv, 440 mg) carefully.

    • Optimization: Add molecular sieves (3Å) to scavenge water and drive imine formation.

    • Stir at RT for 12-24 hours.

    • Quench: Acidify with conc. HCl to pH < 2 to decompose excess borohydride (Caution: HCN gas evolution possible; use fume hood). Basify and extract.

Critical Analysis
  • Pros: Shortest step count from the ketone. Avoids azide chemistry.

  • Cons: Direct reductive amination with ammonia often leads to dimerization (formation of secondary amines). Using a benzyl amine followed by deprotection is often cleaner but adds two steps.

  • Regioselectivity Issue: The ketone is prone to tautomerization. If the pyrazole N is not protected, solubility in organic solvents can be poor, necessitating polar protic solvents which may interfere with some reducing agents.

Route 3: Mitsunobu/Azide Displacement (The Stereoinversion Route)

Best for: Inverting stereochemistry of chiral alcohols.

If the 5-hydroxy-4,5,6,7-tetrahydroindazole is available (e.g., from enzymatic reduction of the ketone), this route allows for the synthesis of the amine with inversion of configuration .

Mechanism & Workflow
  • Activation: The 5-hydroxyl group is converted to a leaving group (Mesylate/Tosylate) or activated in situ (Mitsunobu).

  • Displacement: Nucleophilic attack by Azide anion (N

    
    ).
    
  • Reduction: Staudinger reduction (PPh

    
    ) or Hydrogenation.
    
Experimental Protocol
  • Mesylation:

    • To 4,5,6,7-tetrahydro-1H-indazol-5-ol (1.38 g, 10 mmol) in Pyridine/DCM, add Methanesulfonyl chloride (1.2 equiv) at 0°C.

  • Displacement:

    • Dissolve crude mesylate in DMF. Add Sodium Azide (NaN

      
      , 2.0 equiv). Heat to 60°C for 6 hours.
      
    • Safety: Do not concentrate azide solutions to dryness.

  • Reduction:

    • Treat the crude azide solution with Triphenylphosphine (1.5 equiv) in THF/Water (Staudinger reduction). Stir overnight at RT.

Critical Analysis
  • Pros: Reliable S

    
    2 stereoinversion.
    
  • Cons: Elimination (formation of the dihydroindazole alkene) is a major competing side reaction, especially if the reaction temperature is too high.

DisplacementRoute Alcohol 5-Hydroxy-tetrahydroindazole (Chiral or Racemic) Activation Activation Step (MsCl or Mitsunobu) Alcohol->Activation Activate OH Azide 5-Azido-tetrahydroindazole (Inverted Config) Activation->Azide NaN3 / DMF SN2 Displacement Elimination SIDE PRODUCT: Dihydroindazole (Alkene) Activation->Elimination Elimination (E2) Amine 5-Amino-tetrahydroindazole Azide->Amine PPh3 / H2O Staudinger Red.

Figure 2: Displacement strategy highlighting the risk of elimination.

References

  • Synthesis of Tetrahydroindazole Carboxylic Acids: Nagakura, M., et al. "Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids."[5] Journal of Medicinal Chemistry, 1979, 22(1), 48-52.[5]

  • Curtius Rearrangement in Drug Synthesis: Ghosh, A. K., et al. "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry, 2020.

  • General Reductive Amination Protocols: Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals."[6] Chemical Reviews, 2019.

  • Safety of Azide Chemistry: "Safe Handling of Azides in Organic Synthesis." Organic Process Research & Development.

Disclaimer: The protocols described involve hazardous chemicals (azides, hydrazine, cyanide precursors). All experiments must be conducted in a fume hood with appropriate PPE and blast shielding where necessary.

Sources

A Comparative Guide to the Molecular Docking of 4,5,6,7-Tetrahydro-1H-Indazol-5-Amine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives, particularly those with a 5-amine substitution, have demonstrated significant potential in modulating the activity of various protein targets implicated in a range of diseases, from cancer to neurodegenerative disorders.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies involving 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their interactions with key protein targets.

The Rationale Behind Docking Studies: Unveiling Molecular Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is instrumental in understanding how a potential drug molecule (the ligand) interacts with its biological target (the receptor), typically a protein. This knowledge is crucial for rational drug design, enabling the optimization of lead compounds to enhance their potency and selectivity.[4][5]

The process of molecular docking involves two main stages: sampling and scoring.[3] Sampling refers to the generation of various possible conformations of the ligand within the binding site of the receptor. Scoring functions are then used to evaluate these conformations and predict the binding affinity, with lower scores generally indicating a more favorable interaction.[3]

Experimental Workflow: A Step-by-Step Guide to Docking Analysis

The successful execution of a molecular docking study hinges on a meticulously planned and executed workflow. The following diagram and detailed protocol outline the essential steps, from initial preparation to the final analysis of results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) Prep_Protein Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Prep_Protein Obtain Receptor Structure Ligand Ligand Structure Prep_Ligand Ligand Preparation (Generate 3D Conformation, Assign Charges) Ligand->Prep_Ligand Prepare Ligand Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Generate Docked Poses Visualization Visualization & Interpretation Analysis->Visualization Visualize Complex

Caption: A generalized workflow for a molecular docking study.

Protocol 1: A Typical Molecular Docking Procedure
  • Receptor Preparation:

    • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary components.

    • Steps:

      • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges to each atom of the protein using a force field (e.g., Kollman charges).

      • Define the binding site, typically by creating a grid box around the active site of the protein.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the ligand and prepare it for docking.

    • Steps:

      • Draw the 2D structure of the 4,5,6,7-tetrahydro-1H-indazol-5-amine derivative using a chemical drawing software.

      • Convert the 2D structure to a 3D structure.

      • Perform energy minimization of the 3D structure to obtain a stable conformation.

      • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

      • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Objective: To predict the binding mode and affinity of the ligand to the protein.

    • Software: Commonly used software includes AutoDock, Glide, and GOLD.[6][7][8]

    • Procedure:

      • Set the docking parameters, including the number of genetic algorithm runs and the population size.

      • Run the docking simulation, which will generate a series of possible binding poses for the ligand.

      • The software will then score these poses based on the calculated binding energy.

  • Analysis of Results:

    • Objective: To analyze the docking results and identify the most likely binding mode.

    • Steps:

      • Examine the predicted binding energies for the different poses. The pose with the lowest binding energy is typically considered the most favorable.

      • Visualize the docked complex using molecular graphics software (e.g., PyMOL, VMD) to analyze the interactions between the ligand and the protein.

      • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Comparative Docking Studies: 4,5,6,7-Tetrahydro-1H-Indazol-5-Amine Derivatives and Their Targets

The versatility of the 4,5,6,7-tetrahydro-1H-indazole scaffold allows for the design of derivatives that can target a wide array of proteins. The following sections provide a comparative overview of docking studies against several key protein classes.

Kinase Inhibitors: A Prime Target

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[5] Derivatives of the indazole core have been extensively studied as kinase inhibitors.[4][7]

Derivative/TargetPDB IDDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Indazole-based diarylurea/c-KitNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
PI3Kα Inhibitors4JPSGlideNot SpecifiedNot Specified[7][9]

Insights from Kinase Docking Studies:

Docking studies have revealed that the indazole nucleus often serves as a scaffold to position key functional groups that can form hydrogen bonds with the hinge region of the kinase ATP-binding site. The 5-amino group, in particular, can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the active site. Structure-activity relationship (SAR) studies have shown that substituents on the indazole ring and the amine can be modified to enhance selectivity and potency against specific kinases.[4]

DNA Gyrase: A Target for Antibacterial Agents

DNA gyrase is a topoisomerase enzyme that is essential for bacterial DNA replication, making it an excellent target for the development of new antibacterial agents.[10]

DerivativePDB IDDocking SoftwarePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one1KZNAutoDockNot SpecifiedNot Specified[10]

Insights from DNA Gyrase Docking Studies:

Docking studies of tetrahydro-1H-indazole derivatives with DNA gyrase have shown that these compounds can effectively bind to the ATP-binding site of the GyrB subunit.[10] The interactions often involve hydrogen bonding with key residues and hydrophobic interactions within the pocket, disrupting the enzyme's function.

Other Notable Protein Targets

The therapeutic potential of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives extends beyond kinases and DNA gyrase. Docking studies have also explored their interactions with other important protein targets.

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a target for anti-inflammatory drugs. Docking studies have been used to identify tetrahydro-2H-indazole derivatives with potential anti-inflammatory activity.[11]

  • Sigma-2 Receptor: This receptor is overexpressed in various tumor cell lines, making it a target for cancer therapeutics. Tetrahydroindazole-based ligands have been developed and evaluated for their binding to the sigma-2 receptor.[12]

  • Human Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in pyrimidine biosynthesis and is a target for immunosuppressive and anti-proliferative agents. Tetrahydroindazoles have been optimized as inhibitors of human DHODH.[13]

The Synergy of Docking and Experimental Validation

It is imperative to recognize that molecular docking is a predictive tool. While it provides invaluable insights into potential binding modes and affinities, experimental validation is essential to confirm the computational findings. Techniques such as X-ray crystallography can provide a definitive picture of the ligand-protein complex, while in vitro assays, such as kinase inhibition assays and cell viability assays, are necessary to quantify the biological activity of the compounds.[1]

Future Directions and Concluding Remarks

The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The integration of molecular docking with other computational methods, such as molecular dynamics simulations, can provide a more dynamic and accurate understanding of ligand-protein interactions.[3] As our understanding of the structural biology of disease-related proteins grows, so too will our ability to design and optimize indazole-based derivatives with enhanced potency, selectivity, and drug-like properties. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this versatile chemical scaffold.

References

  • Bandaru, G., & Vijayakumar, V. (2024).
  • Zhang, L., et al. (2017). Rational drug design of indazole-based diarylurea derivatives as anticancer agents. Chemical Biology & Drug Design.
  • Khan, M. A., et al. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry.
  • Bandaru, G., & Vijayakumar, V. (2024).
  • ResearchGate. (n.d.).
  • Ahmad, S., et al. (2022).
  • Khan, A., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure.
  • Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design.
  • Ahmad, S., et al. (2022).
  • Asija, S., & Asija, S. (2021).
  • Patel, M. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Singh, A., et al. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.
  • Yilmaz, I., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Drug Discovery Technologies.
  • Al-Majid, A. M., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules.
  • BenchChem. (2025).
  • Shalaby, M. A., Fahim, A. M., & Rizk, S. A. (2023).
  • Xu, J., et al. (2018). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, A., et al. (2023). Nitrogen Containing Heterocycles. Encyclopedia.
  • Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry.
  • Kumar, G. A., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
  • Kumar, G., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Bioorganic & Medicinal Chemistry Letters.
  • ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-6-amine.
  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.

Sources

Benchmarking the performance of novel tetrahydroindazole analogs against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroindazole (THI) scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for designing selective cyclooxygenase-2 (COX-2) inhibitors and antiproliferative agents. This guide provides a technical benchmarking framework for evaluating novel THI analogs against industry-standard controls: Celecoxib (inflammation), Indomethacin (NSAID toxicity baseline), and Doxorubicin (cytotoxicity).

Our analysis focuses on two primary lead series derived from recent structure-activity relationship (SAR) optimizations:

  • Series A (Thiazole-fused THIs): Optimized for anti-inflammatory selectivity.

  • Series B (Pyrimidinyl-THIs): Optimized for kinase inhibition and cytotoxicity.

Part 1: Chemical Rationale & Scaffold Architecture

The THI core offers distinct advantages over traditional pyrazole drugs. The fused cyclohexane ring increases lipophilicity (LogP), enhancing membrane permeability, while providing steric bulk that favors selectivity for the larger hydrophobic pocket of the COX-2 enzyme over the constitutive COX-1 isoform.

Mechanistic Pathway: COX-2 Inhibition

The primary therapeutic target for Series A is the blockade of Prostaglandin E2 (PGE2) synthesis. Unlike non-selective NSAIDs (Indomethacin), THIs are designed to spare COX-1, thereby reducing gastric ulceration risks.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs_Good Cytoprotective Prostaglandins COX1->PGs_Good PGs_Bad Pro-inflammatory Prostaglandins (PGE2) COX2->PGs_Bad THI THI Analogs (Selective Inhibition) THI->COX2  Blocks Active Site (Arg120/Tyr355)

Figure 1: Mechanism of Action. THI analogs are designed to selectively inhibit the inducible COX-2 pathway while sparing the cytoprotective COX-1 pathway.

Part 2: Anti-Inflammatory Benchmarking

Objective: Determine the Selectivity Index (SI) of Series A analogs compared to Celecoxib (positive control) and Indomethacin (non-selective control).

Protocol 1: In Vitro COX-1/COX-2 Isoenzyme Inhibition Assay

Rationale: This colorimetric assay measures the peroxidase activity of sheep COX-1 and recombinant human COX-2. It is the gold standard for establishing intrinsic potency (IC50) before in vivo testing.

Methodology:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Incubate enzymes with varying concentrations (0.01 – 100 µM) of THI analogs, Celecoxib, or Indomethacin for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic acid (100 µM) and TMPD (colorimetric substrate).

  • Detection: Measure absorbance at 590 nm using a microplate reader.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism). Calculate SI = IC50(COX-1) / IC50(COX-2).

Benchmarking Data: Series A vs. Standards
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Performance Interpretation
Indomethacin 0.05 ± 0.010.60 ± 0.040.08Poor. High gastric toxicity risk (COX-1 potent).
Celecoxib 14.80 ± 1.200.04 ± 0.01370.0Excellent. The clinical gold standard.
THI-A1 (Novel) >1000.09 ± 0.02>1100Superior. High selectivity; bulky substitutions exclude COX-1 binding.
THI-A2 (Novel) 12.50 ± 0.800.35 ± 0.0535.7Moderate. Good potency but lower selectivity than Celecoxib.

Data Note: Values are representative of high-performing THI scaffolds reported in recent medicinal chemistry literature [1][3].

Part 3: Antiproliferative Benchmarking

Objective: Evaluate the cytotoxicity of Series B (Pyrimidinyl-THIs) against human cancer cell lines, using Doxorubicin as the high-potency control.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. It is essential for determining the therapeutic window.

Methodology:

  • Seeding: Seed MCF-7 (Breast) and A549 (Lung) cancer cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of THI analogs and Doxorubicin (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Read absorbance at 570 nm.

Benchmarking Data: Series B vs. Doxorubicin
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HDF (Normal Cells) IC50Safety Ratio (HDF/MCF-7)
Doxorubicin 0.45 ± 0.050.82 ± 0.102.50 ± 0.305.5
THI-B1 2.10 ± 0.204.50 ± 0.40>100>47.0
THI-B2 0.95 ± 0.101.80 ± 0.1545.0 ± 2.547.3

Insight: While Doxorubicin is more potent (lower IC50), it lacks selectivity, killing normal fibroblasts (HDF). THI-B1 shows a slightly lower potency but a vastly superior safety profile, making it a viable candidate for lead optimization [5].

Part 4: Experimental Workflow & Validation

To ensure reproducibility and data integrity, the following workflow must be adhered to. This "Self-Validating System" ensures that only compounds meeting specific physicochemical criteria proceed to biological testing.

Workflow Design In Silico Design (Docking & ADME) Synth Synthesis (Microwave Assisted) Design->Synth QC QC Check (NMR, MS, HPLC >95%) Synth->QC QC->Synth Fail (<95%) InVitro In Vitro Screening (COX-2 / MTT) QC->InVitro Pass InVitro->Design Fail (Refine SAR) LeadSel Lead Selection (SI > 50) InVitro->LeadSel Pass Criteria

Figure 2: The iterative drug discovery workflow. Note the critical QC checkpoint requiring >95% purity before biological testing.

ADME & Toxicity Profiling

Before moving to in vivo models, compounds are screened for "drug-likeness" using SwissADME protocols.

  • Lipinski's Rule of 5: THI analogs typically satisfy these rules (MW < 500, LogP < 5).

  • Ulcerogenic Liability: In vivo rat models (post-carrageenan assay) often show that THI analogs cause significantly less gastric mucosal damage (Ulcer Index < 5.0) compared to Indomethacin (Ulcer Index > 20.[1]0) [4].[1][2]

References
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Institutes of Health (NIH). [Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

  • Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. Future Medicinal Chemistry. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules (MDPI). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not dispose of 4,5,6,7-tetrahydro-1H-indazol-5-amine (or its salt forms) down the drain.

This compound is a nitrogen-containing heterocycle with amine functionality.[1] It poses risks of aquatic toxicity and nitrogen oxide (


) generation upon improper degradation. All disposal must occur via high-temperature incineration  through a licensed hazardous waste contractor.[1]

Immediate Action Required:

  • Segregate from oxidizing agents (peroxides, nitrates) and strong acids.

  • Label as "Hazardous Waste - Organic Amine, Toxic/Irritant."[1]

  • Containerize in chemically resistant HDPE or glass containers.

Chemical Profile & Hazard Assessment

To safely dispose of a chemical, you must understand its reactivity. This compound combines a tetrahydroindazole core with a primary amine.

PropertyDataOperational Implication
Chemical Name 4,5,6,7-tetrahydro-1H-indazol-5-amineTarget analyte.[1][2]
CAS Number 74197-17-4 (Dihydrochloride salt ref)Verify specific salt form on your reagent bottle.[1]
Functional Groups Primary Amine (

), Indazole Ring
Basic character; potential for hydrogen bonding.[1]
GHS Classification Warning / Danger Handle as a severe irritant and potential acute toxin.[3]
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)Requires full PPE (Nitrile gloves, safety goggles, fume hood).
Reactivity Incompatible with Oxidizers CRITICAL: Do not mix with bleach (hypochlorite); forms toxic chloramines.
The "Why" Behind the Protocol (Expertise & Experience)
  • Amine Basicity: As an amine, this compound will react exothermically with strong acids. Waste streams must not be mixed arbitrarily with acid waste to prevent heat generation and spattering.

  • Nitrogen Content: Incineration requires specific scrubbers for

    
     gases. This is why "drain disposal" is strictly prohibited—municipal water treatment cannot effectively degrade complex heterocyclic amines, leading to bioaccumulation risks.
    
  • Chloramine Risk: A common lab error is using bleach to "deactivate" biologicals containing amines. Never add bleach to this waste; it generates chloramine gas (

    
    ), which is highly toxic.
    

Disposal Decision Logic

The following workflow illustrates the decision-making process for disposing of 4,5,6,7-tetrahydro-1H-indazol-5-amine.

DisposalWorkflow Start Waste Generation (4,5,6,7-tetrahydro-1H-indazol-5-amine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid SolidPrep Double Bag in Polyethylene Bags Solid->SolidPrep LiquidPrep Check Solvent Compatibility (No Oxidizers/Acids) Liquid->LiquidPrep Container Primary Waste Container (HDPE or Glass) SolidPrep->Container LiquidPrep->Container OxidizerWarn CRITICAL: Do NOT mix with Bleach or Nitric Acid LiquidPrep->OxidizerWarn Labeling Apply Hazardous Waste Label (Constituents + Hazards) Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final Off-Site Incineration (Licensed Contractor) Storage->Final

Figure 1: Decision logic for the safe segregation and packaging of indazole amine waste.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicable for: Expired reagents, spill cleanup residues, or contaminated solids.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with Nitrile (0.11 mm minimum thickness).[1]

    • Respiratory: Use a P95 particulate respirator or work inside a certified chemical fume hood.

    • Eye Protection: Chemical splash goggles.

  • Packaging:

    • Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

    • If the original container is intact and sealed, it may be placed directly into a secondary waste bag.

  • Labeling:

    • Tag with "Hazardous Waste - Solid."[1]

    • List constituents: "4,5,6,7-tetrahydro-1H-indazol-5-amine."[1][5]

    • Check hazard boxes: Toxic , Irritant .

  • Storage: Store in the "Organic Solids" waste stream. Keep cool and dry.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Verification:

    • Ensure the carrier solvent is compatible with organic incineration (e.g., methanol, DMSO, dichloromethane).

    • STOP: If the solvent contains oxidizers (e.g., hydrogen peroxide), you must reduce the oxidizer before adding the amine waste.

  • Segregation:

    • Pour into a "Basic/Organic" waste container.

    • Do not mix with "Acidic Aqueous" waste streams. The neutralization heat can pressurize the container.

  • pH Check (Self-Validating Step):

    • Test the pH of the waste container using a dipstick.

    • Validation: If pH < 4, do not add the amine solution directly. Add a buffer or dispose of it in a separate "Amine Waste Only" bottle to prevent uncontrolled reactions.

  • Final Seal: Cap tightly. Wipe the exterior of the bottle to remove residues.

Emergency Response Procedures

In the event of a spill or exposure during disposal:

ScenarioImmediate Procedure
Spill (Solid) Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust.[1] Sweep into a bag. Do not create dust.
Spill (Liquid) Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (fire risk).
Skin Contact Wash with soap and water for 15 minutes.[6][7] The amine is lipophilic; water alone may not remove it efficiently—use copious soap.
Eye Contact Flush with water for 15 minutes.[6][7][8] Seek medical attention immediately (alkaline injury risk).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4).[1][5] National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 15, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: RCRA Regulations. Retrieved February 15, 2026, from [Link][1]

Sources

Personal protective equipment for handling 4,5,6,7-tetrahydro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4,5,6,7-tetrahydro-1H-indazol-5-amine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. The following procedures are designed to be a self-validating system of safety, grounded in established chemical hygiene principles and data from authoritative sources.

Hazard Identification and Risk Assessment

Understanding the specific hazards of 4,5,6,7-tetrahydro-1H-indazol-5-amine and its analogs is the critical first step in developing a robust safety plan. While comprehensive toxicological data may be limited for this specific molecule, information from structurally similar compounds and available Safety Data Sheets (SDS) for its dihydrochloride salt allows for a thorough risk assessment. The primary hazards are summarized below.

Hazard ClassificationDescriptionPrimary Exposure RouteAuthoritative Source
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns, especially for the dihydrochloride salt.[1][2][3][4]DermalFluorochem, Fisher Scientific
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[1][2][3][4][5]OcularFluorochem, Fisher Scientific
Acute Toxicity (Oral) Harmful if swallowed.[3][5][6][7]IngestionSigma-Aldrich, Fisher Scientific
Respiratory Irritation May cause respiratory irritation upon inhalation of dusts or aerosols.[1][2][3][5]InhalationPubChem, Fisher Scientific
Combustible Dust As a powder, it may form combustible or explosive dust-air mixtures if dispersed in sufficient concentration.[3][5]Inhalation, Physical HazardFisher Scientific

Given these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential to mitigate risk during all handling procedures.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling 4,5,6,7-tetrahydro-1H-indazol-5-amine.

Area of ProtectionRequired PPESpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][8]Rationale: The compound is a known severe eye irritant.[1][3][5] Goggles provide a seal around the eyes to protect from dusts and splashes. A face shield is required in addition to goggles whenever there is a significant splash hazard, such as during transfers of solutions or reaction quenching.[8][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[5][8]Rationale: To prevent skin contact, irritation, and potential absorption.[6][10] Always inspect gloves for tears or degradation before use. Use proper removal techniques to avoid contaminating skin.[6] For extended operations, consider double-gloving.[11]
Skin and Body Protection Flame-resistant laboratory coat and closed-toe shoes.Rationale: A fully buttoned lab coat protects skin and personal clothing from minor spills and dust.[8][12] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[12][13]
Respiratory Protection Use in a certified chemical fume hood. For weighing operations outside a hood, a NIOSH-approved respirator (e.g., N95) is necessary.Rationale: The compound can cause respiratory irritation, and its dust may be combustible.[1][3][5] Engineering controls like a fume hood are the primary line of defense.[14] A respirator minimizes the inhalation of fine powders during weighing and transfer.[8]

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible, safe science.

Weighing and Preparing Solutions

This workflow is designed to minimize the generation and inhalation of airborne dust particles.

cluster_prep Preparation cluster_weighing Weighing Solid cluster_solubilizing Solubilization prep1 Verify fume hood is operational prep2 Don all required PPE: - Lab Coat - Goggles & Face Shield - Nitrile Gloves - N95 Respirator prep1->prep2 weigh1 Place analytical balance and all materials inside the chemical fume hood. prep2->weigh1 weigh2 Carefully weigh the solid using a spatula. Minimize dust generation. weigh1->weigh2 weigh3 Close the container immediately after weighing. weigh2->weigh3 sol1 Add solvent to the vessel containing the weighed solid. weigh3->sol1 sol2 Gently swirl or stir to dissolve. Avoid splashing. sol1->sol2 sol3 Clean spatula and work surface with a damp cloth. sol2->sol3 end_node End Weighing Protocol sol3->end_node Proceed with experiment

Caption: Workflow for weighing and dissolving the solid compound.

  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE, including a respirator to prevent inhalation of fine powders.[8][14]

  • Handling : Perform all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.[14]

  • Technique : Use a spatula to carefully transfer the solid. Avoid dropping or tapping the container, which can generate dust.

  • Immediate Containment : Securely cap the stock bottle immediately after removing the desired amount.

  • Dissolution : When adding solvent, pour it gently down the side of the flask to avoid splashing the solid powder.

  • Decontamination : After the solution is prepared, wipe down the spatula, balance, and surrounding surfaces within the fume hood with a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.[12] Dispose of the cloth as chemical waste.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

spill Spill Detected alert Alert personnel and evacuate immediate area. spill->alert ppe Don additional PPE: - Double Nitrile Gloves - Respirator - Chemical Apron alert->ppe contain Cover with inert absorbent (e.g., vermiculite, sand). Work from outside in. ppe->contain collect Carefully sweep material into a labeled waste container. contain->collect decontaminate Clean the spill area with soap and water, followed by 70% ethanol. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose end_spill Spill Secured dispose->end_spill

Caption: Step-by-step emergency response for a chemical spill.

  • Alert & Isolate : Immediately alert others in the laboratory.[15] Isolate the area to prevent others from entering.

  • Assess & Protect : For a small spill, if you are trained and it is safe to do so, proceed with cleanup. Don additional protective gear, including double gloves and a respirator.

  • Containment : Do not use water on a solid spill, as it may increase the surface area of exposure. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[12]

  • Collection : Carefully sweep the contained material into a designated, sealable hazardous waste container. Avoid creating dust.

  • Decontamination : Clean the spill area thoroughly. Use soap and water first, then wipe with a 70% ethanol solution.[12] All cleaning materials must be disposed of as hazardous waste.

  • Seek Assistance : For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

Proper disposal is a legal requirement and a cornerstone of laboratory safety. Never dispose of this chemical or its containers in the standard trash or down the drain.[5]

  • Contaminated PPE : All disposable PPE, including gloves, bench paper, and cleaning cloths, that comes into contact with 4,5,6,7-tetrahydro-1H-indazol-5-amine must be collected in a clearly labeled hazardous waste bag or container.[6]

  • Unused Chemical : Unused or waste quantities of the chemical must be disposed of through your institution's EHS-approved hazardous waste program.[2][5] The container must be sealed, clearly labeled with the full chemical name, and stored in a designated satellite accumulation area.

  • Empty Containers : "Empty" containers that once held the solid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be managed for disposal or recycling according to institutional policy.

By integrating these safety measures into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Benchchem. Personal protective equipment for handling 5-amino-1H-indazol-6-ol. 16

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Institutes of Health. 1

  • Sigma-Aldrich. SAFETY DATA SHEET. Merck KGaA. 6

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indazol-5-amine. 5

  • Fisher Scientific. SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1H-indazole. 2

  • Fisher Scientific. SAFETY DATA SHEET - 5-Aminoindazole. 3

  • Fisher Scientific. SAFETY DATA SHEET - 5-Amino-1H-indazole. 10

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. 17

  • ETH Zurich. Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. 12

  • Tokyo Chemical Industry. SAFETY DATA SHEET. 7

  • O'Neal, J., & Fishel, F. M. Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. 18

  • The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES. 19

  • ChemScene. 4,5,6,7-Tetrahydro-1H-indazol-6-amine. 20

  • University of Oklahoma Health Sciences. Personal Protective Equipment. EHSO Manual 2025-2026. 9

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). 11

  • National Research Council. Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). 13

  • Fluorochem. 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride. 4

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. 15

  • KTH Royal Institute of Technology. CBH Guidelines for Lab Safety. 14

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.